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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialize...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialized chemical building block crucial for the synthesis of molecules mimicking post-translational modifications, particularly ADP-ribosylation. We will delve into its structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its application in advanced biological research, drawing from field-proven methodologies.

Introduction: The Significance of a Precisely Engineered Building Block

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a sophisticated derivative of the amino acid serine, engineered for the site-specific incorporation of a protected ADP-ribose mimic into peptides and proteins. Its intricate design, featuring a strategic arrangement of orthogonal protecting groups, allows for its use in complex synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).

The core utility of this molecule lies in its application in studying ADP-ribosylation, a key post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and chromatin organization.[1] The ability to synthesize proteins with a site-specifically installed ADP-ribose moiety is paramount for elucidating the precise functional roles of this modification. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl serves as a stable, versatile precursor that enables researchers to probe these fundamental biological questions. A notable application is in the semisynthesis of ADP-ribosylated histones to study their impact on chromatin structure and function.[1]

Molecular Structure and Physicochemical Properties

The structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a testament to the principles of modern chemical biology, where each component is chosen for a specific function in a multi-step synthesis.

Molecular Structure:

Caption: Chemical structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group of serine, it provides base-labile protection, which is a cornerstone of modern SPPS. It is stable to acidic conditions used for the removal of other protecting groups but is readily cleaved by piperidine.

  • Serine: The core amino acid, providing the backbone for peptide elongation and the hydroxyl side chain for glycosylation.

  • Ribose: The sugar moiety that mimics a key component of ADP-ribose.

  • diBoc (di-tert-butyloxycarbonyl) groups: These protect the hydroxyl groups of the ribose. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[2]

  • diallyl phosphate group: The phosphate group is protected by two allyl groups. These are stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc cleavage. They are selectively removed using palladium catalysis, offering an orthogonal deprotection strategy.[3]

Physicochemical Properties:

PropertyValue
CAS Number 2760364-52-9
Molecular Formula C₃₉H₅₀NO₁₆P
Molecular Weight 819.79 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide.
Storage Store at -20°C for long-term stability.

Synthesis Pathway: A Multi-step Strategy with Orthogonal Protection

The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a multi-step process that requires careful control of protecting group chemistry. The following is a representative synthetic scheme based on established chemical transformations.

Synthesis_Pathway cluster_0 Glycosylation cluster_1 Hydroxyl Protection cluster_2 Selective Deprotection cluster_3 Phosphitylation & Oxidation A Fmoc-Ser-OH C Fmoc-Ser-Ribose A->C reagent1 Lewis Acid (e.g., SnCl4, BF3·Et2O) B Ribose Derivative B->C D Fmoc-Ser-Ribose(diBoc) C->D reagent2 Di-tert-butyl dicarbonate (Boc)2O DMAP (cat.) E Fmoc-Ser-Ribose(diBoc)-5-OH D->E reagent3 Selective deprotection of 5'-OH group F Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl E->F reagent4 Diallyl N,N-diisopropylphosphoramidite Activator (e.g., Tetrazole) reagent5 Oxidation (e.g., m-CPBA or H2O2)

Caption: Synthetic pathway for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

Step 1: Glycosylation of Fmoc-Serine

The synthesis commences with the coupling of a suitably protected ribose derivative to the side-chain hydroxyl group of Fmoc-Serine.

  • Rationale: This step forms the core Serine-Ribose linkage. The choice of ribose derivative is critical; typically, a derivative with a leaving group at the anomeric position (C1') is used. To drive the reaction, a Lewis acid catalyst is often employed. Microwave-assisted glycosylation can significantly accelerate this reaction.[4]

  • Experimental Protocol (General):

    • Dissolve Fmoc-Ser-OH and a per-acetylated ribose derivative in an anhydrous solvent such as dichloromethane (DCM).

    • Add a Lewis acid catalyst (e.g., SnCl₄ or BF₃·Et₂O) at room temperature under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction and purify the product, Fmoc-Ser-Ribose(OAc)n, by column chromatography.

    • Deacetylate the ribose hydroxyls using a mild base like sodium methoxide in methanol.

Step 2: Protection of Ribose Hydroxyls

The free hydroxyl groups on the ribose moiety are then protected with Boc groups.

  • Rationale: Protection of the ribose hydroxyls is necessary to prevent unwanted side reactions during the subsequent phosphitylation step. The Boc group is chosen for its stability under the conditions of phosphoramidite chemistry and its facile removal with acid.

  • Experimental Protocol (General):

    • Dissolve the Fmoc-Ser-Ribose intermediate in a suitable solvent (e.g., acetonitrile or THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

    • Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

    • Work up the reaction and purify the resulting Fmoc-Ser-Ribose(diBoc) by column chromatography.

Step 3: Selective Deprotection of the 5'-Hydroxyl Group

If a ribose derivative with a 5'-hydroxyl protecting group was used initially, it must be selectively removed to allow for phosphorylation.

  • Rationale: This step is crucial for regioselective phosphorylation at the 5'-position. The choice of the 5'-protecting group in the starting ribose derivative is key to ensuring its selective removal without affecting the Boc groups.

Step 4: Phosphitylation and Oxidation

The free 5'-hydroxyl group is reacted with a phosphitylating agent, followed by oxidation.

  • Rationale: This two-step process introduces the diallyl-protected phosphate group. Diallyl N,N-diisopropylphosphoramidite is a common and effective reagent for this transformation.[3] The phosphitylation is activated by a weak acid like tetrazole, and the resulting phosphite triester is then oxidized to the more stable phosphate triester.

  • Experimental Protocol (General):

    • Dissolve the Fmoc-Ser-Ribose(diBoc)-5-OH intermediate in anhydrous acetonitrile under an inert atmosphere.

    • Add diallyl N,N-diisopropylphosphoramidite and an activator (e.g., 1H-tetrazole).

    • Stir at room temperature until the phosphitylation is complete (monitored by TLC or ³¹P NMR).

    • Add an oxidizing agent, such as a solution of iodine in THF/water/pyridine or m-chloroperoxybenzoic acid (m-CPBA), and stir until the oxidation is complete.

    • Quench the reaction, perform an aqueous workup, and purify the final product, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, by column chromatography.

Application in the Synthesis of ADP-Ribosylated Peptides and Proteins

The primary application of this building block is in Fmoc-based solid-phase peptide synthesis to generate peptides and proteins containing a site-specific ADP-ribose mimic.

SPPS_Workflow A Resin-Bound Peptide B Fmoc Deprotection (Piperidine) A->B C Coupling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl B->C D Continue SPPS Cycles C->D E Cleavage from Resin and Boc Deprotection (TFA) D->E F Allyl Deprotection (Pd(PPh3)4) E->F G Final ADP-Ribosylated Peptide F->G

Caption: Workflow for incorporating the building block in SPPS.

  • Incorporation into Peptide: The building block is coupled to the growing peptide chain on the solid support using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Peptide Elongation: Subsequent amino acids are added following standard Fmoc-SPPS protocols.

  • Cleavage and Boc Deprotection: After synthesis, the peptide is cleaved from the resin, and the Boc protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The Fmoc group on the specialized serine residue is also removed during this step if it is the N-terminal residue.

  • Orthogonal Deprotection of the Phosphate: The diallyl groups on the phosphate are selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[3] This step yields the free phosphate group.

  • Further Modification (Optional): The deprotected Ser-Ribose-5-phosphate can then be further elaborated, for example, by coupling to AMP to form the full ADP-ribose moiety.

Conclusion: Enabling Precision in the Study of Post-Translational Modifications

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly specialized and powerful tool for chemical biologists and drug discovery scientists. Its carefully designed orthogonal protecting group strategy allows for the precise, site-specific installation of a protected ADP-ribose mimic into peptides and proteins. This capability is instrumental in advancing our understanding of the roles of ADP-ribosylation in health and disease by enabling the creation of well-defined molecular probes for biochemical and structural studies.

References

  • Hananya, N., Daley, S. K., Bagert, J. D., & Muir, T. W. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. Journal of the American Chemical Society, 143(29), 10847–10852. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lin, C. C., & Lin, C. H. (2008). Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation. Molecules, 13(3), 648-657. [Link]

  • Montanari, V., & Montanari, V. (2014). Palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols. Preparation of cinnamyl-H-phosphinic acid. Organic Syntheses, 91, 383-395.

Sources

Exploratory

A Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: A Specialized Building Block for Interrogating Post-Translational Modification Crosstalk

This guide provides an in-depth technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a sophisticated chemical tool designed for advanced research in chemical biology, proteomics, and drug discovery. We will e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a sophisticated chemical tool designed for advanced research in chemical biology, proteomics, and drug discovery. We will explore the rationale behind its unique structure, its strategic application in solid-phase peptide synthesis (SPPS), and its potential to unravel the complex interplay between protein phosphorylation and glycosylation, specifically ADP-ribosylation.

The Convergence of Phosphorylation and Glycosylation: A Symphony of Cellular Regulation

Post-translational modifications (PTMs) are the maestros of the cellular orchestra, dynamically altering protein function, localization, and interaction networks. Among the most critical PTMs are phosphorylation and glycosylation, which often engage in a complex "crosstalk," influencing each other's addition or removal to fine-tune cellular signaling pathways.[1][2][3][4] This intricate interplay is pivotal in a vast array of biological processes, from signal transduction and DNA repair to cell cycle control and apoptosis.[1][5][6] Dysregulation of this crosstalk is frequently implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[1]

A particularly fascinating and increasingly studied form of glycosylation that directly intersects with phosphorylation is ADP-ribosylation.[5][7] Both serine phosphorylation and serine ADP-ribosylation are crucial modifications that can even occur on the same serine residue, suggesting a competitive or cooperative relationship.[1][5] The ability to synthetically generate peptides and proteins with precisely placed phosphoryl and glycosyl (or ADP-ribosyl) moieties is therefore essential for dissecting the functional consequences of this crosstalk.[4][8][9]

Deconstructing Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: A Chemist's Perspective

The compound Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly specialized amino acid building block meticulously designed for incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS).[10] Its structure is a testament to the principles of orthogonal protection strategies, enabling the precise and controlled assembly of complex, dually modified peptides.

ComponentProtecting Group/FunctionRationale for Use
Serine Core Amino AcidA key residue targeted by both kinases (phosphorylation) and ADP-ribosyltransferases (ADP-ribosylation).
Fmoc (Fluorenylmethyloxycarbonyl) α-Amine ProtectionThe cornerstone of modern SPPS, stable to acidic and mild basic conditions but readily cleaved by piperidine to allow for sequential amino acid coupling.[10]
Ribose Glycosyl MoietyA fundamental component of ADP-ribose, its inclusion allows for the study of glycosylation's impact on phosphorylation.
diBoc (di-tert-Butyloxycarbonyl) Ribose Hydroxyl ProtectionThe Boc group is a robust, acid-labile protecting group that shields the reactive hydroxyl groups of the ribose sugar from unwanted side reactions during peptide synthesis.[11] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.
5-phosphate Phosphate GroupMimics the phosphorylated state of the serine residue.
diAllyl Phosphate ProtectionThe allyl groups are orthogonal to both Fmoc and Boc protecting groups. They are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc and resin cleavage.[2][12] Their selective removal is achieved through palladium-catalyzed reactions, offering an additional layer of synthetic control.[2][12][13]

The strategic combination of these protecting groups allows for the selective deprotection and subsequent modification at different sites of the peptide, making it a powerful tool for creating well-defined, dually modified peptides that would be impossible to isolate from natural sources in a homogenous state.

Workflow: Incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in SPPS

The synthesis of a peptide containing this modified serine residue follows the general principles of Fmoc-SPPS. The workflow is designed to ensure the stability of all protecting groups until their specific, orthogonal removal.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple First Fmoc-Amino Acid Fmoc_Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Fmoc_Deprotection2 Coupling_Modified Couple Fmoc-Ser-Ribose (diBoc)-5-phosphatediAllyl Fmoc_Deprotection2->Coupling_Modified Wash2 Wash Coupling_Modified->Wash2 Chain_Elongation Continue Peptide Chain Elongation Wash2->Chain_Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Allyl_Deprotection On-Resin Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Final_Fmoc_Deprotection->Allyl_Deprotection Optional: On-Resin Modification Cleavage Cleavage from Resin & Boc Deprotection (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage If Allyl groups retained Allyl_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. A generalized workflow for the incorporation of the modified serine building block into a peptide using solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol

This protocol outlines the key steps for incorporating Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl into a peptide sequence on a solid support.

Materials:

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • Rink Amide Resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane, Morpholine)

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., Triisopropylsilane (TIS), Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling: Couple the desired standard Fmoc-amino acid or the specialized Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block using a suitable coupling reagent and base in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Optional On-Resin Allyl Deprotection:

    • Wash the resin with DCM.

    • Prepare a solution of Pd(PPh₃)₄ and an allyl scavenger in DCM.

    • Add the solution to the resin and agitate for 1-2 hours under an inert atmosphere.

    • Wash the resin thoroughly with DCM and DMF.

  • Final Cleavage and Boc Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The ability to synthesize peptides with a phosphorylated and glycosylated serine residue opens up numerous avenues for investigation:

  • Dissecting Signaling Pathways: Synthesized peptides can be used as probes to study how the dual modifications affect protein-protein interactions, enzyme kinetics (kinases and phosphatases), and the recruitment of downstream signaling molecules.[9]

  • Antibody Development: These well-defined glyco-phosphopeptides can serve as antigens to generate highly specific antibodies that can distinguish between different modification states of a protein.

  • Investigating Disease Mechanisms: By mimicking the modified states of proteins implicated in diseases like cancer or Alzheimer's, researchers can study how these modifications contribute to pathology.[14]

  • Drug Screening: The synthetic peptides can be used in high-throughput screening assays to identify small molecules that modulate the enzymes responsible for adding or removing these PTMs.

Conclusion

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl represents a sophisticated convergence of organic synthesis and chemical biology. Its intricate design, leveraging a multi-tiered orthogonal protection strategy, provides researchers with a powerful tool to construct bespoke peptides for studying the nuanced crosstalk between phosphorylation and glycosylation. As our understanding of the complexity of cellular regulation deepens, such specialized chemical probes will be indispensable in deciphering the intricate language of post-translational modifications and paving the way for novel therapeutic interventions.

References

  • Title: Allyl side chain protection in peptide synthesis.
  • Title: EdeepSADPr: an extensive deep-learning architecture for prediction of the in situ crosstalks of serine phosphorylation and ADP-ribosylation. Source: PMC, PubMed Central URL: [Link]

  • Title: Automated allyl deprotection in solid-phase synthesis.
  • Title: Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Source: Biotage URL: [Link]

  • Title: Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Source: CoLab URL: [Link]

  • Title: Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Source: PMC, PubMed Central URL: [Link]

  • Title: Alloc Protecting Group Removal Protocol. Source: Carnegie Mellon University URL: [Link]

  • Title: Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Source: Semantic Scholar URL: [Link]

  • Title: Crosstalk of ADP-ribosylation with other protein post-translational... Source: ResearchGate URL: [Link]

  • Title: Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. Source: Wiley Online Library URL: [Link]

  • Title: Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. Source: PubMed URL: [Link]

  • Title: Crosstalk of ADP-Ribosylation with Other Protein Post-Translational Modifications. Source: Encyclopedia.pub URL: [Link]

  • Title: Parallel Glyco-SPOT Synthesis of Glycopeptide Libraries. Source: YouTube URL: [Link]

  • Title: Effects of phosphorylation on the ADP-Ribosylation activity of PARP16. Source: Lund University Publications URL: [Link]

  • Title: The synthesis of phosphopeptides. Source: PubMed URL: [Link]

  • Title: Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Source: ResearchGate URL: [Link]

  • Title: Simultaneous enrichment and sequential separation of glycopeptides and phosphopeptides with poly-histidine functionalized microspheres. Source: National Institutes of Health URL: [Link]

  • Title: An inventory of crosstalk between ubiquitination and other post-translational modifications in orchestrating cellular processes. Source: PMC, PubMed Central URL: [Link]

  • Title: Synthesis of glycopeptides and glycopeptide conjugates. Source: PMC, PubMed Central URL: [Link]

  • Title: Absolute Quantitation of Phosphopeptides and Glycopeptides Using Coulometric Mass Spectrometry. Source: ACS Publications URL: [Link]

  • Title: The high chemical stability of serine ADP-ribosylation. Source: ResearchGate URL: [Link]

  • Title: and β-Ser-ADP-ribosylated Peptides Reveal α-Ser-ADPr as the Native Epimer. Source: Scholarly Publications Leiden University URL: [Link]

  • Title: Novel Phosphate Derivatives as Scaffolds for the Preparation of Synthetic Phosphoserine-Based Peptides Using the Fmoc/t-Bu Solid. Source: Wiley Online Library URL: [Link]

  • Title: Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Source: PubMed Central URL: [Link]

  • Title: The synthesis of phosphopeptides via the Bpoc-based approach. Source: RSC Publishing URL: [Link]

  • Title: Fmoc-Ser(tBu)-OH [71989-33-8]. Source: Aapptec Peptides URL: [Link]

  • Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Source: CEM Corporation URL: [Link]

  • Title: A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Source: PubMed URL: [Link]

  • Title: Mastering Peptide Synthesis: The Advantages of Fmoc-Ser(tBu)-Wang Resin for Serine Incorporation. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Chemical synthesis of linear ADP-ribose oligomers up to pentamer and their binding to the oncogenic helicase ALC1. Source: PMC, PubMed Central URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of the Fmoc-Ser-Ribose(diBoc)-5'-phosphatediAllyl Building Block

Introduction: A Versatile Tool for Modern Glycoproteomics and Drug Discovery The intricate interplay of glycosylation and phosphorylation in cellular signaling pathways presents a formidable challenge for researchers see...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Modern Glycoproteomics and Drug Discovery

The intricate interplay of glycosylation and phosphorylation in cellular signaling pathways presents a formidable challenge for researchers seeking to unravel the complexities of disease and develop targeted therapeutics. The synthesis of well-defined molecular probes that mimic these post-translationally modified structures is paramount to advancing our understanding. The Fmoc-Ser-Ribose(diBoc)-5'-phosphatediAllyl building block is a sophisticated and highly valuable tool in this endeavor. Its unique constellation of orthogonal protecting groups—Fmoc for the amine, di-Boc for the ribose hydroxyls, and diallyl for the phosphate—offers unparalleled flexibility in the solid-phase synthesis of complex glycopeptides and phosphopeptides. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this key building block, elucidating the rationale behind each synthetic step and offering insights gleaned from practical application.

Strategic Overview of the Synthesis

The synthesis of this multifaceted building block is a multi-step process that demands careful consideration of protecting group strategy to ensure orthogonality and achieve high yields. The core synthetic logic involves a convergent approach, beginning with the preparation of a suitably protected serine derivative and a ribose donor. These are then coupled, followed by regioselective phosphorylation and subsequent protection of the remaining hydroxyl groups.

The chosen protecting groups are critical to the success of the synthesis and the utility of the final product:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group of serine, standard in solid-phase peptide synthesis (SPPS).[1]

  • Allyl Ester: A temporary protecting group for the carboxylic acid of serine, removable under mild, palladium-catalyzed conditions, ensuring orthogonality with the Fmoc and Boc groups.[2][3][4]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the 2' and 3'-hydroxyl groups of the ribose moiety, providing stability during subsequent synthetic manipulations.[5][6]

  • diallyl phosphate: The allyl groups on the phosphate are removable under palladium catalysis, offering an orthogonal deprotection strategy to the acid-labile Boc groups and the base-labile Fmoc group.[2][3][4]

This strategic selection of protecting groups allows for the sequential and selective deprotection of each functional group, enabling the precise incorporation of the building block into a growing peptide chain and subsequent modifications.

Experimental Protocols

Part 1: Synthesis of Fmoc-Ser-OAllyl

The initial step involves the protection of the carboxylic acid of Fmoc-L-serine as an allyl ester. This is a crucial step to prevent side reactions at the carboxyl group during the subsequent glycosylation reaction.

Materials:

Reagent/SolventGradeSupplier
Fmoc-L-Serine≥99%Sigma-Aldrich
Allyl bromide99%Acros Organics
Cesium carbonate (Cs₂CO₃)99.9%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Fmoc-L-Serine (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Fmoc-Ser-OAllyl as a white solid.

Causality and Insights: The use of cesium carbonate as a base is advantageous as it forms a soluble cesium carboxylate, which is highly nucleophilic and efficiently reacts with allyl bromide. Anhydrous conditions are critical to prevent hydrolysis of the allyl ester.

Part 2: Glycosylation of Fmoc-Ser-OAllyl with a Protected Ribose Donor

The key glycosidic linkage is formed in this step. A suitably activated and protected ribose donor is coupled with the hydroxyl group of Fmoc-Ser-OAllyl. For this synthesis, a ribose derivative with a leaving group at the anomeric position and protecting groups at the other hydroxyls is required. A common choice is a trichloroacetimidate donor due to its high reactivity and stereoselectivity.

Materials:

Reagent/SolventGradeSupplier
Fmoc-Ser-OAllylAs synthesized in Part 1
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose≥98%Carbosynth
Hydrazine monohydrate98%Sigma-Aldrich
Acetic anhydride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Trichloroacetonitrile99%Acros Organics
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)99%Acros Organics

Procedure:

  • Preparation of the Ribose Trichloroacetimidate Donor: a. De-O-acetylation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with hydrazine monohydrate in pyridine. b. Reaction of the resulting lactol with trichloroacetonitrile in the presence of a catalytic amount of DBU to form the trichloroacetimidate donor.

  • Glycosylation Reaction: a. Dissolve Fmoc-Ser-OAllyl (1.0 eq) and the ribose trichloroacetimidate donor (1.2 eq) in anhydrous DCM under an inert atmosphere. b. Cool the reaction mixture to -40 °C. c. Add TMSOTf (0.1 eq) dropwise. d. Stir the reaction at -40 °C and allow it to slowly warm to room temperature over several hours, monitoring by TLC. e. Quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with DCM, wash with brine, and dry over anhydrous magnesium sulfate. g. Concentrate and purify by flash column chromatography to yield the glycosylated product, Fmoc-Ser(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-OAllyl.

Causality and Insights: The use of a trichloroacetimidate donor, activated by a Lewis acid like TMSOTf, provides a reliable method for stereoselective glycosylation. The benzoyl protecting groups on the ribose donor offer stability and can be removed under basic conditions later in the synthesis.

Part 3: Regioselective Deprotection and Phosphorylation

This part of the synthesis involves the selective removal of the 5'-O-benzoyl group, followed by phosphorylation of the now-free primary hydroxyl group.

Materials:

Reagent/SolventGradeSupplier
Fmoc-Ser(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-OAllylAs synthesized in Part 2
Sodium methoxide (NaOMe) in Methanol0.5 M solutionSigma-Aldrich
Diallyl N,N-diisopropylphosphoramidite95%Glen Research
1H-TetrazoleSublimedAcros Organics
tert-Butyl hydroperoxide (TBHP)70% in waterSigma-Aldrich
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • Selective 5'-O-Deprotection: a. Dissolve the glycosylated product in a mixture of DCM and methanol. b. Cool to 0 °C and add a catalytic amount of sodium methoxide in methanol. c. Monitor the reaction carefully by TLC to ensure selective removal of the primary 5'-O-benzoyl group. d. Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate. e. Purify by column chromatography to isolate the 5'-OH deprotected intermediate.

  • Phosphitylation and Oxidation: a. Dissolve the 5'-OH intermediate (1.0 eq) and 1H-tetrazole (1.5 eq) in anhydrous acetonitrile under an inert atmosphere. b. Add diallyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise. c. Stir at room temperature for 1-2 hours. d. Cool the reaction to 0 °C and add TBHP (2.0 eq). e. Stir for another 1-2 hours at room temperature. f. Quench the reaction with saturated sodium thiosulfate solution. g. Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate. h. Concentrate and purify by flash column chromatography to obtain Fmoc-Ser(2,3-di-O-benzoyl-β-D-ribofuranosyl-5'-phosphatediAllyl)-OAllyl.

Causality and Insights: The primary 5'-O-benzoyl group is more labile to basic hydrolysis than the secondary 2'- and 3'-O-benzoyl groups, allowing for regioselective deprotection under carefully controlled conditions. The phosphoramidite chemistry is a highly efficient method for phosphorylation, and the subsequent in situ oxidation with TBHP yields the stable phosphate triester.

Part 4: Final Deprotection and di-Boc Protection

The final steps involve the removal of the remaining benzoyl groups and the protection of the now-free 2' and 3'-hydroxyls with Boc groups. Finally, the allyl ester of the serine is cleaved to yield the desired building block.

Materials:

Reagent/SolventGradeSupplier
Fmoc-Ser(2,3-di-O-benzoyl-β-D-ribofuranosyl-5'-phosphatediAllyl)-OAllylAs synthesized in Part 3
Sodium methoxide (NaOMe) in Methanol0.5 M solutionSigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)97%Acros Organics
4-Dimethylaminopyridine (DMAP)99%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Phenylsilane97%Alfa Aesar

Procedure:

  • De-O-benzoylation: a. Dissolve the product from Part 3 in methanol. b. Add sodium methoxide solution and stir at room temperature until complete deprotection is observed by TLC. c. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate.

  • di-Boc Protection: a. Dissolve the resulting diol in anhydrous DCM. b. Add Boc₂O (2.5 eq) and a catalytic amount of DMAP. c. Stir at room temperature until the reaction is complete. d. Wash the reaction mixture with 1 M HCl and brine. e. Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

  • Allyl Ester Deprotection: a. Dissolve the di-Boc protected compound in anhydrous DCM under an inert atmosphere. b. Add phenylsilane (5.0 eq) and Pd(PPh₃)₄ (0.1 eq). c. Stir at room temperature for 1-2 hours. d. Concentrate the reaction mixture and purify by flash column chromatography to yield the final product, Fmoc-Ser-Ribose(diBoc)-5'-phosphatediAllyl .

Causality and Insights: The complete removal of the benzoyl groups is necessary before introducing the Boc groups to avoid side reactions. The palladium-catalyzed deallylation is a mild and efficient method that is orthogonal to the other protecting groups present in the molecule.[2][3][4]

Characterization and Quality Control

Each intermediate and the final product should be thoroughly characterized to ensure its identity and purity.

TechniqueExpected Observations
¹H and ¹³C NMR Characteristic shifts for Fmoc, serine, ribose, Boc, and allyl protons and carbons.
³¹P NMR A single peak in the phosphate region confirming the presence of the phosphate triester.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.
HPLC A single major peak indicating high purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow A Fmoc-Ser-OH B Fmoc-Ser-OAllyl A->B Allyl Bromide, Cs₂CO₃ D Fmoc-Ser(tribenzoyl-ribosyl)-OAllyl B->D Glycosylation (TMSOTf) C Protected Ribose Donor C->D E Fmoc-Ser(dibenzoyl-ribosyl-5'-OH)-OAllyl D->E Selective Deprotection (NaOMe) F Fmoc-Ser(dibenzoyl-ribosyl-5'-phosphatediAllyl)-OAllyl E->F Phosphitylation & Oxidation G Fmoc-Ser(ribosyl-5'-phosphatediAllyl)-OAllyl F->G Deprotection (NaOMe) H Fmoc-Ser(diBoc-ribosyl-5'-phosphatediAllyl)-OAllyl G->H di-Boc Protection (Boc₂O, DMAP) I Fmoc-Ser-Ribose(diBoc)-5'-phosphatediAllyl H->I Allyl Deprotection (Pd(PPh₃)₄)

References

Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Introduction In the landscape of contemporary drug discovery and chemical biology, the synthesis of complex biomolecules with high precision is paramount. Glycosylated and phosphorylated amino acids are fundamental build...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the synthesis of complex biomolecules with high precision is paramount. Glycosylated and phosphorylated amino acids are fundamental building blocks in the construction of synthetic peptides and proteins that mimic or modulate biological processes. This guide provides an in-depth technical overview of a plausible chemical synthesis route for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialized building block for solid-phase peptide synthesis (SPPS). The strategic incorporation of a glycosylated and phosphorylated serine derivative allows for the exploration of post-translational modifications and their impact on protein structure and function.

This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers a detailed examination of a proposed synthetic pathway, emphasizing the rationale behind the selection of protecting groups, reagents, and reaction conditions. The synthesis is designed around the principles of orthogonal protection, ensuring the selective manipulation of functional groups throughout the multi-step process.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, necessitates a multi-step approach that meticulously orchestrates the introduction and removal of various protecting groups. The proposed strategy hinges on the principles of orthogonal protection, where distinct functional groups can be selectively deprotected without affecting others.[1][2] The core protecting groups employed in this synthesis are:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group of serine, ideal for Fmoc-based solid-phase peptide synthesis.[]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group. In this synthesis, two Boc groups are proposed for the protection of the 2' and 3'-hydroxyls of the ribose moiety.

  • Allyl: A protecting group for the phosphate moiety that can be removed under mild conditions using palladium catalysis, ensuring orthogonality with both Fmoc and Boc groups.[1]

The proposed synthetic route is outlined below. Each major stage is designed to yield a key intermediate, culminating in the final target molecule.

Synthetic_Pathway D_Ribose D-Ribose Protected_Ribose 1-O-Acetyl-2,3-di-O-tert-butyloxycarbonyl-5-O-benzoyl-D-ribofuranose D_Ribose->Protected_Ribose Multi-step Protection Glycosylated_Ser Fmoc-Ser(2,3-diBoc-5-OBz-Ribose)-OH Protected_Ribose->Glycosylated_Ser Glycosylation Fmoc_Ser_OH Fmoc-Ser-OH Fmoc_Ser_OH->Glycosylated_Ser Deprotected_5_OH Fmoc-Ser(2,3-diBoc-Ribose)-OH Glycosylated_Ser->Deprotected_5_OH Selective Deprotection Phosphorylated_Ser Fmoc-Ser(2,3-diBoc-Ribose-5-phosphatediAllyl)-OH Deprotected_5_OH->Phosphorylated_Ser Phosphitylation & Oxidation

Figure 1: Proposed synthetic workflow for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

Detailed Synthetic Protocol

Part 1: Synthesis of a Suitably Protected Ribose Donor

The initial phase of the synthesis focuses on the preparation of a ribose derivative with appropriate protecting groups to facilitate selective reactions at later stages. The chosen protecting group strategy aims to have a distinct group at the 5'-position that can be selectively removed to allow for phosphorylation.

Step 1.1: Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

D-ribose is first per-acetylated to protect all hydroxyl groups and to activate the anomeric position for subsequent manipulations.

  • Protocol:

    • Suspend D-ribose in acetic anhydride.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) at 0 °C.

    • Stir the reaction mixture at room temperature until the D-ribose has completely dissolved and the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Step 1.2: Selective 5-O-Deacetylation

Enzymatic deacetylation offers a mild and highly selective method for the removal of the primary 5'-acetyl group.

  • Protocol:

    • Dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose in a suitable buffer solution.

    • Add a lipase, such as Candida rugosa lipase.[4]

    • Incubate the mixture with stirring at a controlled temperature (e.g., 30-37 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Extract the product with an organic solvent and purify by column chromatography to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose.[4]

Step 1.3: Benzoylation of the 5'-Hydroxyl Group

The free 5'-hydroxyl group is then protected with a benzoyl group, which is more robust than the acetyl groups and can be selectively removed later.

  • Protocol:

    • Dissolve 1,2,3-tri-O-acetyl-β-D-ribofuranose in anhydrous pyridine.

    • Cool the solution to 0 °C and add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product.

    • Purify the product by chromatography to obtain 1,2,3-tri-O-acetyl-5-O-benzoyl-β-D-ribofuranose.

Step 1.4: Introduction of Di-tert-butyl Carbonate (diBoc) Protection

The acetyl groups at the 2' and 3' positions are removed and replaced with diBoc groups. This is a critical step for the final structure. Di-tert-butyl dicarbonate (Boc anhydride) can be used to protect hydroxyl groups in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[5]

  • Protocol:

    • Selectively deacetylate the 2' and 3' positions of 1,2,3-tri-O-acetyl-5-O-benzoyl-β-D-ribofuranose using a mild base.

    • Dissolve the resulting 1-O-acetyl-5-O-benzoyl-D-ribofuranose in an anhydrous solvent such as dichloromethane.

    • Add di-tert-butyl dicarbonate and a catalytic amount of DMAP.[5][6]

    • Stir the reaction at room temperature until completion.

    • Purify the product, 1-O-acetyl-2,3-di-O-tert-butyloxycarbonyl-5-O-benzoyl-D-ribofuranose, by column chromatography.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1D-RiboseAcetic anhydride, Perchloric acid1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose>90
1.2Per-acetylated RiboseCandida rugosa lipase1,2,3-tri-O-acetyl-β-D-ribofuranose70-85
1.31,2,3-tri-O-acetyl-β-D-ribofuranoseBenzoyl chloride, Pyridine1,2,3-tri-O-acetyl-5-O-benzoyl-β-D-ribofuranose85-95
1.41-O-acetyl-5-O-benzoyl-D-ribofuranoseDi-tert-butyl dicarbonate, DMAP1-O-Acetyl-2,3-di-O-tert-butyloxycarbonyl-5-O-benzoyl-D-ribofuranose60-75
Part 2: Glycosylation of Fmoc-Ser-OH

With the protected ribose donor in hand, the next stage is the crucial glycosylation reaction to form the serine-ribose linkage.

  • Protocol:

    • Dissolve Fmoc-Ser-OH and the protected ribose donor (1-O-Acetyl-2,3-di-O-tert-butyloxycarbonyl-5-O-benzoyl-D-ribofuranose) in an anhydrous solvent like dichloromethane.

    • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), at a low temperature (e.g., 0 °C or -20 °C).

    • Stir the reaction under an inert atmosphere and monitor its progress by TLC.

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Extract the product and purify by column chromatography to yield Fmoc-Ser(2,3-diBoc-5-OBz-Ribose)-OH.

Part 3: Selective Deprotection and Phosphorylation

This phase involves the selective removal of the 5'-benzoyl group followed by the introduction of the diallyl phosphate moiety.

Step 3.1: Selective Removal of the 5'-Benzoyl Group

The benzoyl group can be selectively cleaved under basic conditions that do not affect the Boc and Fmoc groups.

  • Protocol:

    • Dissolve the glycosylated serine derivative in a mixture of methanol and a suitable solvent.

    • Add a catalytic amount of sodium methoxide and stir at room temperature.

    • Monitor the reaction closely by TLC to avoid affecting other protecting groups.

    • Neutralize the reaction with a weak acid (e.g., acetic acid) and purify the product, Fmoc-Ser(2,3-diBoc-Ribose)-OH.

Step 3.2: Phosphitylation and Oxidation

The free 5'-hydroxyl group is then phosphitylated using diallyl N,N-diisopropylphosphoramidite, followed by oxidation to the stable phosphate triester.[7]

  • Protocol:

    • Dissolve the deprotected glycosylated serine in anhydrous dichloromethane or acetonitrile under an inert atmosphere.

    • Add a weak acid activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).

    • Add diallyl N,N-diisopropylphosphoramidite and stir at room temperature.[7]

    • After the phosphitylation is complete (monitored by TLC or ³¹P NMR), add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or m-chloroperoxybenzoic acid (mCPBA), at 0 °C.

    • Stir until the oxidation is complete.

    • Work up the reaction and purify the final product, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, by column chromatography.

Target_Molecule cluster_Fmoc Fmoc Group cluster_Serine Serine Backbone cluster_Ribose Ribose Moiety cluster_Phosphate Phosphate Group Fmoc_structure Fluorenyl-CH2-O-CO- Serine_structure -NH-CH(CH2-O-)-COOH Fmoc_structure->Serine_structure Ribose_structure Ribose(diBoc) Serine_structure->Ribose_structure Phosphate_structure -P(O)(O-Allyl)2 Ribose_structure->Phosphate_structure

Figure 2: Chemical structure of the target molecule.

Conclusion

The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl represents a significant challenge in synthetic organic chemistry, requiring a carefully designed and executed multi-step sequence. The proposed pathway leverages an orthogonal protecting group strategy to achieve the synthesis of this complex building block. The successful synthesis of this molecule would provide a valuable tool for the chemical biology and drug discovery communities, enabling the synthesis of peptides and proteins with site-specific glycosylation and phosphorylation for a wide range of applications, including the study of signal transduction, protein folding, and the development of novel therapeutics. The protocols outlined in this guide are based on established chemical transformations and provide a solid foundation for the practical synthesis of this and related complex biomolecules. Further optimization of each step may be required to achieve high overall yields and purity.

References

  • Witte, M. D., et al. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. Chemical Science, 2017, 8(11), 7583-7590. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • ResearchGate. Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. Available from: [Link]

  • Humana Press. Preparation of Glycosylated Amino Acids Suitable for Fmoc Solid-Phase Assembly. In: Glycopeptide and Glycoprotein Synthesis. 2005. Available from: [Link]

  • RSC Publishing. The orthogonal and reactivity-based one-pot glycosylation strategy for glycan synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. What Is The Structure Of Tert-Butyl Dicarbonate? Available from: [Link]

  • ACS Publications. An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. Organic Letters, 2007, 9(5), 753-756. Available from: [Link]

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  • ResearchGate. Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available from: [Link]

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  • PMC. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. International Journal of Molecular Sciences, 2012, 13(12), 16459-16491. Available from: [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 2000, 6(10), 471-493. Available from: [Link]

  • MDPI. Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. Molecules, 2016, 21(11), 1485. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Available from: [Link]

  • ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Available from: [Link]

  • PMC. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Synthetic and Systems Biotechnology, 2022, 7(1), 536-544. Available from: [Link]

  • Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 2014, 19(9), 14636-14643. Available from: [Link]

  • PubMed. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 2003, 338(4), 303-306. Available from: [Link]

  • PMC. Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics. Journal of the American Chemical Society, 2017, 139(46), 16554-16557. Available from: [Link]

  • ACS Publications. Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. JACS Au, 2021, 1(11), 1836-1851. Available from: [Link]

  • Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • PubMed. Synthesis of Modular Building Blocks using Glycosyl Phosphate Donors for the Construction of Asymmetric N-Glycans. Tetrahedron, 2018, 74(41), 6003-6011. Available from: [Link]

  • PMC. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 2005, 7(19), 4191-4194. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Biology: Diallyl N,N-Diisopropylphosphoramidite in Biomolecule Modification. Available from: [Link]

Sources

Foundational

A Paradigm Shift in DNA Damage Signaling: An In-depth Technical Guide to Serine ADP-Ribosylation

Foreword: Beyond Dogma to a New Frontier in Cellular Repair For decades, our understanding of ADP-ribosylation (ADPr) in the DNA damage response (DDR) was anchored to the modification of acidic residues like glutamate an...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Dogma to a New Frontier in Cellular Repair

For decades, our understanding of ADP-ribosylation (ADPr) in the DNA damage response (DDR) was anchored to the modification of acidic residues like glutamate and aspartate. This post-translational modification (PTM), a rapid and dramatic cellular alarm in the face of genomic threats, was thought to be well-characterized. However, recent technological advancements, particularly in mass spectrometry, have unveiled a paradigm shift. We now know that upon DNA damage, the vast majority of ADP-ribosylation occurs not on acidic residues, but on serine.[1][2] This discovery has not only reshaped our fundamental understanding of this critical signaling pathway but has also opened new avenues for therapeutic intervention in cancer and other diseases.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals navigating this exciting frontier. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding of serine ADP-ribosylation (Ser-ADPr), grounded in the causality of experimental choices and the latest field-proven insights. We will explore the key enzymatic players, the intricate chemistry of the modification, its reversal, and the state-of-the-art methodologies required to accurately study it.

The Central Machinery: A Tale of a Crucial Co-factor

The discovery of Ser-ADPr is inextricably linked to the characterization of a previously enigmatic protein: Histone PARylation Factor 1 (HPF1), also known as C4orf27.[3][4][5] While Poly(ADP-ribose) Polymerase 1 (PARP1) and its close homolog PARP2 are the primary enzymes that catalyze ADP-ribosylation at sites of DNA damage, they are not sufficient to modify serine residues on their own.[3][4]

The PARP1/2-HPF1 Holoenzyme Complex: Remodeling Specificity

In the absence of HPF1, DNA damage-activated PARP1/2 primarily modifies glutamate and aspartate residues.[1][6] The breakthrough came with the realization that HPF1 forms a transient, non-obligate complex with PARP1 or PARP2 at DNA break sites.[4][7] This interaction is transformative. HPF1 acts as a co-factor that remodels the active site of PARP1/2, effectively switching its amino acid specificity from acidic residues to serine.[5][8][9][10]

Structural studies have revealed how HPF1 completes the PARP1/2 active site.[11][9] A key glutamic acid residue (Glu284 in human HPF1) is positioned by HPF1 into the PARP catalytic center.[5][11] This HPF1-donated residue then acts as the catalytic base required to activate the serine hydroxyl group of the substrate protein for nucleophilic attack on the NAD+ molecule, the source of the ADP-ribose moiety.[5][11]

This elegant mechanism ensures that large-scale Ser-ADPr is deployed specifically and rapidly in response to DNA damage, establishing it as the primary form of ADPr in this critical signaling context.[1][6]

PARP1_HPF1_Mechanism cluster_0 Without HPF1 cluster_1 With HPF1 PARP1_alone Active PARP1/2 (at DNA break) Glu_ADPr Glutamate/Aspartate ADP-ribosylation PARP1_alone->Glu_ADPr Catalyzes NAD_alone NAD+ NAD_alone->PARP1_alone Substrate Substrate_alone Substrate Protein (Glu/Asp) Substrate_alone->PARP1_alone Target HPF1 HPF1 PARP1_complex PARP1/2-HPF1 Complex HPF1->PARP1_complex Forms Complex & Remodels Active Site Ser_ADPr Serine ADP-ribosylation PARP1_complex->Ser_ADPr Catalyzes NAD_complex NAD+ NAD_complex->PARP1_complex Substrate Substrate_complex Substrate Protein (Serine) Substrate_complex->PARP1_complex Target

Caption: Mechanism of PARP1/2 specificity switching by HPF1.

The Signal and its Reversal: A Dynamic Duo of Hydrolases

Like all signaling modifications, Ser-ADPr must be tightly regulated. Its installation is rapid, but its removal is equally crucial for restoring cellular homeostasis after the repair is complete. This process is primarily managed by a specific hydrolase.

Writing the Signal: The PARP1/2-HPF1 Complex

As detailed above, the PARP1/2-HPF1 complex is the designated "writer" of Ser-ADPr. Upon activation by DNA breaks, PARP1/2 can add a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or extend this into a long polymer (poly-ADP-ribosylation or PARylation) onto serine residues.[3][12][13] The initial serine modification acts as the seed for this chain elongation.[3][14]

Erasing the Signal: The Role of ARH3

While the enzyme Poly(ADP-ribose) glycohydrolase (PARG) is the primary eraser of the PAR chains, degrading them to the final ADP-ribose linked to the protein, it is incapable of cleaving the terminal serine-ADPr bond.[3][14][15][16]

The key enzyme responsible for reversing the modification by cleaving the O-glycosidic bond between serine and ADP-ribose is (ADP-ribosyl)hydrolase 3 (ARH3) .[1][3][6][15][17] Quantitative proteomic studies have shown that in cells lacking ARH3, Ser-ADPr signals persist long after DNA damage, highlighting its critical role as the specific "eraser" for this mark.[17][18] This discovery established ARH3 as the primary hydrolase for reversing Ser-ADPr and completing the signaling cycle.[3][17]

Ser_ADPr_Lifecycle Unmodified Unmodified Substrate (Ser) Ser_MAR Serine Mono-ADPr Unmodified->Ser_MAR + NAD+ Ser_MAR->Unmodified Removes Mono-ADPr Ser_PAR Serine Poly-ADPr Ser_MAR->Ser_PAR + NAD+ Ser_PAR->Ser_MAR Removes Polymer Writer PARP1/2 + HPF1 (at DNA Damage) Writer->Ser_MAR Polymerase PARP1/2 Polymerase->Ser_PAR Eraser_PARG PARG Eraser_PARG->Ser_MAR Eraser_ARH3 ARH3 Eraser_ARH3->Unmodified

Caption: The lifecycle of Serine ADP-ribosylation signaling.

The Chemistry and its Challenges: Why Ser-ADPr Was a Ghost in the Machine

The bond connecting ADP-ribose to a serine residue is an O-glycosidic linkage.[19][20] Chemically, this is identical to the bond that links ADP-ribose monomers together in a PAR chain.[7] However, this linkage presents a significant analytical challenge. The serine O-glycosidic bond is extremely labile and prone to fragmentation under the standard conditions used in mass spectrometry-based proteomics, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[21][22]

This inherent instability is the primary reason Ser-ADPr remained largely undetected for so long.[21][22] Standard methods would cleave the modification from the peptide before the peptide itself could be sequenced, making it "invisible" and often leading to erroneous site assignments.[21][22]

Technical Guide: Methodologies for Studying Ser-ADPr

Studying Ser-ADPr requires specialized tools and methodologies that account for its unique chemical properties. Relying on historical or standard proteomics workflows will invariably fail to detect this modification accurately.

Proteomic Identification: The ETD Imperative

The key to successful mass spectrometric identification of Ser-ADPr sites is the use of alternative fragmentation techniques. Electron-transfer dissociation (ETD) is the method of choice.[7][21][23][24] Unlike HCD, ETD preserves labile post-translational modifications, including the O-glycosidic bond of Ser-ADPr, while fragmenting the peptide backbone.[21] This allows for the unambiguous localization of the ADP-ribose moiety to a specific serine residue.[7][21]

Fragmentation MethodEffect on Ser-ADPr LinkageSuitability for Site LocalizationRationale
HCD/CID Highly Labile / BreaksPoorModification is lost before peptide backbone fragments, preventing site assignment.[21][22]
ETD Stable / PreservedExcellentPeptide backbone fragments while the modification remains intact, allowing precise localization.[7][21][24]
Step-by-Step Workflow: Proteomic Analysis of Ser-ADPr

This protocol outlines a robust, self-validating system for the proteome-wide identification of Ser-ADPr sites. The inclusion of a PARP inhibitor-treated control is critical for validating that the identified signals are indeed dependent on PARP activity.

Step 1: Cellular Treatment and Lysis

  • Culture cells (e.g., HeLa, U2OS) to desired confluency.

  • Create experimental groups: (a) Untreated Control, (b) DNA Damaging Agent (e.g., 1 mM H₂O₂ for 10 min), (c) PARP Inhibitor (e.g., 10 µM Olaparib for 1 hour) followed by DNA Damaging Agent.[25]

  • Harvest cells rapidly on ice and wash with ice-cold PBS.

  • Lyse cells in a strong denaturing buffer (e.g., 6 M guanidine hydrochloride) to immediately inactivate all enzymatic activity.[25]

Step 2: Protein Digestion and Peptide Preparation

  • Reduce and alkylate cysteine residues.

  • Perform in-solution or filter-aided sample preparation (FASP) tryptic digestion to generate peptides.

Step 3: Enrichment of ADP-ribosylated Peptides (Crucial for Detection)

  • Rationale: ADPr is a low-stoichiometry modification. Enrichment is essential to detect modified peptides by mass spectrometry.

  • Utilize an enrichment reagent that binds to the ADP-ribose moiety. The Af1521 macrodomain is a well-established tool for this purpose.[23]

  • Incubate the total peptide digest with immobilized Af1521 macrodomain resin to capture ADP-ribosylated peptides.

  • Wash the resin extensively to remove non-specifically bound peptides.

  • Elute the enriched ADP-ribosylated peptides.

Step 4: LC-MS/MS Analysis

  • Analyze the enriched peptide fraction using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.

  • Crucially, the instrument must be programmed to use an ETD-based fragmentation method for peptide sequencing. [23][24] A decision-tree approach where intense precursors are subjected to both HCD (for identification) and ETD (for localization) can be highly effective.[24]

Step 5: Data Analysis

  • Search the raw MS data against a relevant protein database (e.g., UniProt Human).

  • Use a search algorithm (e.g., MaxQuant) configured to include ADP-ribosylation as a variable modification on serine residues (mass shift: +541.0611 Da).[25][26]

  • Filter results to a high confidence level (e.g., <1% False Discovery Rate).

  • Compare results across the three experimental groups. True Ser-ADPr sites should be highly induced in the DNA damage group and abrogated in the PARP inhibitor-treated group.[27][28]

Caption: Workflow for Proteomic Identification of Ser-ADPr Sites.

Immunodetection: The Advent of Specific Antibodies

For decades, the field lacked antibodies that could specifically recognize ADPr, a stark contrast to the thousands of antibodies available for studying phosphorylation.[29][30] This technological gap severely hampered research.

The discovery of Ser-ADPr and the ability to enzymatically synthesize serine-ADP-ribosylated peptides using the PARP1-HPF1 complex has revolutionized this area.[29][31] This breakthrough has enabled the generation of the first site-specific and pan-specific mono-ADPr antibodies.[16][30][31][32]

Available Tools and Their Applications:

  • Site-Specific Antibodies: Reagents are now available that recognize specific Ser-ADPr events, such as ADPr on Histone H3 Serine 10 (H3S10ADPr) or PARP1 Serine 499 (PARP1S499ADPr).[30] These are invaluable for detailed mechanistic studies of specific proteins.

  • Pan-Mono-ADPr Antibodies: These reagents recognize the ADP-ribose moiety on serine regardless of the surrounding protein sequence. They are crucial for global analyses like Western blotting and immunofluorescence to visualize the overall cellular response.[30][33]

Protocol: Western Blotting for Global Ser-ADPr

  • Prepare protein lysates from cells treated as described in the proteomics workflow (Control, Damage, Inhibitor).

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate with a validated pan-mono-ADPr primary antibody overnight at 4°C.

  • Wash extensively with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation: The signal should appear as a smear of many bands (as many proteins are modified) that is strongly induced by DNA damage and completely blocked by PARP inhibitor pre-treatment.

Biological Significance & Therapeutic Implications

Ser-ADPr is not a minor or obscure modification; it is a major, widespread signaling response to genotoxic stress.[1][6][27] Proteomic studies have identified thousands of Ser-ADPr sites on hundreds of nuclear proteins, including histones, PARP1 itself, and numerous DNA repair factors.[7][25][27]

Key Roles and Future Directions:

  • Chromatin Remodeling: Ser-ADPr on histones, such as H2B and H3, directly impacts chromatin structure, likely facilitating the recruitment of repair factors to damaged DNA.[1] There is emerging evidence of crosstalk between Ser-ADPr and other histone marks like phosphorylation and acetylation.[3][27][28]

  • Regulation of PARP Inhibitor Response: The automodification of PARP1 on specific serine residues (S499, S507, S519) plays a critical role in its response to clinical PARP inhibitors.[34] This modification helps release PARP1 from damaged chromatin, and its absence (e.g., in HPF1-deficient cells) can enhance the "trapping" effect of PARP inhibitors, increasing their cytotoxicity.[34]

  • Drug Development: The discovery of HPF1 and ARH3 as the specific writer and eraser of the dominant form of PARP-dependent ADPr presents new therapeutic targets.[3][15][35] Inhibiting HPF1 could modulate PARP1 activity and sensitize tumors to PARP inhibitors. Conversely, targeting ARH3 could prolong the Ser-ADPr signal, potentially impacting repair efficiency and cell fate decisions.

Conclusion

The identification of serine as the primary target for ADP-ribosylation in the DNA damage response has fundamentally rewritten a core chapter of cell biology. It underscores the critical importance of continuously developing and applying new technologies to challenge existing dogma. For researchers in DNA repair, cancer biology, and drug development, understanding the mechanisms, analytical challenges, and biological functions of Ser-ADPr is no longer optional—it is essential. This guide provides the foundational knowledge and technical framework to confidently explore this dynamic and impactful post-translational modification.

References

  • Palazzo, L., Leidecker, O., Prokhorova, E., Dauben, H., Matic, I., & Ahel, I. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife, 7, e34334. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology, 9, 745922. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. ResearchGate. [Link]

  • Bonfiglio, J. J., Colby, T., & Matic, I. (2017). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. Nucleic Acids Research, 45(11), 6259–6264. [Link]

  • Larsen, S. C., Hendriks, I. A., Lyon, D., Jensen, L. J., & Nielsen, M. L. (2018). Systems-wide analysis of serine-ADP-ribosylation reveals widespread occurrence and site-specific overlap with phosphorylation. ProteomeXchange, PXD009208. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Semantic Scholar. [Link]

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  • Gao, Y., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. Nature Communications, 12(1), 1028. [Link]

  • Matić, I. (n.d.). Discovery and development of Serine ADP-ribosylation. Babraham Institute. [Link]

  • Palazzo, L., Leidecker, O., Prokhorova, E., Dauben, H., Matic, I., & Ahel, I. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. Oxford University Research Archive. [Link]

  • Gao, Y., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. EconPapers. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Patrinum. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Europe PMC. [Link]

  • Fontana, P., et al. (2023). New study sheds light on the conservation of the Serine ADP-ribosylation pathway. University of Oxford. [Link]

  • Bonfiglio, J. J., et al. (2017). Serine ADP-Ribosylation Depends on HPF1. Molecular Cell, 65(5), 932-940.e6. [Link]

  • Gao, Y., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. PubMed. [Link]

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  • University of Copenhagen. (2018). Nielsen group report serine ADP-ribosylation as regulatory targets of PARP inhibitors in the DNA damage response. Novo Nordisk Foundation Center for Protein Research. [Link]

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  • Martello, R., et al. (2019). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. Springer Nature Experiments. [Link]

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  • Fontana, P., et al. (2017). Serine ADP-ribosylation reversal by the hydrolase ARH3. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Strategic Application of Di-tert-butyl Dicarbonate (Boc) and Allyloxycarbonyl (Alloc) Protecting Groups in Organic Synthesis

Introduction: The Imperative of Selective Reactivity in Complex Synthesis In the intricate discipline of organic synthesis, the construction of complex molecules, particularly in the realms of pharmaceuticals and materia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selective Reactivity in Complex Synthesis

In the intricate discipline of organic synthesis, the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science, necessitates a masterful control over chemical reactivity.[1] Multifunctional molecules present a significant challenge, as the desired transformation at one site can be easily thwarted by unintended side reactions at another.[2] To orchestrate the desired synthetic outcomes, chemists employ a strategy of temporarily masking reactive functional groups, thereby rendering them inert to specific reaction conditions.[3] These temporary masks, known as protecting groups, are a cornerstone of modern synthesis, enabling the selective manipulation of molecular architecture.[4]

A robust protecting group strategy is defined by several key characteristics: the protecting group must be introduced efficiently and selectively in high yield, it must be stable to a wide range of subsequent reaction conditions, and crucially, it must be removed ("deprotected") selectively in high yield under conditions that do not compromise the integrity of the rest of the molecule.[2][3] This guide provides a comprehensive technical overview of two of the most pivotal protecting groups in the synthetic chemist's arsenal: the acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group. We will delve into their core functionalities, mechanisms of action, and strategic deployment, with a particular focus on their orthogonal relationship, which allows for their independent manipulation within the same synthetic sequence.[5]

The Di-tert-butyl Dicarbonate (Boc) Group: A Pillar of Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its ease of introduction, general stability, and facile, mild removal under acidic conditions.[6] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), a reagent also known as Boc anhydride.[7]

Mechanism of Boc Protection

The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[8][9] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile and easily removable byproducts, tert-butanol and carbon dioxide.[8][9] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[7] The reaction can be performed with or without a base; the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[10]

Boc Protection Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base Base->Tetrahedral_Intermediate Deprotonation Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[6][11] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond.[8] Subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8] The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[8] The liberated amine is then protonated by the excess acid, typically affording an amine salt.[11]

Boc Deprotection Mechanism Protected_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Protected_Amine->Protonated_Carbamate Acid H⁺ Acid->Protonated_Carbamate Protonation Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_Cation t-Bu⁺ Protonated_Carbamate->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols
  • Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6]

  • Base Addition: Add a base, such as triethylamine (1.2 - 2.0 equivalents), to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[6]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[7]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[7]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[6]

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.2 M.[8]

  • Reagent Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas and is typically complete within 30 minutes to 2 hours.[8] Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting product is the TFA salt of the amine.[12] For isolation of the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃), followed by extraction.[12]

The Allyloxycarbonyl (Alloc) Group: A Gateway to Palladium-Mediated Deprotection

The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, alcohols, and other functionalities.[13] Its key advantage lies in its stability to both acidic and basic conditions, which allows for its selective removal in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. The deprotection of the Alloc group is achieved under mild, typically neutral conditions via a palladium(0)-catalyzed reaction.[5]

Mechanism of Alloc Deprotection

The deprotection of an Alloc-protected amine is a catalytic cycle known as the Tsuji-Trost reaction.[13] The process is initiated by the coordination of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group.[13] This is followed by an oxidative addition to form a π-allylpalladium(II) complex.[13] The carbamate anion dissociates and subsequently decarboxylates to yield the free amine.[13] To regenerate the Pd(0) catalyst and complete the cycle, a nucleophilic "allyl scavenger" is added to the reaction mixture.[5] Common scavengers include phenylsilane, morpholine, or dimedone, which trap the allyl group, preventing it from re-reacting with the deprotected amine.[13][14]

Alloc Deprotection Mechanism Alloc_Amine R-NH-Alloc Pi_Allyl_Complex π-Allyl-Pd(II) Complex Alloc_Amine->Pi_Allyl_Complex Pd0 Pd(0)L₂ Pd0->Pi_Allyl_Complex Oxidative Addition Scavenger Nucleophilic Scavenger Scavenger->Pi_Allyl_Complex Pi_Allyl_Complex->Pd0 Reductive Elimination Free_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Free_Amine Decarboxylation Allyl_Scavenger_Adduct Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger_Adduct

Caption: Catalytic cycle for the deprotection of the Alloc group.

Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the Alloc-protected substrate (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[15]

  • Reagent Addition: Add the allyl scavenger, such as phenylsilane (PhSiH₃) (7.0-20.0 equivalents).[13][15]

  • Catalyst Addition: Add the palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 equivalents).[13][15]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[13][15]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography to remove the palladium catalyst and the silylated byproducts.[15]

Orthogonality in Action: The Strategic Synergy of Boc and Alloc

The true power of the Boc and Alloc protecting groups is realized when they are used in concert within a multi-step synthesis.[5] Their distinct deprotection conditions—acid for Boc and palladium(0) for Alloc—make them an "orthogonal" pair.[16] This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling precise control over the synthetic sequence.[16] This is particularly crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different amino acid side chains require differential protection.[5]

For example, a peptide can be synthesized with an Alloc-protected lysine side chain and a Boc-protected N-terminus. The Boc group can be removed with TFA to allow for chain elongation, while the Alloc group on the lysine remains unaffected. Subsequently, the Alloc group can be selectively removed using a palladium catalyst to expose the lysine's amino group for further modification, such as branching or labeling, without affecting any other acid-labile groups in the peptide.

Orthogonality_Workflow Start Peptide with Boc-N-terminus and Alloc-Lysine Step1_Deprotection TFA Treatment Start->Step1_Deprotection Step1_Product Free N-terminus, Alloc-Lysine intact Step1_Deprotection->Step1_Product Step2_Reaction Peptide Chain Elongation Step1_Product->Step2_Reaction Step2_Product Elongated Peptide with Alloc-Lysine Step2_Reaction->Step2_Product Step3_Deprotection Pd(0) / Scavenger Step2_Product->Step3_Deprotection Step3_Product Elongated Peptide with Free Lysine Amine Step3_Deprotection->Step3_Product Step4_Reaction Side-Chain Modification Step3_Product->Step4_Reaction Final_Product Modified Peptide Step4_Reaction->Final_Product

Caption: Orthogonal deprotection strategy using Boc and Alloc.

Quantitative Comparison of Boc and Alloc Protecting Groups

FeatureBoc (di-tert-butyl dicarbonate) Alloc (Allyloxycarbonyl)
Functional Group Protected Primarily amines, also alcoholsAmines, alcohols, thiols
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Allyl chloroformate, Diallyl dicarbonate
Protection Conditions Mild, often with a base (e.g., TEA, NaOH) in various solvents (DCM, THF, H₂O).[6]Mild, typically with a base (e.g., NaHCO₃) in a biphasic system (THF/H₂O).[15]
Deprotection Conditions Acidic (e.g., TFA, HCl).[8]Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with an allyl scavenger (e.g., PhSiH₃).[13]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[10]Stable to acids and bases.
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and palladium-labile (e.g., Alloc) groups.[5]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
Byproducts of Deprotection Isobutylene, CO₂, tert-butanol.[8]CO₂, allyl-scavenger adduct.[13]
Key Advantages Robust, widely used, cost-effective, easily removed.[17]Mild and highly selective deprotection, excellent orthogonality.
Key Disadvantages Strong acid for deprotection may not be suitable for acid-sensitive substrates.[18]Requires a metal catalyst which may need to be removed from the final product.[19]

Conclusion

The di-tert-butyl dicarbonate (Boc) and allyloxycarbonyl (Alloc) protecting groups represent two indispensable and complementary tools in the sophisticated practice of modern organic synthesis. The Boc group, with its robust nature and straightforward acid-catalyzed cleavage, serves as a workhorse for amine protection. In contrast, the Alloc group offers a unique mode of deprotection via palladium catalysis, providing an essential layer of orthogonality. A thorough understanding of their respective mechanisms, reaction conditions, and, most importantly, their synergistic relationship, empowers researchers, scientists, and drug development professionals to devise more efficient, selective, and elegant synthetic routes to complex molecular targets. The strategic implementation of these protecting groups will undoubtedly continue to be a critical element in advancing the frontiers of chemical science.

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  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. [Link]

  • ChemistryViews. New Protecting Group for Amines. [Link]

  • ACS Publications. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. [Link]

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Foundational

A Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: A Multifunctional Building Block for Probing Protein Modification

Introduction: Deconstructing Complexity in Post-Translational Modifications The study of post-translational modifications (PTMs) is fundamental to understanding cellular signaling, DNA repair, and countless other biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Complexity in Post-Translational Modifications

The study of post-translational modifications (PTMs) is fundamental to understanding cellular signaling, DNA repair, and countless other biological processes. Among the most complex and dynamic of these is ADP-ribosylation, where ADP-ribosyltransferases (ARTs) catalyze the transfer of ADP-ribose from NAD+ to specific amino acid residues on target proteins, including serine.[1] The inherent chemical lability of the native Ser-O-glycosidic linkage and the challenge of producing site-specifically modified proteins have created a significant need for sophisticated chemical tools.[1][2]

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl (CAS 2760364-52-9) emerges as a state-of-the-art synthetic building block designed to address this challenge.[3][4] It provides researchers with a stable, precisely engineered mimic of a phosphoribosylated serine residue. Its most powerful feature is a tripartite orthogonal protection scheme, which allows for the sequential and selective unmasking of different functionalities. This enables its seamless integration into complex synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS), and subsequent site-specific modifications. This guide provides a comprehensive technical overview of this reagent, its underlying chemical principles, and detailed protocols for its application in generating advanced probes for biochemical and drug discovery research.

Section 1: Molecular Architecture and Strategic Design

The utility of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl stems from the rational selection of each of its constituent parts. The molecule is not merely a collection of chemical moieties but a carefully designed tool where each component serves a distinct and synergistic purpose.

  • Fmoc-Serine Core: The foundation is an L-serine amino acid, a natural target for ADP-ribosylation.[1] Its α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a base-labile protecting group, making the entire building block fully compatible with the most common and versatile strategy for automated Solid-Phase Peptide Synthesis (SPPS).[5][][7]

  • diBoc-Protected Ribose: Covalently attached to the serine side-chain hydroxyl is a ribose sugar. The hydroxyl groups of the ribose are protected by two tert-butoxycarbonyl (Boc) groups. The Boc group is acid-labile and stable to the basic conditions used for Fmoc removal.[] This orthogonality is critical, allowing the peptide backbone to be fully assembled before the ribose hydroxyls are exposed for further modification if desired.

  • diallyl-Protected 5'-Phosphate: The 5' position of the ribose is functionalized with a phosphate group, a key component of the ADP-ribose structure. The phosphate itself is protected by two allyl groups. These groups are uniquely stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. They are selectively cleaved only under specific palladium(0)-catalyzed conditions.[8] This third layer of orthogonality provides a unique handle for late-stage modifications directly at the phosphate moiety.

Diagram 1: Annotated Molecular Structure

main fmoc Fmoc Group (Base-Labile) fmoc->main ser Serine Backbone ser->main diboc diBoc-Ribose (Acid-Labile) diboc->main diallyl diAllyl Phosphate (Pd(0)-Labile) diallyl->main

Caption: The molecular architecture of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 2760364-52-9[3][4][9]
Molecular Formula C₄₁H₄₇N₂O₁₃P[3]
Molecular Weight 819.79 g/mol [3]
Appearance Typically a white to off-white solid(Assumed)
Primary Application Protein Modification[3][4][9]

Section 2: The Principle of Orthogonal Deprotection

The strategic power of this building block lies in its orthogonal protection scheme. Orthogonality in chemical synthesis means that multiple classes of protecting groups are present in a molecule, and each class can be removed by a specific set of chemical conditions without affecting the others.[10][11] This allows for precise, stepwise chemical manipulation.

  • Fmoc Group Removal (Base-Labile): During SPPS, the Fmoc group is removed at the beginning of each coupling cycle using a mild organic base, typically a solution of piperidine in DMF. This exposes the α-amino group for coupling with the next amino acid in the sequence. This step does not affect the Boc or allyl groups.[7]

  • Allyl Group Removal (Pd(0)-Labile): If modification at the phosphate is desired while the peptide is still on the solid support, the allyl groups can be selectively removed. This is achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger molecule like phenylsilane (PhSiH₃) to trap the cleaved allyl groups.[5] This reaction is performed under neutral conditions and leaves the acid-labile Boc groups and the peptide-resin linkage intact.

  • Boc Group & Resin Cleavage (Acid-Labile): Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the diBoc groups on the ribose) are removed simultaneously. This is typically accomplished with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA) with various scavengers to prevent side reactions.[]

Diagram 2: Orthogonal Deprotection Workflow

Orthogonal_Deprotection Start Fmoc-Ser(Ribose(diBoc)-P(diAllyl))-Peptide-Resin Step1 H₂N-Ser(Ribose(diBoc)-P(diAllyl))-Peptide-Resin Start->Step1 Piperidine/DMF (Fmoc Removal for SPPS) Step2 Fmoc-Ser(Ribose(diBoc)-P(OH)₂)-Peptide-Resin Start->Step2 Pd(PPh₃)₄ / Scavenger (Allyl Removal) Step3 H₂N-Ser(Ribose(OH)₂-P(OH)₂)-Peptide (Final Product) Start->Step3 TFA Cocktail (Global Deprotection) Step2->Step3 TFA Cocktail (Global Deprotection)

Caption: Selective pathways for deprotection based on orthogonal chemistry.

Section 3: Applications in Synthetic Protein Chemistry & PTM Research

The primary application of this reagent is as a building block for the synthesis of custom peptides and proteins containing a stable, site-specific mimic of serine ADP-ribosylation. Such synthetic constructs are invaluable tools for:

  • Probing Enzyme-Substrate Interactions: Synthesized peptides containing the Ser-ribose-phosphate moiety can be used as non-hydrolyzable substrates or inhibitors to study the kinetics and binding mechanisms of enzymes that process ADP-ribosylation, such as PARPs (writers) and Poly(ADP-ribose) glycohydrolases (PARGs) or ARHs (erasers).[1][12]

  • Developing Specific Antibodies: Peptides bearing this modification can be used as antigens to raise highly specific antibodies that can recognize Ser-ADP-ribosylated proteins, enabling the development of new tools for Western blotting, immunoprecipitation, and immunohistochemistry.

  • Structural Biology: Incorporating this building block into a protein allows for the production of homogenous, site-specifically modified protein for structural studies (e.g., X-ray crystallography or Cryo-EM), providing snapshots of how this PTM influences protein structure and interactions.

  • Probing Downstream Signaling: By synthesizing segments of proteins with and without this modification, researchers can directly investigate how serine ADP-ribosylation affects protein-protein interactions, enzymatic activity, or localization within the cell.

Section 4: Experimental Protocols & Methodologies

The following protocols are exemplary and should be optimized based on the specific peptide sequence and available instrumentation. They represent standard, field-proven methodologies for the application of this type of building block.

Protocol 4.1: Incorporation into Peptides via Fmoc-SPPS

This protocol describes the coupling of the title building block onto a growing peptide chain on a solid support.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) that has undergone the final Fmoc deprotection of the previous amino acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of Building Block: In a separate vessel, dissolve Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and allow the mixture to pre-activate for 2-3 minutes. Causality Note: The HBTU/HOBt/DIPEA system creates a highly reactive OBt-ester, which readily couples to the free amine on the resin, ensuring an efficient reaction.[7]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. Self-Validation: Monitor coupling efficiency using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After successful coupling, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 4.2: Selective On-Resin Deprotection of Allyl Groups

This protocol is performed after the full peptide has been synthesized but before cleavage from the resin.

  • Resin Preparation: Wash the peptide-resin with anhydrous DCM (5x) and dry it under vacuum for 1 hour.

  • Reagent Preparation: Prepare a solution of Phenylsilane (PhSiH₃, 24 eq) in anhydrous DCM. In a separate, inert-atmosphere vessel, dissolve the palladium catalyst, Pd(PPh₃)₄ (0.25 eq), in anhydrous DCM.

  • Deprotection Reaction: Add the catalyst solution to the resin, followed by the scavenger (PhSiH₃) solution. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 2 hours at room temperature. Causality Note: The Pd(0) catalyst performs an oxidative addition into the allyl-oxygen bond, and the phenylsilane acts as a scavenger to irreversibly trap the allyl cation, driving the reaction to completion.[8]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (3x), 0.5% DIPEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to remove residual palladium), and finally with DMF (5x) and DCM (5x). The phosphate group is now free for subsequent reactions.

Protocol 4.3: Final Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all remaining acid-labile protecting groups (e.g., Boc, Trt, Pbf, tBu).

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). Causality Note: TFA is a strong acid that cleaves the Boc groups and the resin linkage. The scavengers (water, EDT, TIS) are critical to trap the highly reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide product under vacuum. The product is now ready for purification by HPLC.

Diagram 3: Overall Synthetic Workflow Example

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification (Optional) cluster_2 Cleavage & Purification a0 Start with H₂N-Peptide-Resin a1 Couple Fmoc-Ser-Ribose(...) building block a0->a1 a2 Repeat SPPS cycles to elongate peptide a1->a2 b0 Selective Allyl Deprotection (Pd(PPh₃)₄) a2->b0 c0 Cleave from resin & remove Boc groups (TFA Cocktail) a2->c0 If no on-resin modification b1 Couple moiety to free phosphate b0->b1 b1->c0 c1 Precipitate with ether c0->c1 c2 Purify by HPLC c1->c2

Caption: High-level workflow for peptide synthesis and modification.

Section 5: Conclusion & Future Outlook

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl represents a significant advancement in the chemical biologist's toolbox. Its sophisticated design, centered on a robust orthogonal protection strategy, provides unprecedented control over the synthesis of peptides modified with a stable mimic of serine-phosphoribosylation. This enables the creation of well-defined molecular probes essential for dissecting the complex roles of ADP-ribosylation in health and disease. Future applications will likely involve the use of this building block in chemo-enzymatic approaches, where a synthetically derived peptide segment can be ligated to a recombinantly expressed protein, opening the door to producing full-length, site-specifically modified proteins for in-depth functional and structural analysis. As our understanding of the "ADP-ribosylome" grows, tools like this will be indispensable in translating fundamental biological discoveries into novel therapeutic strategies.

References

  • B. A. Gibson, L. A. Kraus, W. L. (2017). Chemical Tools to Study Protein ADP-Ribosylation. ACS Chemical Biology. Available at: [Link] (This is a representative review, not directly citing the compound but the field).

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a URL providing general principles on peptide protecting groups.
  • van der Heden van Noort, G. J., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. PMC - NIH. Available at: [Link]

  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Moyle, P. M., & Muir, T. W. (2010). Method for the synthesis of mono-ADP-ribose conjugated peptides. Journal of the American Chemical Society, 132(45), 15878-15880. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from a URL explaining orthogonal protection.
  • Perreault, A. A., & Langelier, M. F. (2018). Chemical reporters for exploring ADP-ribosylation and AMPylation at the host-pathogen interface. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Retrieved from a URL detailing orthogonal protection principles.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from a URL discussing various orthogonal protecting groups including Allyl/Alloc.
  • Pal, S., et al. (2018). Synthesis of Modular Building Blocks using Glycosyl Phosphate Donors for the Construction of Asymmetric N-Glycans. PubMed. Available at: [Link]

  • Morgan, R. K., et al. (2019). Detecting Protein ADP-Ribosylation Using a Clickable Aminooxy Probe. PMC - NIH. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Retrieved from a URL providing protocols for phosphoamino acids.
  • Fomina, A. D., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. PMC - NIH. Available at: [Link]

  • Wang, N., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. PMC - NIH. Available at: [Link]

  • ScienceDirect. (2018). Synthesis of modular building blocks using glycosyl phosphate donors for the construction of asymmetric N-glycans. Retrieved from [Link]

  • van der Heden van Noort, G. J., et al. (2020). Convergent Approach Toward ADP-Ribosylated Peptides via a Chemoselective Phosphate Condensation. PMC - NIH. Available at: [Link]

  • Biosyntan GmbH. (n.d.). Special Building Blocks. Retrieved from a URL listing various peptide building blocks.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from a URL providing detailed SPPS protocols.
  • ChemBK. (2024). FMOC-SER(BZL)-OH.
  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from a URL describing a common serine building block.
  • Sigma-Aldrich. (n.d.). Fmoc ser oh. Retrieved from a URL listing various Fmoc-Serine products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Ser(tBu)-OH. Retrieved from a URL discussing the use of protected serine in SPPS.
  • ResearchGate. (2024). Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA.
  • Scripps Research. (2025). Study shows how ribose may have become the sugar of choice for RNA development.
  • MDPI. (n.d.). The Double-Edged Nature of Methyl Donors in Cancer Development from Prevention to Progression. Retrieved from a URL providing context on serine's role in metabolism.
  • Sigma-Aldrich. (n.d.). Fmoc-d-ser(tbu)-oh research applications.

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Exploratory

An In-depth Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: A Key Building Block for Advanced Proteomic Research

This guide provides a comprehensive technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialized chemical reagent designed for intricate applications in chemical biology and drug development. As a senio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialized chemical reagent designed for intricate applications in chemical biology and drug development. As a senior application scientist, my objective is to not only detail the properties and protocols associated with this molecule but also to provide insights into the causality and strategic choices embedded in its design. This molecule is a prime example of how sophisticated chemical tools are engineered to unravel complex biological processes, specifically post-translational modifications (PTMs).

Core Properties and Specifications

The foundational data for any reagent is its precise physicochemical identity. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a complex, multi-functionalized building block. Its key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 819.79 g/mol [1]
Molecular Formula C₃₉H₅₀NO₁₆P[1]
CAS Number 2760364-52-9[1]
Primary Application Protein Modification[1][2]

Structural Analysis: A Molecule Designed for Purpose

The structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is not arbitrary; each functional group is strategically placed to facilitate its use in complex multi-step syntheses, particularly in the context of solid-phase peptide synthesis (SPPS) and subsequent modifications. Understanding this structure is key to appreciating its function.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a standard, base-labile protecting group for the α-amine of the serine. Its presence signifies that this building block is intended for use in Fmoc-based SPPS, allowing for the stepwise assembly of peptide chains.

  • Serine (Ser) : This is the core amino acid. Serine is frequently a site for various PTMs in vivo, including phosphorylation and glycosylation. This building block allows for the site-specific incorporation of a complex modification onto a serine residue within a synthetic peptide or protein.

  • Ribose : The ribose sugar is attached to the serine's side-chain hydroxyl group. This is the foundational element of the modification, mimicking the ribosyl moiety found in ADP-ribosylation.

  • diBoc (di-tert-Butoxycarbonyl) Groups : These two Boc groups are acid-labile protecting groups, likely situated on the hydroxyls of the ribose sugar. Their role is to prevent unwanted side reactions during peptide synthesis. Critically, Boc groups are orthogonal to the Fmoc group, meaning one can be removed without affecting the other, which is essential for controlled, sequential chemical transformations.

  • 5-phosphate-diAllyl : A phosphate group is attached to the 5' position of the ribose. This phosphate is itself protected by two allyl groups. Allyl groups are "orthogonally" protected, meaning they can be removed under very specific conditions (typically using a palladium catalyst) that will not affect Fmoc, Boc, or other common protecting groups. This allows for the selective deprotection of the phosphate group at a desired stage, enabling further chemical ligation or modification at this site.

The diagram below illustrates the logical relationship between these functional components, highlighting the orthogonal protection strategy that is central to the molecule's utility.

G cluster_core Core Structure cluster_protection Orthogonal Protecting Groups Serine Serine Ribose Ribose Serine->Ribose Side-chain linkage Phosphate Phosphate Ribose->Phosphate 5' linkage Fmoc Fmoc Fmoc->Serine Protects α-amine (Base Labile) diBoc diBoc diBoc->Ribose Protects Ribose OH (Acid Labile) diAllyl diAllyl diAllyl->Phosphate Protects Phosphate (Pd(0) Labile) Molecule Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Molecule->Serine Molecule->Fmoc Molecule->diBoc Molecule->diAllyl

Caption: Orthogonal protection strategy of the building block.

Application in Elucidating ADP-Ribosylation

This building block is specifically designed for the synthesis of peptides and proteins containing a site-specific ADP-ribosylation modification, or a precursor thereof. ADP-ribosylation is a critical PTM involved in DNA repair, transcription, and cell signaling. Studying its precise effects is challenging because cellular enzymes add the modification heterogeneously.

By using Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in SPPS, researchers can create a peptide with this large modification at a single, defined location. The allyl-protected phosphate can then be selectively deprotected and coupled to AMP (adenosine monophosphate) to complete the full ADP-ribose structure. This provides a homogenous sample of a modified protein, which is invaluable for biochemical and structural studies. A key application is in the synthesis of ADP-ribosylated histones to study their impact on chromatin structure and function[1].

The workflow for using this reagent is outlined below.

G start Start: Solid Support Resin spps 1. Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps incorporate 2. Incorporate Building Block: Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl spps->incorporate deprotect_allyl 3. On-Resin Deprotection: Remove diAllyl groups (e.g., Pd(PPh₃)₄) incorporate->deprotect_allyl couple_amp 4. On-Resin Phosphorylation: Couple AMP to free phosphate deprotect_allyl->couple_amp cleave 5. Cleavage & Global Deprotection: Release peptide from resin and remove side-chain protecting groups (e.g., TFA) couple_amp->cleave end End Product: Site-Specifically ADP-Ribosylated Peptide cleave->end

Caption: General workflow for synthesizing an ADP-ribosylated peptide.

Representative Protocol: Incorporation into a Peptide Sequence

The following is a self-validating, representative protocol for the manual incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl into a peptide sequence during SPPS. The trustworthiness of this protocol relies on integrated validation steps (e.g., the Kaiser test).

Objective: To couple the title building block to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Kaiser Test Kit (for validation of free primary amines)

Methodology:

  • Resin Preparation :

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform a Kaiser test on a small sample of beads. The beads should turn a deep blue, confirming the presence of a free primary amine.

  • Activation of the Building Block :

    • In a separate vial, dissolve Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl (1.5 equivalents relative to the resin loading) in a minimal volume of DMF.

    • Add HBTU (1.45 eq.) and HOBt (1.5 eq.) to the solution.

    • Vortex briefly until dissolved. This is the "activation solution."

  • Coupling Reaction :

    • Add DIPEA (3.0 eq.) to the activation solution. The solution may change color. Immediately add this mixture to the vessel containing the swelled resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the building block.

  • Validation and Capping :

    • After the coupling period, take a small sample of beads, wash thoroughly with DMF, and perform a Kaiser test.

    • Self-Validation Check : A negative Kaiser test (beads remain colorless or yellow) indicates a successful coupling.

    • If the test is positive (blue beads), the coupling is incomplete. One may repeat the coupling step with a fresh activation solution.

    • If the coupling remains incomplete, cap any unreacted amines using an acetic anhydride solution to prevent the formation of deletion sequences.

  • Post-Coupling Wash :

    • Once a negative Kaiser test is confirmed, drain the reaction solution and wash the resin extensively with DMF (3x), followed by DCM (dichloromethane, 3x), and finally DMF (3x) to prepare for the next cycle of deprotection and coupling.

Conclusion

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly sophisticated and enabling chemical tool. Its design, centered on a multi-layered orthogonal protection strategy, allows for the precise, site-specific synthesis of peptides bearing one of the most complex post-translational modifications. For researchers in drug development and fundamental biology, reagents like this are indispensable for creating the homogenous, well-defined molecular probes needed to dissect complex signaling pathways and validate new therapeutic targets.

References

  • Hananya, N., et al. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function . Journal of the American Chemical Society, 143(29), 10847-10852. [Link]

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Foundational

An In-depth Technical Guide to the Predicted Solubility and Stability of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Disclaimer & Data Validity: The compound Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly complex, specialized molecule for which no specific solubility and stability data exists in public-domain literature. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer & Data Validity: The compound Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly complex, specialized molecule for which no specific solubility and stability data exists in public-domain literature. This guide is therefore a theoretical projection based on the well-established physicochemical properties of its constituent chemical moieties. All protocols described herein are provided as robust starting points for experimental validation, which is considered mandatory for a molecule of this novelty. The information is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Introduction: Deconstructing a Complex Synthetic Building Block

In the landscape of advanced drug development and chemical biology, researchers frequently encounter novel, intricately modified biomolecules. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl represents such a compound, designed for specialized applications like phosphoproteomics, oligonucleotide synthesis, or the assembly of complex bioconjugates. Its structure combines a protected amino acid (Fmoc-Ser), a heavily protected sugar (Ribose(diBoc)), and a protected phosphate group (5-phosphatediAllyl). The handling, storage, and successful application of this molecule are critically dependent on a thorough understanding of its solubility and stability.

This guide provides a predictive analysis of these properties by dissecting the molecule into its functional components. We will explore the influence of each protecting group—Fmoc, diBoc, and diallyl—on the overall behavior of the compound. Furthermore, we will furnish detailed, field-proven methodologies for the experimental determination of its solubility and stability, empowering researchers to generate the empirical data required for their specific applications.

Section 1: Predicted Physicochemical Profile

The overall character of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is that of a large, predominantly nonpolar and hydrophobic molecule. Its behavior in solution will be dictated by the interplay of its bulky, lipophilic protecting groups.

  • Fmoc Group (Fluorenylmethoxycarbonyl): This large, aromatic group is the primary driver of hydrophobicity. It confers excellent solubility in many polar aprotic organic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are standard in peptide synthesis.[1][2] However, it renders the molecule sparingly soluble in water.[3]

  • Serine Core: The inherent polarity of the serine backbone is largely masked by the N-terminal Fmoc group and the bulky ribose modification on its side chain.

  • diBoc-Ribose Moiety: The ribose hydroxyls are protected by two tert-butyloxycarbonyl (Boc) groups. Like the Fmoc group, Boc groups are bulky and nonpolar, significantly increasing the molecule's solubility in organic solvents while drastically reducing aqueous solubility.[4] The di-Boc substitution creates a highly sterically hindered and lipophilic environment around the sugar.

  • Diallyl-Phosphate Group: The phosphate moiety introduces a degree of polarity. However, the two allyl protecting groups cap the phosphate's negative charges, converting it into a neutral phosphotriester. This maintains the molecule's overall nonpolar character, making it soluble in a range of organic solvents but insoluble in water.

Molecular Component Analysis

The relationship between the molecule's components and its core properties can be visualized as follows:

G Molecule Fmoc-Ser-Ribose(diBoc) -5-phosphatediAllyl Fmoc Fmoc Group (N-Terminus) Molecule->Fmoc Ser Serine Core Molecule->Ser Ribose diBoc-Ribose (Side-Chain) Molecule->Ribose Phosphate Diallyl-Phosphate (Ribose C5) Molecule->Phosphate Solubility Predicted Solubility Profile Fmoc->Solubility Influences Stability Predicted Stability Profile Fmoc->Stability Dictates Ribose->Solubility Influences Ribose->Stability Dictates Phosphate->Solubility Influences Phosphate->Stability Dictates

Caption: Orthogonal deprotection strategy workflow.

Section 4: Recommended Experimental Protocols

The theoretical profiles above must be confirmed experimentally. The following are standard, robust protocols for determining the solubility and stability of a novel compound.

Protocol: Experimental Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility. [1][5] Objective: To quantify the solubility of the title compound in a selected solvent (e.g., DMF).

Materials:

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • Target solvent (e.g., HPLC-grade DMF)

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Analytical balance

  • HPLC-UV system with a suitable column (e.g., C18)

  • 0.2 µm syringe filters

Methodology:

  • Calibration Curve Generation:

    • Prepare a stock solution of the compound in the chosen solvent at a known high concentration (e.g., 10 mg/mL).

    • Perform a serial dilution to create a series of standard solutions of known concentrations (e.g., 5, 2, 1, 0.5, 0.1 mg/mL).

    • Inject each standard onto the HPLC-UV system and record the peak area at the Fmoc group's absorbance maximum (approx. 265 nm).

    • Plot peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation & Equilibration:

    • Add an excess amount of the solid compound (e.g., ~10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The amount must be sufficient to ensure undissolved solid remains. [1] * Seal the vial tightly.

    • Place the vial on an orbital shaker in a temperature-controlled environment (25°C).

    • Agitate the sample for 24-48 hours to ensure equilibrium is reached. [1]

  • Analysis:

    • After equilibration, allow the vial to stand undisturbed for 1-2 hours for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.2 µm syringe filter to remove any undissolved particulates.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample onto the HPLC-UV system and determine the peak area.

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the equilibrium solubility of the compound in the solvent. Express the result in mg/mL or Molarity.

Protocol: Accelerated Stability Study

This protocol uses exaggerated storage conditions to predict the long-term stability and identify potential degradation products. [6][7][8] Objective: To assess the stability of the compound in a specific solvent under thermal stress.

Materials:

  • A stock solution of the compound in a chosen solvent (e.g., 1 mg/mL in DCM).

  • HPLC vials with caps.

  • Temperature-controlled ovens (e.g., 40°C and 60°C).

  • HPLC-UV or LC-MS system.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound (e.g., 1 mg/mL in DCM).

    • Immediately analyze a sample of this solution via HPLC-UV or LC-MS. This is your T=0 reference. Record the peak area of the parent compound and note any impurity peaks.

  • Sample Incubation:

    • Aliquot the stock solution into several sealed HPLC vials.

    • Place sets of vials into ovens at different temperatures (e.g., Room Temp, 40°C, and 60°C). Protect samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one vial from each temperature condition. [7][9] * Allow the vial to cool to room temperature.

    • Analyze the sample by HPLC-UV or LC-MS.

  • Data Evaluation:

    • For each time point and temperature, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which represent degradation products. If using LC-MS, attempt to identify the mass of these products to infer the degradation pathway (e.g., loss of Boc, loss of Fmoc).

    • Plot the percentage of the parent compound remaining versus time for each temperature to visualize the degradation kinetics.

Section 5: Summary and Best Practices

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a chemically complex molecule whose utility is predicated on the strategic use of its orthogonal protecting groups.

  • Solubility: It is predicted to be highly soluble in polar aprotic solvents like DMF and DCM and insoluble in aqueous solutions.

  • Stability: The compound is most stable in a solid, dry form at low temperatures (-20°C) and in neutral, anhydrous organic solvents for short periods. It is highly sensitive to both acidic and basic conditions.

  • Handling: Always use anhydrous solvents. Prepare solutions fresh and use them immediately. Avoid exposure to acidic or basic vapors in the laboratory environment. For long-term storage, keep the compound as a solid under an inert atmosphere (Argon or Nitrogen).

By understanding this predicted profile and employing the validation protocols provided, researchers can confidently handle, store, and utilize this advanced synthetic building block to its full potential.

References

  • Zhang, H. J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters. Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available at: [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Food and Drug Administration, Philippines. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]

  • How can you determine the solubility of organic compounds? Quora. Available at: [Link]

  • Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium Mediated Selective Cleavage of Benzyl and Allyl Phosphates: A Convenient Non‐Hydrogenolytic Method for the Synthesis of Phosphates and Phospholipids. ResearchGate. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Semantic Scholar. Available at: [Link]

  • Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Effect of pH on the fluorescence intensity of SER (1 μg mL-1) with FMOC-Cl. ResearchGate. Available at: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. Available at: [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. Available at: [Link]

  • New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. Available at: [Link]

  • Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. ResearchGate. Available at: [Link]

  • Metal- catalysed cleavage of allyl esters. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Di-tert-butyl dicarbonate. chemeurope.com. Available at: [Link]

  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH

A Senior Application Scientist's Guide to Synthesizing Complex Phosphoglycosylated Peptides Introduction: Navigating the Complexity of Post-Translational Modifications In the landscape of drug discovery and chemical biol...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing Complex Phosphoglycosylated Peptides

Introduction: Navigating the Complexity of Post-Translational Modifications

In the landscape of drug discovery and chemical biology, peptides bearing post-translational modifications (PTMs) are of paramount importance. Among the most critical PTMs are glycosylation and phosphorylation, which govern a vast array of cellular processes, from signal transduction to protein stability. The synthesis of peptides containing these modifications, particularly in combination, presents a formidable challenge to the synthetic chemist. This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating a complex, orthogonally protected building block: Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH . This unique amino acid derivative allows for the precise installation of a phosphoglycosylated serine residue, opening avenues for the study of intricate biological phenomena such as ADP-ribosylation.[][2]

This document is structured to provide not just a set of instructions, but a deep understanding of the chemical principles that underpin each step. We will delve into the rationale behind the chosen orthogonal protection strategy, the nuances of coupling sterically demanding building blocks, and the specific conditions required for selective deprotection, ensuring that researchers can confidently and successfully synthesize these challenging biomolecules.

The Cornerstone: A Multi-layered Orthogonal Protection Strategy

The successful synthesis of a phosphoglycosylated peptide hinges on a robust and highly selective protection scheme.[3][4] Each functional group on the custom amino acid building block, the peptide backbone, and other side chains must be masked and unmasked with surgical precision. The strategy employed here is a testament to the power of orthogonal chemistry in modern peptide synthesis.[5]

  • Nα-Amino Group (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino function of the peptide backbone. Its lability to basic conditions (typically piperidine in DMF) allows for stepwise elongation of the peptide chain without disturbing other protecting groups.[6][7]

  • Ribose Hydroxyls (diBoc): The hydroxyl groups of the ribose moiety are protected as tert-butoxycarbonyl (Boc) ethers. The Boc group is stable to the basic conditions used for Fmoc removal and the palladium-catalyzed conditions for allyl removal. It is, however, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final global deprotection step.[8][9][10] The use of di-tert-butyl dicarbonate (Boc anhydride) is a standard method for installing this protection.[11][12]

  • Phosphate Group (diAllyl): The phosphate is protected with two allyl groups. The allyl group is exceptionally stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[13] Its removal is achieved under mild, specific conditions using a palladium(0) catalyst, ensuring complete orthogonality with the other protecting groups.[3][14][15] This allows for potential on-resin manipulation of the phosphate group if desired.

  • Standard Amino Acid Side Chains (tBu, Trt, etc.): Reactive side chains of other amino acids in the peptide sequence are protected with standard acid-labile groups (e.g., tert-butyl for Ser, Thr, Asp, Glu; trityl for Cys, His). These are removed concomitantly with the Boc groups on the ribose during the final TFA cleavage.[5][16]

This multi-tiered approach ensures that each deprotection event is clean, selective, and high-yielding, which is critical for the synthesis of complex and sensitive molecules.

Orthogonal_Protection_Strategy Peptide Resin-Peptide-Ser[Ribose(diBoc)-PO3(diAllyl)]-Fmoc Fmoc_Removal Fmoc_Removal Peptide->Fmoc_Removal Chain Elongation Allyl_Removal Allyl_Removal Peptide->Allyl_Removal On-Resin Modification Peptide_NH2 Peptide_NH2 Fmoc_Removal->Peptide_NH2 Final_Cleavage Final_Cleavage Peptide_NH2->Final_Cleavage Peptide_PO3H2 Peptide_PO3H2 Allyl_Removal->Peptide_PO3H2 Final_Peptide Final_Peptide Final_Cleavage->Final_Peptide

Part 1: Synthesis of the Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH Building Block

The synthesis of this complex building block is a multi-step process that requires careful execution. While a detailed procedure is beyond the scope of this application note, the general strategy involves the stereoselective glycosylation of a suitably protected Fmoc-Serine derivative with a protected ribose moiety, followed by phosphorylation at the 5-position and subsequent protection of the phosphate.[17] The phosphorylation is often achieved using phosphoramidite chemistry, a technique widely employed in oligonucleotide synthesis for its efficiency and high yields.[][18][19]

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This section provides a detailed, step-by-step protocol for the incorporation of the Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH building block into a peptide sequence using a standard Fmoc/tBu strategy.

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
Fmoc-Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gNovabiochem
Fmoc-Amino Acids (standard)SPPS GradeChemPep, AAPPTec
Fmoc-Ser[Ribose(diBoc)-5-phos(diAllyl)]-OHCustom SynthesisN/A
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeSigma-Aldrich
PiperidineACS GradeSigma-Aldrich
HATU>99.5%Chem-Impex
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)>99.5%Sigma-Aldrich
Triisopropylsilane (TIS)>98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)>98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)>99%Strem Chemicals
Phenylsilane>97%Sigma-Aldrich
SPPS Workflow

The synthesis is performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[20][21] The entire process consists of iterative cycles of deprotection and coupling.

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Sequence Complete FinalWash 7. Final Wash (DMF, DCM) FinalDeprotection->FinalWash Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) FinalWash->Cleavage End End: Crude Peptide Cleavage->End

Detailed Protocol: Standard Coupling Cycle

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads.[20]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.[6]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid:

      • Dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HATU in 2 mL of DMF.

      • Add 8 equivalents (0.8 mmol) of DIPEA.

      • Vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For the sterically hindered Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH , extend the coupling time to 4-6 hours or perform a double coupling.[13]

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (absence of free amine). If the test is positive, repeat the coupling step (double coupling).

  • Repeat:

    • Return to Step 2 for the next amino acid in the sequence.

Protocol: On-Resin Allyl Deprotection (Optional)

If selective deprotection of the phosphate group is required prior to cleavage from the resin, the following protocol can be employed.

  • Resin Preparation:

    • After completing the peptide sequence, ensure the N-terminus is protected (either as Fmoc or acetylated).

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

  • Deprotection Cocktail:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the allyl groups) and a scavenger such as phenylsilane (20 equivalents) in anhydrous, deoxygenated DCM or THF.[15][22]

  • Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature.[14]

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 x 5 mL), 0.5% DIPEA in DMF (3 x 5 mL), and finally DMF (5 x 5 mL) to remove all traces of the palladium catalyst and scavenger.

Protocol: Final Cleavage and Global Deprotection

This step cleaves the completed peptide from the solid support and simultaneously removes the acid-labile side-chain protecting groups (Boc, tBu, Trt, etc.).[23][24]

  • Resin Preparation:

    • After the final Fmoc deprotection (Step 2 of the cycle), wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard "Reagent K" or similar is suitable.

    • Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5 : 5 : 5 : 5 : 2.5 v/v). The scavengers (phenol, thioanisole, EDT) are crucial to trap the reactive carbocations (e.g., tert-butyl cations) generated during deprotection, preventing side reactions.[25]

  • Cleavage Reaction:

    • Add 5-10 mL of the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (approx. 40 mL).

  • Peptide Precipitation and Isolation:

    • A white precipitate of the crude peptide should form in the ether.

    • Keep the mixture at -20 °C for 1 hour to maximize precipitation.

    • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

The crude peptide will contain deletion sequences and products of side reactions. Purification is essential to obtain a product of high purity for biological or pharmaceutical applications.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[26]

  • Characterization: The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[27][28] The mass spectrum should show a peak corresponding to the calculated molecular weight of the desired phosphoglycosylated peptide.

Troubleshooting and Key Considerations

  • Poor Coupling Efficiency: The custom building block is sterically hindered. Use extended coupling times, double coupling, or more potent coupling reagents like COMU. Perform the coupling at a slightly elevated temperature (e.g., 40 °C) if necessary.

  • Incomplete Allyl Deprotection: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. The resin must be washed thoroughly post-reaction to remove catalyst residues, which can interfere with subsequent steps or analysis.

  • Side Reactions during Cleavage: Ensure a sufficient volume of cleavage cocktail and an adequate concentration of scavengers are used to prevent re-attachment of protecting groups or modification of sensitive residues like Trp or Met.[29]

  • β-Elimination of Phosphoserine: While the diAllyl protection is generally stable, prolonged exposure to strong base during Fmoc deprotection cycles can potentially lead to some β-elimination. This is less of a concern than with partially protected phosphate groups but should be monitored in long syntheses.[30]

Conclusion

The synthesis of peptides containing complex modifications like phosphoglycosylation is a challenging yet achievable goal with the right strategy and tools. The Fmoc-Ser[Ribose(diBoc)-5-phosphate(diAllyl)]-OH building block, combined with a carefully planned orthogonal SPPS protocol, provides a powerful route to these important molecules. The methodologies outlined in this guide are based on established principles of peptide chemistry and are designed to be robust and reproducible. By understanding the causality behind each step—from the choice of protecting groups to the conditions for their removal—researchers can confidently tackle the synthesis of even the most complex peptide targets, paving the way for new discoveries in biology and medicine.

References

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(4), 1146–1149. [Link]

  • van der Heden van Noort, G. J., Meeuwenoord, N. J., Elliot, G. T., Overkleeft, H. S., & van der Marel, G. A. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Chemistry–A European Journal, e202400440. [Link]

  • van der Heden van Noort, G. J., et al. (2021). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition, 60(15), 8235-8243. [Link]

  • Catalysts Editorial Office. (2024). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

  • Twist Bioscience. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Twist Bioscience. [Link]

  • Leidecker, O., et al. (2016). Serine is a major residue for ADP-ribosylation upon DNA damage. eLife, 5, e21594. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Rijkers, D. T. S., et al. (2021). Synthesis of Fmoc-based SPPS building blocks 1-3. ResearchGate. [Link]

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Hojo, H., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(18), 6845-6862. [Link]

  • Bonfiglio, J. J., et al. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3229-3240. [Link]

  • ResearchGate. (2018). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • ResearchGate. (2013). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

  • O’Donoghue, A. J., et al. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship. [Link]

  • Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America, 92(26), 12485–12489. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Figshare. (2020). Design and Synthesis of an Fmoc-SPPS-Compatible Amino Acid Building Block Mimicking the Transition State of Phosphohistidine Phosphatase. Figshare. [Link]

  • Larsen, S. C., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Molecular Biosciences, 8, 783049. [Link]

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  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Solid-Phase Synthesis of Phospho-Ribosylated Peptides

A guide for the successful incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Authored by: Senior Application Scientist, Gemini Laboratories Introduction: Navig...

Author: BenchChem Technical Support Team. Date: January 2026

A guide for the successful incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Navigating the Complexity of Post-Translational Modifications

The synthesis of peptides bearing post-translational modifications (PTMs) is a frontier in chemical biology and drug discovery. These modifications, such as glycosylation and phosphorylation, are pivotal in regulating protein function, signaling, and cellular recognition. The ability to chemically synthesize peptides with precisely defined PTMs provides invaluable tools for understanding biological processes and for the development of novel therapeutics.[1][2]

This application note provides a comprehensive guide for the incorporation of a complex, multifunctional building block, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl , into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis of peptides containing such intricate modifications presents unique challenges, including steric hindrance during coupling, potential side reactions like epimerization, and the need for an orthogonal protecting group strategy to selectively unmask the different functionalities.[3][4] This document will provide a detailed protocol and the underlying scientific rationale for each step, empowering researchers to successfully synthesize these challenging yet crucial molecules.

The Building Block: Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

The successful synthesis of the target peptide begins with a high-quality, well-characterized building block. The structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl incorporates several key features that dictate the synthetic strategy:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group of serine, forming the cornerstone of the Fmoc-SPPS strategy.[5]

  • Serine backbone: The amino acid scaffold for the attachment of the ribose and phosphate moieties.

  • Ribose moiety: A pentose sugar attached to the serine side chain. The hydroxyl groups of the ribose are protected with diBoc (di-tert-butyloxycarbonyl) groups . The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[6][7][8]

  • 5-phosphate group: A phosphate group at the 5'-position of the ribose. The phosphate is protected with diallyl groups . Allyl groups are removable under palladium(0)-catalyzed conditions, providing orthogonality with the acid-labile Boc and resin-cleavage conditions, as well as the base-labile Fmoc group.[9][10]

The strategic choice of these protecting groups is critical for a successful synthesis, allowing for their sequential and selective removal without affecting other parts of the peptide.

The Synthetic Strategy: A Stepwise Approach to Complexity

The incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl into a growing peptide chain follows the general principles of Fmoc-SPPS.[11][12] The overall workflow is depicted below:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Solvent Coupling 3. Coupling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Fmoc_Deprotection->Coupling Piperidine/DMF Capping 4. Capping (Optional) Coupling->Capping Successful Coupling? Chain_Elongation 5. Chain Elongation Coupling->Chain_Elongation Yes Capping->Chain_Elongation Acetic Anhydride Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Repeat Steps 2-4 Allyl_Deprotection 7. On-Resin Diallyl Deprotection Final_Fmoc_Deprotection->Allyl_Deprotection Piperidine/DMF Cleavage 8. Cleavage and diBoc Deprotection Allyl_Deprotection->Cleavage Pd(PPh3)4 Purification 9. Purification Cleavage->Purification TFA Cocktail Characterization 10. Characterization Purification->Characterization RP-HPLC

Figure 1. General workflow for the incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in SPPS.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentSupplierGrade
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllylCustom Synthesis>95% Purity
Rink Amide MBHA resinVarious100-200 mesh, 0.4-0.8 mmol/g
Fmoc-protected amino acidsVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousAnhydrous
PiperidineVariousReagent Grade
HATUVarious>99% Purity
DIPEAVarious>99.5% Purity
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)Various>98% Purity
1,2-Ethanedithiol (EDT)Various>98% Purity
Tetrakis(triphenylphosphine)palladium(0)Various>99% Purity
PhenylsilaneVarious>97% Purity
Acetic AnhydrideVariousReagent Grade
PyridineVariousAnhydrous
Step-by-Step Synthesis Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide MBHA resin. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling

  • Place the resin in a reaction vessel.

  • Add DMF (10 mL/g of resin) and allow to swell for at least 1 hour at room temperature with gentle agitation.

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free amine.[13]

Step 3: Coupling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Rationale: Due to the steric bulk of the modified amino acid, a potent coupling reagent and extended coupling times are recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.

  • In a separate vial, dissolve Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (5 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for at least 4 hours. A longer coupling time (overnight) may be beneficial.

  • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).

Step 4: Capping (Optional but Recommended) Rationale: To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step is advisable, especially after coupling a sterically hindered amino acid.

  • If the Kaiser test is positive, treat the resin with a capping solution of acetic anhydride/pyridine/DCM (1:8:8, v/v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Step 5: Chain Elongation

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence using standard Fmoc-SPPS protocols.[14]

Step 6: Final Fmoc Deprotection

  • Once the peptide sequence is complete, perform a final Fmoc deprotection as described in Step 2.

Step 7: On-Resin Diallyl Deprotection Rationale: The diallyl protecting groups on the phosphate are removed orthogonally using a palladium(0) catalyst. This step is performed while the peptide is still attached to the solid support.

  • Wash the resin with anhydrous DCM (5 x 10 mL).

  • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.3 eq. relative to resin loading) and Phenylsilane (25 eq.) in anhydrous DCM.

  • Add the solution to the resin and agitate in the dark for 2 hours at room temperature.

  • Repeat the treatment with fresh reagents for another 2 hours.

  • Wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

Step 8: Cleavage from Resin and diBoc Deprotection Rationale: A strong acid cocktail is used to cleave the peptide from the resin and simultaneously remove the acid-labile diBoc protecting groups from the ribose moiety and other side-chain protecting groups.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • Precipitate the crude peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether (3x) and air dry.

Purification and Characterization

Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.[15]

Characterization: The purified phosphoglycopeptide should be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. Techniques like MALDI-TOF or ESI-MS are suitable.[16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly to confirm the integrity of the ribose and phosphate moieties. 1H, 13C, and 31P NMR are valuable.[20]

Troubleshooting and Key Considerations

ProblemPossible CauseSolution
Low coupling efficiency Steric hindrance of the modified amino acid.Increase coupling time, use a more potent coupling reagent (e.g., COMU), or perform a double coupling.
Epimerization of serine Prolonged activation or strong base.Use a milder base for activation (e.g., N-methylmorpholine) and minimize pre-activation time.[1][21]
Incomplete diallyl deprotection Inactive catalyst or insufficient scavenger.Use fresh palladium catalyst and a larger excess of phenylsilane. Ensure the reaction is protected from light.
Degradation during cleavage Acid-labile moieties in the peptide.Optimize the cleavage cocktail and time. Use scavengers to trap reactive cations.
Poor solubility of the final peptide Aggregation due to exposed modifications.Purify and handle the peptide in appropriate buffers. Lyophilize from a solution containing a small amount of organic solvent if necessary.

Conclusion

The solid-phase synthesis of peptides containing complex modifications like phospho-ribosylation is a challenging but achievable goal. The protocol outlined in this application note, centered around the strategic use of the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block and an orthogonal protecting group scheme, provides a robust framework for the successful synthesis of these important molecules. By understanding the chemical principles behind each step and adhering to the detailed experimental procedures, researchers can confidently incorporate these intricate modifications into their target peptides, paving the way for new discoveries in biology and medicine.

References

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC - NIH. (n.d.).
  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. (n.d.). Benchchem.
  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (2012). Organic Letters, 14(15), 4010–4013. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. (2012). Journal of the American Chemical Society, 134(12), 5588–5597. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Difficulties encountered during glycopeptide syntheses. (2001). Journal of Biomolecular Techniques, 12(3), 44–68.
  • Overcoming Glycopeptide Synthesis Challenges. (n.d.). Creative Peptides.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111–3123. [Link]

  • Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. (2022). Chemical Science, 13(47), 14051–14057. [Link]

  • Developing Workflow for Simultaneous Analyses of Phosphopeptides and Glycopeptides. (2019). Journal of the American Society for Mass Spectrometry, 30(11), 2329–2337. [Link]

  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Tandem Mass Spectrometry for Structural Characterization of Glycopeptides. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • shows the cleavage conditions for the Boc group. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • [Extraction and purification of tissue phosphopeptides]. (1974). Biochimie, 56(11-12), 1481–1489.
  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. (2015). Frontiers in Chemistry, 3, 28. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). Molecules, 27(21), 7268. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction. (2024). Chemistry – A European Journal, 30(41), e202401302. [Link]

  • Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. (2014). Journal of the Indian Chemical Society, 91(5), 771–787. [Link]

  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. (2022). Molecules, 27(23), 8529. [Link]

  • Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. (2000). Organic Letters, 2(3), 243–246. [Link]

  • N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis. (2010). Google Patents.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Scheme 1. Synthesis of Fmoc-phosphoramidites. B = 6N-benzoyladenine,... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • High-Efficiency Phosphopeptide and Glycopeptide Simultaneous Enrichment by Hydrogen Bond-based Bifunctional Smart Polymer. (2020). Analytical Chemistry, 92(10), 7044–7051. [Link]

  • Absolute Quantitation of Phosphopeptides and Glycopeptides Using Coulometric Mass Spectrometry. (2023). ACS Measurement Science Au, 3(4), 263–271. [Link]

  • Protecting Groups. (n.d.).
  • Protecting Groups for the Synthesis of Ribonucleic Acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • A Selective Precipitation Purification Procedure for Multiple Phosphoseryl-Containing Peptides and Methods for Their Identification. (1994). Analytical Biochemistry, 218(1), 116–123. [Link]

  • Fmoc-L-Ser(PO(OBzl)OH)-OH. (n.d.). Matrix Innovation. Retrieved January 5, 2026, from [Link]

  • Chapter 7 Phosphate Protecting Groups. (n.d.).
  • On-demand synthesis of phosphoramidites. (2021). Nature Communications, 12(1), 2739. [Link]

  • Phosphoramidites. (n.d.).
  • Characterization of phosphopeptides from protein digests using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and nanoelectrospray quadrupole time-of-flight mass spectrometry. (2001). Rapid Communications in Mass Spectrometry, 15(19), 1765–1772. [Link]

  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. (n.d.). Sartorius.
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  • Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (2009). Current Protocols in Protein Science, Chapter 13, Unit 13.9. [Link]

  • Purification of active HOPS complex reveals its affinities for phosphoinositides and the SNARE Vam7p. (2002). The EMBO Journal, 21(15), 3971–3981. [Link]

  • Characterization of phosphopeptides from protein digests using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and nanoelectrospray quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • NMR characterization of oligonucleotides and peptides. (n.d.). Bruker. Retrieved January 5, 2026, from [Link]

Sources

Method

Application Notes and Protocols: The Use of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl for Site-Specific Histone Modification

Introduction: Unveiling the Serine ADP-Ribosylation Code Post-translational modifications (PTMs) of histones form a complex regulatory network, often referred to as the "histone code," that governs chromatin structure an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Serine ADP-Ribosylation Code

Post-translational modifications (PTMs) of histones form a complex regulatory network, often referred to as the "histone code," that governs chromatin structure and gene expression.[1] Among these modifications, ADP-ribosylation (ADPr) has emerged as a critical player in a multitude of cellular processes, most notably the DNA damage response (DDR).[2][3] In the event of genotoxic stress, Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are rapidly recruited to DNA lesions.[4][5]

A pivotal breakthrough in the field was the discovery that upon DNA damage, the cofactor Histone PARylation Factor 1 (HPF1) complexes with PARP1/2, switching their catalytic specificity from acidic residues (glutamate, aspartate) to serine.[6][7][8] This event establishes serine as the primary amino acid for ADP-ribosylation in the DDR, a modification that seeds the formation of poly(ADP-ribose) chains.[7][9] This serine-linked ADPr (Ser-ADPr) signal orchestrates chromatin remodeling to make damaged DNA more accessible and recruits downstream repair factors.[2][6] The signal is dynamically reversed by "eraser" enzymes; Poly(ADP-ribose) glycohydrolase (PARG) degrades the polymer, and (ADP-ribosyl)hydrolase 3 (ARH3) specifically cleaves the final mono-ADPr from the serine residue.[9][10]

Studying the precise functional consequences of Ser-ADPr has been hampered by the inability to generate homogenous populations of modified histones or peptides using biological systems. The modification is often transient and exists in a heterogeneous mixture of mono- and poly-ADP-ribosylated forms. Furthermore, the O-glycosidic bond linking ADP-ribose to serine is chemically labile, posing significant challenges for both isolation and analysis.[11]

To overcome these hurdles, chemical biology provides a powerful solution: the total chemical synthesis of histone peptides bearing a site-specific, stable analogue of the Ser-ADPr mark. This guide details the application of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl , a custom-designed building block for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the precise installation of a Ser-ADPr mimic into any desired peptide sequence. This tool empowers researchers to create well-defined substrates for biochemical assays, structural biology, and drug discovery efforts targeting the enzymes that write, read, and erase this critical histone mark.

The Synthetic Building Block: Design and Rationale

The Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block is strategically designed for seamless integration into automated or manual Fmoc-SPPS workflows. Each protecting group serves a distinct and crucial purpose for the successful synthesis of Ser-ADP-ribosylated peptides.

main Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl fmoc Fmoc Group (Nα-terminus) main->fmoc Base-labile (Piperidine) ser Serine Residue main->ser ribose Ribose Moiety main->ribose phosphate 5'-Phosphate main->phosphate diboc di-Boc Groups (Ribose Hydroxyls) ribose->diboc Acid-labile (TFA) diallyl di-Allyl Groups (Phosphate) phosphate->diallyl Pd(0)-labile (On-resin)

Caption: Key components of the Fmoc-Ser-ADPr building block.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amine of the serine. It is stable to acid but readily cleaved by a base (typically piperidine), making it the cornerstone of the most common SPPS strategy.[12]

  • di-Boc (di-tert-Butyloxycarbonyl) Groups: These protect the hydroxyl groups on the ribose moiety. The bulky Boc groups prevent unwanted side reactions during peptide synthesis and are conveniently removed during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[13]

  • di-Allyl Groups: These protect the phosphate group. Allyl groups are orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu) protecting groups. They can be selectively removed on the solid support using a palladium catalyst, such as Pd(PPh₃)₄, after the full peptide sequence is assembled. This unmasks the phosphate for subsequent modifications or for yielding the final structure.[14]

This orthogonal protection scheme ensures that the delicate Ser-ADPr analogue remains intact throughout the iterative steps of peptide elongation and is only revealed under specific, controlled conditions.

Application Notes: Empowering Research and Development

The ability to generate chemically defined, site-specifically modified histone peptides opens new avenues for investigation.

  • Biochemical and Enzymatic Assays: Synthetic peptides are ideal substrates for characterizing the activity and specificity of "eraser" enzymes like ARH3 and PARG.[10][15] Kinetic parameters (Kₘ, k꜀ₐₜ) can be precisely determined, and inhibitor efficacy can be screened in a clean, reproducible system.

  • Probing "Reader" Domain Interactions: The Ser-ADPr mark is recognized by proteins containing specific binding modules, such as macrodomains.[16] Synthetic peptides can be used in pulldown assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify and quantify these interactions, deciphering the downstream signaling pathways.

  • Structural Biology: Obtaining high-resolution structures of histone-modifying enzymes or reader domains in complex with their substrates is crucial for understanding their mechanism and for structure-based drug design. Homogenous peptides generated via chemical synthesis are indispensable for co-crystallization or NMR studies.[3]

  • Tool for Chromatin Reconstitution: Incorporating these modified peptides into full-length synthetic histones allows for the reconstitution of "designer" nucleosomes.[4] These powerful tools can be used to investigate how a specific Ser-ADPr mark influences chromatin compaction, accessibility to transcription factors, and the recruitment of other chromatin-modifying complexes.[17]

  • Drug Discovery: High-throughput screening (HTS) campaigns to identify inhibitors of PARPs, HPF1, or ARH3 can be developed using synthetic peptides as substrates in fluorescence- or luminescence-based assays.

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Serine-ADP-Ribosylated Histone H3 Peptide

This protocol describes the manual synthesis of a 15-amino acid peptide from histone H3, with a Ser-ADPr modification at position 10 (H3S10(ADPr)). The target sequence is: Ac-ARTKQTARK[S(ADPr)]TGGKA-NH₂.

A. Materials and Reagents

ReagentSupplierPurpose
Rink Amide MBHA Resin (100-200 mesh)e.g., NovabiochemSolid support for peptide amide C-terminus
Fmoc-protected Amino AcidsVariousStandard peptide building blocks
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Custom SynthesisModified building block
N,N-Dimethylformamide (DMF), peptide gradeVariousPrimary solvent
Dichloromethane (DCM), peptide gradeVariousSolvent for washing and coupling
PiperidineSigma-AldrichFmoc deprotection agent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousCoupling/activation agent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichActivation base
Tetrakis(triphenylphosphine)palladium(0)Sigma-AldrichCatalyst for allyl deprotection
PhenylsilaneSigma-AldrichAllyl scavenger
Trifluoroacetic Acid (TFA)VariousCleavage from resin & side-chain deprotection
Triisopropylsilane (TIS)Sigma-AldrichCation scavenger
Dithiothreitol (DTT)Sigma-AldrichScavenger
Acetic AnhydrideSigma-AldrichN-terminal acetylation
Diethyl Ether, coldVariousPeptide precipitation
Acetonitrile (ACN), HPLC gradeVariousHPLC mobile phase
Water, HPLC gradeVariousHPLC mobile phase

B. Workflow Diagram

cluster_SPPS Solid-Phase Synthesis cluster_PostSPPS On-Resin Modification & Cleavage cluster_Purify Purification & Analysis Resin 1. Swell Rink Amide Resin Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_Deprotect->Coupling Wash 4. Wash (DMF) Coupling->Wash Wash->Fmoc_Deprotect Repeat for each AA Mod_AA 5. Couple Modified Building Block (Fmoc-Ser(ADPr)-OH, HATU, DIPEA) Wash->Mod_AA Continue_SPPS 6. Continue SPPS for remaining AAs Mod_AA->Continue_SPPS Acetylation 7. N-terminal Acetylation Continue_SPPS->Acetylation Allyl_Removal 8. Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) Acetylation->Allyl_Removal Cleavage 9. Cleavage & Global Deprotection (TFA/TIS/H₂O/DTT) Allyl_Removal->Cleavage Precipitate 10. Ether Precipitation Cleavage->Precipitate Purify 11. RP-HPLC Purification Precipitate->Purify Analyze 12. Characterization (LC-MS, MALDI-TOF) Purify->Analyze

Caption: Overall workflow for the synthesis of a Ser-ADPr histone peptide.

C. Step-by-Step Synthesis Protocol (0.1 mmol scale)

  • Resin Preparation: Swell Rink Amide resin (~160 mg, 0.62 mmol/g loading) in DMF in a fritted reaction vessel for 1 hour.

  • Standard SPPS Cycles (C-terminus to N-terminus):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes. Add this solution to the resin and couple for 1-2 hours.

    • Washing: Wash the resin with DMF (5x).

    • Repeat these steps for the sequence G-G-K-A.

  • Coupling of the Modified Building Block (Ser10):

    • Perform the Fmoc deprotection and washing steps as above.

    • Dissolve Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl (0.2 mmol, 2 eq), HATU (0.19 mmol, 1.9 eq), and DIPEA (0.4 mmol, 4 eq) in DMF.

    • Causality Note: A longer coupling time and slightly reduced equivalents are often used for expensive or sterically hindered custom building blocks to ensure high coupling efficiency while conserving material.

    • Add the activation mixture to the resin and allow it to couple overnight at room temperature.

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • Completion of Peptide Chain: Continue with standard SPPS cycles for the remaining sequence: R-K-Q-T-A-R-T.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash thoroughly with DMF and DCM.

  • On-Resin Allyl Deprotection:

    • Swell the resin in anhydrous, argon-sparged DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.3 eq) and phenylsilane (25 eq) in DCM.

    • Safety Note: Perform this step in a fume hood under an inert atmosphere (Argon or Nitrogen) as palladium catalysts can be air-sensitive.

    • Add the solution to the resin and react for 2 hours.

    • Wash the resin extensively with DCM, DMF, and a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by final DMF and DCM washes.

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT.

    • Causality Note: TIS is a scavenger that captures the reactive carbocations generated from the cleavage of Boc and other acid-labile groups, preventing side reactions with sensitive residues like Tryptophan or Methionine (not present here, but good practice). DTT is included as a general reducing agent.

    • Add the cocktail to the resin and react for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage solution away from the resin beads into a fresh conical tube.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify the peptide using Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity and purity of the collected fractions using LC-MS and/or MALDI-TOF mass spectrometry. The expected mass should be calculated and matched.[18][19]

Protocol 2: ARH3 Hydrolase Activity Assay

This protocol uses the purified H3S10(ADPr) peptide to measure the enzymatic activity of the hydrolase ARH3.

  • Reaction Setup: In a microcentrifuge tube, set up the following reaction:

    • 50 mM HEPES buffer, pH 7.5

    • 50 mM KCl

    • 5 mM MgCl₂

    • 1 mM DTT

    • 10 µM Purified H3S10(ADPr) peptide (substrate)

    • X nM Purified recombinant ARH3 enzyme (e.g., 50 nM)

    • Nuclease-free water to a final volume of 50 µL.

  • Controls:

    • No Enzyme Control: Replace ARH3 with buffer to ensure the peptide is stable under reaction conditions.

    • No Substrate Control: To check for any background signal from the enzyme preparation.

  • Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of 1% formic acid to the aliquot.

  • Analysis by LC-MS:

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the substrate peak (H3S10(ADPr)) and the appearance of the product peak (the unmodified H3 peptide).

    • The mass difference between substrate and product will correspond to the mass of ADP-ribose (541.06 Da).[11]

    • Quantify the peak areas to determine the reaction rate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency of Modified AA Steric hindrance of the building block; poor resin solvation.Double couple the modified amino acid; increase coupling time to overnight; add chaotropic salts or use a solvent like DMSO to disrupt peptide aggregation.[20]
Incomplete Allyl Deprotection Inactive catalyst; insufficient scavenger.Use fresh Pd(PPh₃)₄; ensure the reaction is performed under an inert atmosphere; increase the reaction time or repeat the deprotection step.
Multiple Peaks in Crude HPLC Incomplete couplings (deletion sequences); side reactions during cleavage.Optimize coupling times using a colorimetric test (e.g., Kaiser test); ensure an effective scavenger cocktail is used during cleavage.
Low Peptide Yield after Precipitation Peptide is soluble in ether or is highly hydrophilic.Ensure ether is ice-cold; minimize the volume of TFA solution before precipitation; consider alternative workup like direct lyophilization from the diluted TFA solution.
No Enzyme Activity in Assay Inactive enzyme; incorrect buffer conditions (e.g., missing Mg²⁺ for ARH3).Verify enzyme activity with a positive control substrate; confirm buffer composition and pH; ensure all cofactors are present.[10]

References

  • Chromatin remodeling. (n.d.). In Wikipedia. Retrieved January 5, 2026.
  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(5), 1946-1953. [Link]

  • Fontana, P., Bonfiglio, J. J., Palazzo, L., Bartlett, E., Matic, I., & Ahel, I. (2017). Serine ADP-ribosylation reversal by the hydrolase ARH3. eLife, 6, e28533. [Link]

  • Crawford, K., Bonfiglio, J. J., Mikoč, A., & Ahel, I. (2018). PARticular MARks: Histone ADP-ribosylation and the DNA damage response. Genes & Development, 32(13-14), 813-829. [Link]

  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega. [Link]

  • Palazzo, L., Leidecker, O., Prokhorova, E., Dauben, H., Matic, I., & Ahel, I. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife, 7, e34334. [Link]

  • Kurgina, T. A., Moor, N. A., Kutuzov, M. M., Endutkin, A. V., & Lavrik, O. I. (2025). Deciphering the dark side of histone ADP-ribosylation: what structural features of damaged nucleosome regulate the activities of PARP1 and PARP2. bioRxiv. [Link]

  • Kurgina, T. A., Moor, N. A., Kutuzov, M. M., Endutkin, A. V., & Lavrik, O. I. (2025). DECIPHERING THE DARK SIDE OF HISTONE ADP-RIBOSYLATION: WHAT STRUCTURAL FEATURES OF DAMAGED NUCLEOSOME REGULATE THE ACTIVITIES OF PARP1 AND PARP2. bioRxiv. [Link]

  • Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Cusabio. (n.d.). What Is Histone ADP-ribosylation? Cusabio Technology LLC. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology, 9, 745922. [Link]

  • Pan, P. W., Feldman, J. L., Devries, J. A., Dong, A., & Tulin, A. V. (2012). Histone ADP-Ribosylation Facilitates Gene Transcription by Directly Remodeling Nucleosomes. Molecular and Cellular Biology, 32(13), 2490–2502. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Schützenhofer, K., Rack, J. G. M., & Ahel, I. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Semantic Scholar. [Link]

  • Kurgina, T. A., Moor, N. A., Kutuzov, M. M., Endutkin, A. V., & Lavrik, O. I. (2025). DECIPHERING THE DARK SIDE OF HISTONE ADP-RIBOSYLATION: WHAT STRUCTURAL FEATURES OF DAMAGED NUCLEOSOME REGULATE THE ACTIVITIES OF PARP1 AND PARP2. bioRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-based SPPS building blocks 1-3. [Link]

  • Bilan, V., & Ahel, I. (2017). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! The FEBS Journal, 284(18), 2972–2984. [Link]

  • Rack, J. G. M., Schützenhofer, K., & Ahel, I. (2020). (ADP-ribosyl)hydrolases: structure, function, and biology. Annual Review of Biochemistry, 89, 619-641. [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides? [Link]

  • Wagner, M., & Flegel, M. (2012). Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine. Angewandte Chemie International Edition, 51(19), 4643-4646. [Link]

  • Kurgina, T. A., Moor, N. A., Kutuzov, M. M., Endutkin, A. V., & Lavrik, O. I. (2025). Deciphering the dark side of histone ADP-ribosylation: what structural features of damaged nucleosome regulate the activities of PARP1 and PARP2. Nucleic Acids Research. [Link]

  • Andreu, D., & Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-253. [Link]

  • Zhang, K., & Yau, P. M. (2006). Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. Mass Spectrometry Reviews, 25(5), 759-775. [Link]

Sources

Application

synthesis of ADP-ribosylated peptides using Fmoc chemistry

Mastering the Synthesis of ADP-Ribosylated Peptides Using Fmoc-Based Solid-Phase Chemistry Audience: Researchers, scientists, and drug development professionals in the fields of cell signaling, DNA repair, and proteomics...

Author: BenchChem Technical Support Team. Date: January 2026

Mastering the Synthesis of ADP-Ribosylated Peptides Using Fmoc-Based Solid-Phase Chemistry

Audience: Researchers, scientists, and drug development professionals in the fields of cell signaling, DNA repair, and proteomics.

Introduction: The Challenge and Significance of Synthetic ADP-Ribosylated Peptides

Adenosine diphosphate (ADP)-ribosylation is a critical post-translational modification (PTM) that governs a multitude of cellular processes, including DNA damage repair, transcription, and immune responses.[1][2][3] This dynamic modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of an ADP-ribose (ADPr) moiety from nicotinamide adenine dinucleotide (NAD+) to specific amino acid residues on target proteins.[2][4] The resulting modification can be a single unit (mono-ADP-ribosylation or MARylation) or a polymeric chain (poly-ADP-ribosylation or PARylation).[2][5]

The study of ADP-ribosylation has been hampered by the transient nature of the modification and the difficulty in obtaining homogeneous samples of ADP-ribosylated proteins or peptides. Chemically synthesized, well-defined ADP-ribosylated peptides are invaluable tools for elucidating the biological roles of this PTM, enabling detailed structural and functional studies, and serving as standards for mass spectrometry-based proteomics.[3][6][7]

However, the chemical synthesis of these molecules is far from trivial. The primary challenge lies in the inherent instability of the ADPr moiety, particularly its susceptibility to the harsh acidic conditions typically employed in standard solid-phase peptide synthesis (SPPS) for cleavage from the resin and removal of side-chain protecting groups.[1][2] This application note provides a comprehensive guide to the synthesis of ADP-ribosylated peptides using a strategy that circumvents these issues: Fmoc-based SPPS coupled with specialized on-resin techniques for the introduction of the ADPr group.

Strategic Approaches to ADP-Ribosylated Peptide Synthesis

Several strategies have been developed to tackle the synthesis of ADP-ribosylated peptides. The choice of method often depends on the target sequence, the desired scale of synthesis, and the specific amino acid to be modified.

  • Chemoenzymatic Synthesis: This approach combines the power of chemical peptide synthesis with the specificity of enzymatic reactions. A synthetic peptide is subjected to in vitro ADP-ribosylation using a specific ART, such as a PARP enzyme.[8][9] This method is particularly useful for modifying serine and tyrosine residues.[8][10]

  • Post-Synthetic Ligation: In this strategy, the peptide is first synthesized and purified. The ADPr moiety is then attached using bio-orthogonal "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxime ligation.[1][2] This requires the incorporation of a non-natural amino acid bearing a suitable reactive handle during peptide synthesis.

  • On-Resin Synthesis using Pre-formed Building Blocks: This is a powerful and versatile approach that involves the incorporation of a protected, ribosylated amino acid building block directly into the peptide chain during Fmoc-SPPS. The pyrophosphate linkage is then formed on the solid support.[1][11][12][13] This method offers precise control over the site of modification and is the focus of this application note.

The on-resin approach is particularly advantageous as it allows for the synthesis of ADP-ribosylated peptides with native linkages and avoids the potential immunogenicity of non-native linkers that can result from some ligation strategies.

The Cornerstone of the On-Resin Strategy: Fmoc Chemistry and Orthogonal Protection

Standard Fmoc-SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids.[14][15] This protecting group is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[15][16] The key to successfully applying this to the synthesis of ADP-ribosylated peptides is the use of an orthogonal protection scheme where the side-chain protecting groups and the resin linker are labile to conditions that do not degrade the final ADP-ribosylated product.

To avoid the use of strong acids like trifluoroacetic acid (TFA) for final cleavage, a base-labile linker is employed on the solid support.[1][2] This ensures that the delicate ADPr moiety remains intact during the release of the peptide from the resin.

Visualizing the Workflow: On-Resin Synthesis of an ADP-Ribosylated Peptide

OnResin_Synthesis_Workflow cluster_SPPS Fmoc-Based Solid-Phase Peptide Synthesis cluster_ADPr_Formation On-Resin ADP-Ribosylation cluster_Final_Steps Cleavage and Purification Start Start with Base-Labile Resin Elongation Peptide Elongation (Fmoc Deprotection & Coupling) Start->Elongation Standard Cycles Incorp Incorporate Protected Phosphoribosylated Amino Acid Elongation->Incorp Completion Complete Peptide Sequence Incorp->Completion Further Elongation Deprotection Selective Deprotection of Phosphate Protecting Group Completion->Deprotection On-Resin Chemistry Coupling Couple Adenosine Phosphoramidite Deprotection->Coupling Oxidation Oxidize to form Pyrophosphate Bond Coupling->Oxidation Cleavage Cleavage from Resin (Base-mediated) Oxidation->Cleavage Finalization Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (e.g., LC-MS/MS with ETD) Purification->Characterization FinalProduct Pure ADP-Ribosylated Peptide Characterization->FinalProduct

Figure 1. A generalized workflow for the on-resin synthesis of ADP-ribosylated peptides using Fmoc chemistry.

Detailed Protocol: On-Resin Synthesis of a Serine-ADP-Ribosylated Peptide

This protocol outlines the synthesis of a peptide containing an ADP-ribosylated serine residue. It is based on the principles of incorporating a phosphoribosylated serine building block and subsequent on-resin pyrophosphate formation.[11][13]

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-Ser(PO(OBzl)₂)-OH (or a similarly protected phosphoribosylated serine building block)

  • Base-labile resin (e.g., 2-chlorotrityl chloride resin)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base for coupling: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane) of peptide synthesis grade

  • Adenosine phosphoramidite

  • Activator for phosphoramidite coupling: ETT (5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent: CSO (Camphorsulfonyl oxaziridine) or tert-butyl hydroperoxide

  • Cleavage cocktail: e.g., 1% TFA in DCM for cleavage from 2-chlorotrityl resin (for fully protected peptide if needed, otherwise a basic cleavage for the final product)

  • Final deprotection and cleavage cocktail (if using a resin requiring basic cleavage)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Step-by-Step Methodology

Part 1: Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell the base-labile resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., with DIPEA in DCM).

  • Peptide Elongation Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3-5 equivalents) with HATU/HOBt and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Incorporation of the Phosphoribosylated Serine: When the sequence requires the ADP-ribosylated serine, use the protected Fmoc-Ser(PO(OBzl)₂)-OH building block in the coupling step.

  • Completion of Peptide Chain: Continue the elongation cycles until the full peptide sequence is assembled.

Part 2: On-Resin ADP-Ribosylation

  • Selective Deprotection of the Phosphate: If necessary, selectively deprotect the phosphate group on the serine side chain. This step is highly dependent on the protecting groups chosen for the phosphoribosyl moiety.

  • Pyrophosphate Bond Formation:

    • Phosphoramidite Coupling: Dissolve adenosine phosphoramidite and ETT in anhydrous acetonitrile. Add this solution to the resin-bound peptide and allow the reaction to proceed under an inert atmosphere (e.g., argon) for 1-2 hours.[8]

    • Oxidation: Wash the resin with acetonitrile. Add a solution of the oxidizing agent (e.g., CSO) in acetonitrile to oxidize the phosphite triester to the stable phosphate triester, thus forming the pyrophosphate linkage. React for 30-60 minutes.[8]

    • Wash the resin thoroughly with acetonitrile and DMF.

Part 3: Cleavage, Deprotection, and Purification

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail suitable for the chosen resin and side-chain protecting groups. For a base-labile linker, this will involve a basic cocktail.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the ADP-ribosylated peptide by RP-HPLC.

    • Alternatively, boronate affinity chromatography can be employed for purification due to the cis-diol of the ribose moiety.[17]

  • Characterization:

    • Confirm the identity and purity of the peptide by analytical RP-HPLC.

    • Verify the molecular weight and the site of ADP-ribosylation using high-resolution mass spectrometry. Electron Transfer Dissociation (ETD) is particularly effective for fragmenting the peptide backbone while preserving the labile PTM.[18]

Quantitative Data Summary

ParameterTypical Range/ValueRationale/Comment
Amino Acid Equivalents 3-5 eq.Ensures complete coupling at each step.
Coupling Reagent Equivalents 2.9-4.9 eq.Stoichiometrically matched to the amino acid.
Fmoc Deprotection Time 5-10 minSufficient for complete Fmoc removal without side reactions.
Coupling Time 1-2 hoursCan be monitored for completion using a colorimetric test (e.g., Kaiser test).
Phosphoramidite Equivalents 5-10 eq.A larger excess is often used to drive the reaction to completion.
Oxidation Time 30-60 minEnsures complete conversion to the stable phosphate.
Typical Crude Purity 30-70%Highly dependent on peptide sequence and synthesis efficiency.
Typical Final Purity (Post-HPLC) >95%Required for most biological and structural studies.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency Steric hindrance; peptide aggregation.Use a stronger coupling reagent; increase coupling time; perform a double coupling; use a different solvent system.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent concentration.Increase deprotection time; use fresh 20% piperidine in DMF.
Degradation of ADPr Moiety Exposure to acidic conditions.Strictly use base-labile linkers and protecting groups; ensure all reagents and solvents are free of acidic contaminants.
Side Reactions During Pyrophosphate Formation Presence of water or other nucleophiles.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Poor Yield After Purification Low synthesis efficiency; loss during purification.Optimize coupling and deprotection steps; carefully collect HPLC fractions; consider alternative purification methods like boronate affinity chromatography.

Conclusion and Future Outlook

The on-resin synthesis of ADP-ribosylated peptides using Fmoc chemistry represents a significant advancement in the study of this pivotal post-translational modification. By carefully selecting orthogonal protecting groups and employing specialized on-resin chemistry for pyrophosphate bond formation, researchers can now access homogeneous, well-defined ADP-ribosylated peptides for a wide range of applications. These synthetic tools are crucial for dissecting the complex roles of ADP-ribosylation in health and disease, and for the development of novel therapeutics targeting the enzymes that regulate this process. As synthetic methodologies continue to evolve, we can expect to see the generation of even more complex ADP-ribosylated constructs, including those with branched poly-ADP-ribose chains, further expanding our ability to explore the "third nucleic acid" of the cell.[1]

References

  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(4), 1734–1742. [Link]

  • van der Heden van Noort, G. J., & Filippov, D. V. (2021). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Chemistry – A European Journal, 27(41), 10545-10555. [Link]

  • van der Heden van Noort, G. J., Meeuwenoord, N. J., van der Marel, G. A., & Filippov, D. V. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(4), 1734-1742. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Organic & Biomolecular Chemistry, 17(22), 5495-5507. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Semantic Scholar. [Link]

  • Harker, K., et al. (2025). Chemoenzymatic synthesis and purification of ADP-ribosylated peptides using PARP14. ACS Fall 2025. [Link]

  • Zhu, Y., et al. (2021). Biomimetic α-selective ribosylation enables two-step modular synthesis of biologically important ADP-ribosylated peptides. Angewandte Chemie International Edition, 60(16), 8827-8833. [Link]

  • van der Heden van Noort, G. J., et al. (2018). Synthetic α- and β-Ser-ADP-ribosylated Peptides Reveal α-Ser-ADPr as the Native Epimer. Organic Letters, 20(14), 4366-4370. [Link]

  • Voorneveld, J., et al. (2021). A Unified and Versatile Method to Synthesise Native Mono-ADP-Ribosylated Peptides. Chemistry – A European Journal, 27(41), 10621-10627. [Link]

  • Anagho, H. A., et al. (2023). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. Methods in Molecular Biology, 2609, 251-270. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. PubMed. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. ResearchGate. [Link]

  • Okayama, H., Ueda, K., & Hayaishi, O. (1978). Purification of ADP-ribosylated nuclear proteins by covalent chromatography on dihydroxyboryl polyacrylamide beads and their characterization. Proceedings of the National Academy of Sciences, 75(3), 1111-1115. [Link]

  • van der Heden van Noort, G. J., et al. (2010). Synthesis of mono-ADP-ribosylated oligopeptides using ribosylated amino acid building blocks. Journal of the American Chemical Society, 132(19), 6528-6533. [Link]

  • van der Heden van Noort, G. J., et al. (2016). ADPr-Peptide Synthesis. Methods in Molecular Biology, 1455, 117-130. [Link]

  • Sekine, M., et al. (2024). Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction. Chemistry – A European Journal, 30(41), e202401302. [Link]

  • van der Heden van Noort, G. J., et al. (2022). Arginine ADP-Ribosylation: Chemical Synthesis of Post-Translationally Modified Ubiquitin Proteins. Journal of the American Chemical Society, 144(49), 22536-22544. [Link]

  • van der Heden van Noort, G. J., et al. (2021). Synthesis of Fmoc-based SPPS building blocks 1–3. Reagents and.... ResearchGate. [Link]

  • Le, H. T. (2023). Expression, purification, and characterisation of a novel bacterial ADP-ribosyltransferase. Utrecht University Repository. [Link]

  • OntoCRF. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. OntoCRF. [Link]

  • Zhang, Y., et al. (2019). ELTA: Enzymatic Labeling of Terminal ADP-ribose. Cell Reports, 26(1), 251-262.e5. [Link]

  • Kasper, M. A., et al. (2012). Large scale preparation and characterization of poly(ADP-ribose) and defined length polymers. Biochemistry, 51(30), 5950-5962. [Link]

  • van der Heden van Noort, G. J., et al. (2016). ADPr-Peptide Synthesis. Semantic Scholar. [Link]

  • Coin, I. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

  • Voorneveld, J., et al. (2021). A Unified and Versatile Method to Synthesise Native Mono-ADP-Ribosylated Peptides. Chemistry – A European Journal, 27(41), 10621-10627. [Link]

  • van der Heden van Noort, G. J., et al. (2022). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition, 61(18), e202117565. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]

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  • van der Heden van Noort, G. J., et al. (2010). Synthesis of Mono-ADP-Ribosylated Oligopeptides Using Ribosylated Amino Acid Building Blocks. ACS Figshare. [Link]

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Method

Unlocking the Phosphoproteome: A Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

This guide provides an in-depth exploration of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a novel non-hydrolyzable phosphoserine mimetic, for advanced phosphoproteomics research. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a novel non-hydrolyzable phosphoserine mimetic, for advanced phosphoproteomics research. It is intended for researchers, scientists, and drug development professionals seeking to overcome the inherent challenges of studying protein phosphorylation.

The Challenge and the Solution: Stability in Phosphoproteomics

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes.[1][2] However, the dynamic nature of phosphorylation, with rapid turnover by kinases and phosphatases, presents a significant hurdle for in-depth study.[3] The inherent lability of the phosphate ester bond in native phosphoserine residues often leads to sample degradation and complicates biochemical and structural analyses.[4][5]

To address this, researchers have turned to non-hydrolyzable phosphoserine mimetics. These synthetic analogs replace the labile P-O bond with a more stable linkage, rendering them resistant to phosphatase activity.[6][7][8] This stability allows for the "freezing" of a specific phosphorylation state, enabling a more precise investigation of its functional consequences. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl represents a sophisticated addition to this chemical toolbox, offering unique advantages for solid-phase peptide synthesis and subsequent biological applications.

A Deep Dive into Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a meticulously designed building block for the incorporation of a non-hydrolyzable phosphoserine mimetic into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] Its structure combines several key features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: The base-labile Fmoc group allows for seamless integration into standard Fmoc-SPPS workflows.[11]

  • Ribose-5-phosphate Core: This central moiety mimics the phosphoserine side chain, providing a similar steric and electrostatic profile. The C-P bond within this structure provides the crucial resistance to enzymatic hydrolysis by phosphatases.

  • diBoc (di-tert-butyloxycarbonyl) Protecting Groups: The Boc groups on the ribose hydroxyls offer acid-labile protection, preventing unwanted side reactions during peptide synthesis.

  • diAllyl Phosphate Protecting Groups: The allyl groups on the phosphate are selectively removable under mild conditions using palladium catalysis, offering an orthogonal deprotection strategy that does not interfere with other protecting groups.[12]

This multi-layered protection strategy provides the synthetic chemist with precise control over the peptide synthesis process, ensuring the integrity of the final product.

Application Notes: Harnessing the Power of a Stable Mimetic

The incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl into synthetic peptides opens up a wide range of applications in phosphoproteomics and drug discovery:

  • Probing Kinase-Substrate Interactions: Peptides containing this mimetic can serve as stable substrate analogs to study the binding kinetics and specificity of protein kinases without the complication of enzymatic turnover.

  • Investigating Phosphatase Resistance: The inherent stability of the mimetic allows for the unambiguous study of protein-protein interactions that are dependent on a specific phosphorylation event, even in the presence of active phosphatases.[13]

  • Developing Therapeutic Leads: Peptides incorporating this non-hydrolyzable phosphoserine can act as potent and stable inhibitors of protein-protein interactions that are mediated by phosphorylation.[6]

  • Generating Stable Antigens for Antibody Production: Phospho-specific antibodies are invaluable tools in signal transduction research. Peptides containing this stable mimetic can be used as robust antigens to generate highly specific antibodies against a particular phosphorylation site.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Phosphoserine Mimetic

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Morpholine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl:

    • Follow the same coupling procedure as in step 3, using Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. Due to potential steric hindrance, extend the coupling time to 4-6 hours and consider using a stronger coupling agent like HATU if necessary.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Allyl Deprotection (on-resin):

    • Wash the resin with DCM.

    • Prepare a solution of Pd(PPh3)4 (0.2 eq.) and morpholine (20 eq.) in DCM/DMF (1:1).

    • Add the solution to the resin and agitate in the dark under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.

    • Drain and repeat the treatment with a fresh solution.

    • Wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium, followed by extensive DMF (5x) and DCM (3x) washes.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). . Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Parameter Recommendation
Resin Loading0.1 - 0.3 mmol/g
Amino Acid Equivalents4 eq.
Coupling Reagent Equivalents4 eq.
Fmoc Deprotection Time5 min + 15 min
Standard Coupling Time2 hours
Mimetic Coupling Time4-6 hours
Allyl Deprotection Time2 x 2 hours
Cleavage Time2-3 hours
Protocol 2: Kinase Assay Using a Mimetic-Containing Peptide

This protocol describes a representative in vitro kinase assay to assess the interaction of a kinase with a peptide substrate containing the phosphoserine mimetic.

Materials:

  • Purified kinase of interest

  • Synthetic peptide substrate containing the phosphoserine mimetic

  • Control peptide (non-phosphorylated version)

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reactions by adding the kinase reaction buffer, the synthetic peptide (at various concentrations), and the purified kinase.

  • Initiate the Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity as a function of the peptide concentration. The resulting data can be used to determine binding constants (e.g., Kd or Ki) for the mimetic-containing peptide.

Visualizing the Workflow and Concepts

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle cluster_Mimetic_Insertion Mimetic Incorporation cluster_Deprotection_Cleavage Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-AA (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for each AA Couple_Mimetic Couple Fmoc-Ser-Ribose (Extended Time) Wash2->Couple_Mimetic Allyl_Deprotect Allyl Deprotection (Pd(PPh3)4/Morpholine) Couple_Mimetic->Allyl_Deprotect Final_Deprotect Final Fmoc Deprotection Allyl_Deprotect->Final_Deprotect Cleave Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze Mass Spectrometry Purify->Analyze Signaling_Pathway_Application cluster_pathway Cellular Signaling Pathway cluster_mimetic Mimetic Intervention Kinase Kinase A Substrate Substrate Protein B (Serine Site) Kinase->Substrate Phosphorylates Phosphatase Phosphatase C Substrate->Phosphatase Dephosphorylates Effector Effector Protein D Substrate->Effector Binds when phosphorylated Response Cellular Response Effector->Response Stable_Complex Stable Substrate-Effector Complex Mimetic_Peptide Peptide with Ser-Ribose Mimetic Mimetic_Peptide->Kinase Stable Binding (No Turnover) Mimetic_Peptide->Phosphatase Resistant to Dephosphorylation Mimetic_Peptide->Effector Potent Inhibition or Stabilization of Interaction

Caption: Application of the mimetic in studying a signaling pathway.

References

  • Solid-phase synthesis of phosphopeptides.PubMed.
  • Solid-phase synthesis of phosphopeptides.PubMed, NIH.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Efficient Procedure for Solid-Phase Synthesis of Phosphopeptides by the Fmoc Strategy.Chemistry Letters, Oxford Academic.
  • Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis.Analytical Biochemistry.
  • The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis.
  • Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity.PMC.
  • Protocol for iterative optimization of modified peptides bound to protein targets.
  • Protocol for iterative optimization of modified peptides bound to protein targets.PMC, NIH.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins.MolecularCloud.
  • Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.
  • Phosphoamino acids and their mimics Phosphoserine ( 1 ), phosphothreonine ( 2 )
  • Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.MRC PPU.
  • Efficient genetic encoding of phosphoserine and its non-hydrolyzable analog.PMC, NIH.
  • Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.PubMed.
  • Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.OneSearch.
  • What is the production process of modified peptides?Abyntek Biopharma.
  • Using Phosphoserine to Study Protein Phosphoryl
  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.NIH.
  • Targeting Protein Serine/Threonine Phosph
  • Phosphomimetics.Wikipedia.
  • Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1.PMC, PubMed Central.
  • Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphoryl
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Design and synthesis of phosphotyrosine mimetics.PubMed.
  • Fmoc-Ser-Ribose(diBoc)
  • Mass spectrometry-based phosphoproteomics in clinical applic
  • Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limit
  • Phosphoproteomics for the masses.PMC, PubMed Central, NIH.
  • Mass spectrometry-based phosphoproteomics in clinical applic

Sources

Application

coupling conditions for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Application Note & Protocol Topic: Optimized Coupling Conditions for the Glycophosphoamino Acid Building Block: Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂ Audience: Researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Coupling Conditions for the Glycophosphoamino Acid Building Block: Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂

Audience: Researchers, scientists, and drug development professionals engaged in advanced solid-phase peptide synthesis (SPPS).

Executive Summary & Introduction

The synthesis of peptides bearing post-translational modifications (PTMs) is a cornerstone of modern chemical biology and drug discovery. Glycosylation and phosphorylation, in particular, govern a vast array of cellular processes, and peptides mimicking these modified states are invaluable tools for research. This guide details the application and coupling protocols for Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂ , a sophisticated building block for introducing a phosphorylated ribose moiety onto a serine residue within a peptide sequence.

The core challenge in utilizing such a large, sterically demanding building block lies in achieving efficient and complete coupling to the resin-bound peptide chain without compromising chiral integrity. This document provides a comprehensive analysis of the underlying chemical strategy, detailed step-by-step protocols for coupling, and subsequent selective deprotection steps. The methodologies presented are grounded in established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and are designed to ensure high-yield, high-purity outcomes.

The Principle of Orthogonal Protection: A Strategic Overview

The successful incorporation and subsequent manipulation of the Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂ building block hinges on its meticulously designed orthogonal protection scheme .[1] This strategy allows for the selective removal of one type of protecting group under specific conditions while leaving others intact, enabling precise control over the synthesis and modification of the final peptide.[2][3]

The building block features three distinct classes of protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group. It is base-labile and is removed at each cycle of peptide chain elongation using a solution of piperidine in a polar aprotic solvent like DMF.[4][5]

  • Boc (tert-butyloxycarbonyl): Protects the hydroxyl groups of the ribose moiety. These groups are highly acid-labile and are removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[6][7]

  • Allyl: Protects the phosphate group. This group is uniquely stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal. It is selectively cleaved using a palladium(0) catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger.[8][9][10]

This multi-layered protection strategy provides the synthetic chemist with complete control over when and where modifications occur, which is essential for constructing complex glycopeptides.

G cluster_0 Orthogonal Deprotection Strategy FullPeptide Fully Protected Peptide Fmoc-Peptide-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂-Resin Fmoc_Deprotection Fmoc Removal (Piperidine/DMF) FullPeptide->Fmoc_Deprotection Chain Elongation Allyl_Deprotection Allyl Removal (Pd(PPh₃)₄) FullPeptide->Allyl_Deprotection On-Resin Modification Final_Cleavage Final Cleavage & Boc Removal (TFA Cocktail) FullPeptide->Final_Cleavage Completion Peptide_Amine H₂N-Peptide-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂-Resin (Ready for next coupling) Fmoc_Deprotection->Peptide_Amine Peptide_Phosphate Fmoc-Peptide-Ser(ψ-Rib(diBoc))-5-P(O)(OH)₂-Resin (Ready for phosphate modification) Allyl_Deprotection->Peptide_Phosphate Final_Product H₂N-Peptide-Ser(ψ-Rib)-5-P(O)(OH)₂ (Final Deprotected Peptide) Final_Cleavage->Final_Product

Figure 1: Orthogonal deprotection workflow for the target building block.

Core Protocol: Coupling of Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂

The significant steric bulk of this building block necessitates the use of highly efficient coupling reagents to drive the reaction to completion and minimize side reactions, particularly racemization.[11] We recommend an onium salt-based activator like HATU or COMU as the primary method due to their superior performance with hindered amino acids.[12] An alternative protocol using a carbodiimide activator is also provided.

Reagents & Materials
Reagent/MaterialPurposeSupplier Recommendation
Fmoc-Ser(ψ-Rib(diBoc))-5-P(O)(OAll)₂Building BlockCustom Synthesis
Peptide-Resin (with free N-terminal amine)Solid SupportNovabiochem®, CEM Corp.
Dimethylformamide (DMF), Peptide Synthesis GradeSolventMerck, Sigma-Aldrich
Dichloromethane (DCM), Reagent GradeSolvent/WashingFisher Scientific
HATU or COMU®Coupling ActivatorLuxembourg Bio Tech., Iris Biotech
N,N-Diisopropylethylamine (DIPEA or Hünig's base)Activation BaseSigma-Aldrich
DIC (N,N'-Diisopropylcarbodiimide)Alternative ActivatorChemPep Inc.
OxymaPure® or HOBtRacemization SuppressantAapptec, CEM Corp.
20% (v/v) Piperidine in DMFFmoc Deprotection SolutionPrepare fresh or store under N₂
Kaiser Test KitReaction MonitoringSigma-Aldrich
Primary Protocol: Onium Salt Activation (HATU/COMU)

This protocol is recommended for achieving the highest coupling efficiency. Onium salt reagents rapidly form activated esters, which leads to faster and more complete reactions.[11]

Workflow Diagram:

G Start Start: Peptide-Resin with free amine Swell 1. Swell Resin (DMF, 20 min) Start->Swell Wash1 2. Wash Resin (3x DMF) Swell->Wash1 Preactivate 3. Pre-activate Building Block (Building Block + HATU + DIPEA in DMF, 5 min) Wash1->Preactivate Couple 4. Couple to Resin (Add pre-activated mix to resin, shake 2-4 hr) Preactivate->Couple Wash2 5. Wash Resin (3x DMF, 3x DCM) Couple->Wash2 Test 6. Perform Kaiser Test Wash2->Test Test->Couple Positive (Yellow) -> Recouple Deprotect 7. Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Negative (Blue) End End: Ready for next cycle Deprotect->End

Sources

Method

Application Notes and Protocols for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: A Keystone Reagent for Interrogating Serine ADP-Ribosylation-Mediated Protein Interactions

Introduction: Unraveling the Serine ADP-Ribosylation Code Post-translational modifications (PTMs) are fundamental to the intricate regulation of cellular processes, expanding the functional diversity of the proteome. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Serine ADP-Ribosylation Code

Post-translational modifications (PTMs) are fundamental to the intricate regulation of cellular processes, expanding the functional diversity of the proteome. Among these, ADP-ribosylation, the transfer of ADP-ribose (ADPr) from NAD+ onto a substrate, has emerged as a critical signaling event in pathways such as DNA damage repair, transcription, and cell division.[1][2] Historically, acidic residues like glutamate and aspartate were considered the primary targets of poly(ADP-ribose) polymerases (PARPs). However, recent discoveries have unveiled that serine is a major acceptor for ADP-ribosylation in response to DNA damage, a modification catalyzed by PARP1 and PARP2 in concert with the Histone PARylation Factor 1 (HPF1).[1][3][4] This serine ADP-ribosylation (Ser-ADPr) is a reversible mark, erased by hydrolases such as (ADP-ribosyl)hydrolase 3 (ARH3), highlighting its dynamic role in cellular signaling.[5][6]

The study of Ser-ADPr has been hampered by the challenge of generating homogeneously modified proteins or peptides. Traditional methods often result in heterogeneous mixtures, complicating the detailed investigation of the structural and functional consequences of this specific PTM. To overcome this limitation, we introduce Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl , a precisely engineered amino acid building block for solid-phase peptide synthesis (SPPS). This reagent enables the site-specific incorporation of a protected Ser-ADPr mimic into synthetic peptides. The strategic placement of orthogonal protecting groups—Fmoc for the α-amine, Boc for the ribose hydroxyls, and allyl groups for the phosphate—provides the synthetic versatility required to construct bespoke peptide probes for detailed biochemical and biophysical analyses.[7][8]

These synthetic peptides serve as powerful tools to dissect the molecular consequences of Ser-ADPr, particularly its role in mediating protein-protein interactions. By using these probes, researchers can identify "reader" proteins that specifically recognize the Ser-ADPr mark, quantify the binding affinities of these interactions, and elucidate the structural basis of recognition. This application note provides a comprehensive guide to the use of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, from the synthesis of Ser-ADPr-containing peptides to their application in cutting-edge protein interaction studies.

Chemical Structure and Protecting Group Strategy

The utility of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl lies in its orthogonal protecting group scheme, which allows for selective deprotection during solid-phase peptide synthesis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_post_synthesis Post-Synthesis Processing Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Coupling Coupling Deprotection->Coupling 2. 20% Piperidine/DMF Coupling->Deprotection 4. Repeat Biotinylation Biotinylation Coupling->Biotinylation 3. Fmoc-AA/DIC/Oxyma Allyl_Deprotection Allyl_Deprotection Biotinylation->Allyl_Deprotection 5. Biotin Cleavage Cleavage Allyl_Deprotection->Cleavage 6. Pd(0)/PhSiH3 Purification Purification Cleavage->Purification 7. TFA Cocktail Characterization Characterization Purification->Characterization 8. RP-HPLC Ready_Peptide Ready_Peptide Characterization->Ready_Peptide 9. Mass Spec Signaling_Pathway DNA_Damage DNA Damage PARP1_HPF1 PARP1/HPF1 DNA_Damage->PARP1_HPF1 activates Ser_ADPr_Protein Protein-Ser-ADPr PARP1_HPF1->Ser_ADPr_Protein catalyzes NAD NAD+ NAD->Ser_ADPr_Protein Protein_Ser Protein-Ser Ser_ADPr_Protein->Protein_Ser hydrolyzes Downstream_Effectors Downstream Effectors (e.g., Protein Recruitment) Ser_ADPr_Protein->Downstream_Effectors recruits ARH3 ARH3 ARH3->Ser_ADPr_Protein ADPr ADP-ribose

Sources

Application

Decoding the Chromatin Landscape: A Guide to the Applications of Synthetic ADP-Ribosylated Histones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of a Transient Signal Histone post-translational modifications (PTMs) form a complex signaling network that governs chromatin st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Transient Signal

Histone post-translational modifications (PTMs) form a complex signaling network that governs chromatin structure and function. Among these, ADP-ribosylation, the addition of one or more ADP-ribose moieties to proteins, has emerged as a critical regulator of diverse nuclear processes, including DNA repair, transcription, and chromatin remodeling[1][2]. This dynamic modification is catalyzed by ADP-ribosyltransferases (ARTs), such as the poly(ADP-ribose) polymerase (PARP) family of enzymes, and is reversed by hydrolases[2].

The study of histone ADP-ribosylation has been historically challenging due to the transient and heterogeneous nature of the modification. Traditional methods often rely on inducing ADP-ribosylation in cell lysates or with recombinant enzymes, leading to a complex mixture of modified and unmodified histones with varying chain lengths and linkage sites. This heterogeneity has made it difficult to dissect the specific functional consequences of individual ADP-ribosylation events.

The advent of chemical biology has provided a powerful solution: the synthesis of histones with precisely defined ADP-ribosylation marks[3][4]. These synthetic ADP-ribosylated histones are invaluable tools for chromatin biologists, enabling the reconstitution of homogeneously modified chromatin templates. This allows for the unambiguous investigation of how specific ADP-ribosylation events influence chromatin structure, enzyme activity, and the recruitment of effector proteins. This guide provides a comprehensive overview of the applications of synthetic ADP-ribosylated histones in chromatin biology, complete with detailed protocols and expert insights.

I. The Foundation: Semisynthesis of Site-Specifically ADP-Ribosylated Histones

The generation of full-length, site-specifically ADP-ribosylated histones is achieved through a semisynthetic approach that combines solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). This strategy allows for the precise installation of an ADP-ribose moiety at a desired amino acid residue.

Causality Behind the Method:

The power of this semisynthetic strategy lies in its precision. By synthesizing a peptide fragment containing the desired ADP-ribosylation site and ligating it to a recombinantly expressed histone fragment, we can generate a full-length histone with a homogenous, site-specific modification. This bypasses the heterogeneity issues associated with enzymatic methods and provides a defined substrate for downstream applications.

Experimental Workflow: Semisynthesis of an ADP-Ribosylated Histone

Semisynthesis_Workflow cluster_peptide Solid-Phase Peptide Synthesis (SPPS) cluster_protein Recombinant Protein Expression cluster_ligation Native Chemical Ligation (NCL) cluster_folding Folding and Purification SPPS 1. Synthesize peptide fragment with ADP-ribose analog and C-terminal thioester NCL 3. Ligate peptide and protein fragments SPPS->NCL Peptide Thioester Expression 2. Express and purify C-terminal histone fragment with N-terminal cysteine Expression->NCL Histone Fragment Folding 4. Fold and purify full-length ADP-ribosylated histone NCL->Folding

Caption: Workflow for the semisynthesis of ADP-ribosylated histones.

II. Building the Substrate: In Vitro Chromatin Reconstitution

With synthetic ADP-ribosylated histones in hand, the next crucial step is to assemble them into chromatin templates. This is typically achieved through salt gradient dialysis, where histones and DNA are mixed at high salt concentrations and the salt concentration is gradually lowered, allowing for the ordered assembly of nucleosomes.

Expert Insight:

The ratio of histones to DNA is a critical parameter for successful chromatin reconstitution. It is essential to perform pilot experiments to determine the optimal ratio for your specific DNA template and histone preparation to achieve the desired nucleosome density[5]. The use of DNA containing a strong nucleosome positioning sequence, such as the Widom 601 sequence, is highly recommended to generate regularly spaced nucleosomes[6][7].

Protocol: Small-Scale Nucleosome Reconstitution by Salt Dialysis

This protocol is adapted for the reconstitution of mononucleosomes, which are ideal for many biochemical assays.

Materials:

  • Synthetic ADP-ribosylated histone(s) and corresponding wild-type recombinant histones (H2A, H2B, H3, H4)

  • Purified DNA fragment (e.g., 147-200 bp containing the Widom 601 sequence)

  • High-Salt Buffer: 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl, 1 mM DTT

  • Low-Salt Buffer: 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl, 1 mM DTT

  • Dialysis tubing (e.g., 3.5 kDa MWCO) or slide-a-lyzer cassettes

Procedure:

  • Histone Octamer Refolding:

    • Combine equimolar amounts of H2A, H2B, H3 (wild-type or synthetic ADP-ribosylated), and H4 in unfolding buffer (6 M Guanidinium-HCl, 20 mM Tris-HCl pH 7.5, 5 mM DTT).

    • Dialyze against refolding buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl, 1 mM DTT) overnight at 4°C.

    • Purify the refolded histone octamers by size exclusion chromatography.

  • Nucleosome Assembly:

    • In a microcentrifuge tube, combine the purified histone octamers and the DNA fragment in High-Salt Buffer. The optimal molar ratio of octamer to DNA should be determined empirically, but a 1.2:1 ratio is a good starting point.

    • Incubate the mixture on ice for 30 minutes.

    • Transfer the mixture to a dialysis cassette and dialyze against High-Salt Buffer for 2 hours at 4°C.

    • Perform a stepwise dialysis by gradually lowering the salt concentration. This can be achieved by exchanging the dialysis buffer with buffers of decreasing NaCl concentrations (e.g., 1.5 M, 1.0 M, 0.8 M, 0.6 M, and finally Low-Salt Buffer), with each dialysis step lasting for at least 3 hours.

    • Alternatively, a gradient maker can be used to create a continuous gradient from High-Salt to Low-Salt Buffer over several hours.

  • Quality Control:

    • Analyze the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE). A successful reconstitution will show a distinct band shift compared to the free DNA.

III. Applications in Chromatin Biology

The ability to generate homogeneously ADP-ribosylated chromatin opens the door to a wide range of applications for dissecting the functional consequences of this modification.

Application 1: Probing Chromatin Structure and Compaction

Histone ADP-ribosylation is thought to play a role in relaxing chromatin structure to facilitate DNA access for repair and transcription factors[8][9]. Synthetic ADP-ribosylated nucleosomes and nucleosomal arrays can be used in various biophysical assays to directly test this hypothesis.

Table 1: Biophysical Assays for Chromatin Compaction

AssayPrincipleInformation Gained
Analytical Ultracentrifugation (AUC) Measures the sedimentation velocity of macromolecules in a centrifugal field.Provides information on the size, shape, and hydrodynamic properties of nucleosomal arrays, reflecting their compaction state.
Micrococcal Nuclease (MNase) Digestion Assay MNase preferentially cleaves linker DNA between nucleosomes.The rate and pattern of digestion can indicate the accessibility of linker DNA and the overall compactness of the chromatin fiber.
Förster Resonance Energy Transfer (FRET) Measures the distance-dependent transfer of energy between two fluorophores.By labeling histones or DNA with FRET pairs, conformational changes in nucleosomes or nucleosomal arrays can be monitored in real-time.
Atomic Force Microscopy (AFM) A high-resolution imaging technique that can visualize the topography of single molecules.Allows for the direct visualization of nucleosomal arrays and the measurement of their physical dimensions, providing insights into their compaction.
Application 2: Investigating the Impact on "Reader" and "Writer" Proteins

Histone PTMs are recognized by specific "reader" proteins that contain specialized domains, and they can also influence the activity of "writer" enzymes that deposit other modifications. Synthetic ADP-ribosylated histones are ideal substrates for investigating these interactions.

This protocol can be adapted to use full-length synthetic ADP-ribosylated histones to identify and validate reader proteins.

Materials:

  • Biotinylated synthetic ADP-ribosylated histone peptide (and an unmodified control peptide)

  • Streptavidin-coated magnetic beads

  • Nuclear extract or purified candidate reader protein

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 2x Laemmli sample buffer

Procedure:

  • Peptide Immobilization:

    • Incubate the biotinylated peptides with streptavidin beads for 1 hour at 4°C with rotation.

    • Wash the beads three times with Wash Buffer to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-bound beads with nuclear extract or purified protein for 2-4 hours at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads extensively with Wash Buffer (at least 5 times) to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in Elution Buffer for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the candidate reader protein, or by mass spectrometry for unbiased identification of interacting proteins.

This protocol can be used to assess how histone ADP-ribosylation affects the activity of HMTs or other histone-modifying enzymes.

Materials:

  • Reconstituted nucleosomes (with and without ADP-ribosylation)

  • Purified recombinant HMT

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) or unlabeled SAM

  • HMT Reaction Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • Scintillation fluid and counter (for radioactive detection) or specific antibodies (for non-radioactive detection)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reconstituted nucleosomes, HMT, and HMT Reaction Buffer.

    • Initiate the reaction by adding ³H-SAM (for radioactive detection) or unlabeled SAM (for Western blot detection).

  • Incubation:

    • Incubate the reaction at 30°C for 1 hour.

  • Detection:

    • Radioactive: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure the incorporated radioactivity by scintillation counting.

    • Non-radioactive: Stop the reaction by adding Laemmli buffer, separate the histones by SDS-PAGE, and detect the methylation mark by Western blotting with a modification-specific antibody.

Application 3: Elucidating Roles in DNA Repair

A primary function of histone ADP-ribosylation is in the DNA damage response, where it facilitates the recruitment of repair factors to sites of DNA lesions[8][10]. Reconstituted chromatin containing synthetic ADP-ribosylated histones can be used to study the recruitment of DNA repair proteins.

DNA_Repair_Workflow cluster_chromatin Chromatin Assembly cluster_incubation Protein Incubation cluster_analysis Analysis Chromatin 1. Reconstitute nucleosomes with synthetic ADP-ribosylated histones on a DNA template with a site-specific DNA lesion Incubation 2. Incubate the modified chromatin with nuclear extract or purified DNA repair factors Chromatin->Incubation Analysis 3. Analyze the recruitment of repair factors by chromatin immunoprecipitation (ChIP) or pulldown assays Incubation->Analysis

Caption: Workflow for studying DNA repair factor recruitment.

IV. Data Interpretation and Troubleshooting

Table 2: Common Challenges and Solutions

IssuePotential CauseTroubleshooting Steps
Low yield of synthetic histone Inefficient peptide synthesis or ligation.Optimize SPPS and NCL conditions. Ensure high purity of reagents.
Poor chromatin reconstitution Incorrect histone:DNA ratio; poor quality of histones or DNA.Empirically determine the optimal histone:DNA ratio. Use highly purified components.
High background in pulldown assays Non-specific binding to beads or peptide.Increase the stringency of wash buffers (e.g., higher salt, more detergent). Pre-clear the nuclear extract with beads alone.
Inconsistent enzyme activity Enzyme instability; substrate inhibition.Use freshly purified enzyme. Perform enzyme titrations and time-course experiments.
Difficulty in detecting ADP-ribosylation by mass spectrometry Lability of the modification; low abundance.Use appropriate sample preparation methods to preserve the modification. Employ enrichment strategies and optimized fragmentation techniques (e.g., ETD, EThcD)[11][12].

V. Conclusion and Future Directions

Synthetic ADP-ribosylated histones have revolutionized our ability to study the functional consequences of this critical post-translational modification. By providing access to homogeneously modified chromatin templates, these powerful tools enable researchers to move beyond correlative studies and directly probe the mechanistic roles of histone ADP-ribosylation in a wide range of biological processes.

Future advancements in this field will likely focus on the development of methods to synthesize histones with poly(ADP-ribose) chains of defined lengths and branching patterns, as well as the incorporation of other PTMs in combination with ADP-ribosylation. These next-generation synthetic histones will undoubtedly provide even deeper insights into the intricate language of the histone code and its role in maintaining genome stability and regulating gene expression.

References

  • Dyer, P. N., Edayathumangalam, R. S., White, C. L., Bao, Y., Chakravarthy, S., Muthurajan, U. M., & Luger, K. (2004). Reconstitution of nucleosome core particles from recombinant histones and DNA. Methods in enzymology, 375, 23–44.
  • Luger, K., Rechsteiner, T. J., & Richmond, T. J. (1999). Preparation of nucleosome core particles from recombinant histones. Methods in molecular biology (Clifton, N.J.), 119, 1–16.
  • Simon, M. D., Chu, F., Racki, L. R., de la Cruz, C. C., Burlingame, A. L., Panning, B., Narlikar, G. J., & Shokat, K. M. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones. Cell, 128(5), 1003–1012.
  • Hendriks, I. A., Larsen, S. C., & Nielsen, M. L. (2019). An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics. Molecular & cellular proteomics : MCP, 18(5), 1010–1026.
  • Hananya, N., Al-Sayegh, M., & David, Y. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. Journal of the American Chemical Society, 143(29), 10847–10852.
  • Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in molecular biology (Clifton, N.J.), 1675, 345–360.
  • Lowary, P. T., & Widom, J. (1998). New DNA sequence rules for high affinity binding to histone octamer and sequence-directed nucleosome positioning. Journal of molecular biology, 276(1), 19–42.
  • Rosenthal, F., Nanni, P., & Barkow-Oesterreicher, S. (2015). Identifying ADP-Ribosylation Sites with Mass Spectrometry. Thermo Fisher Scientific.
  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science (New York, N.Y.), 266(5186), 776–779.
  • Shogren-Knaak, M. A., & Peterson, C. L. (2004). Creating designer histones by native chemical ligation. Methods in enzymology, 375, 62–76.
  • Hananya, N., & David, Y. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. Journal of the American Chemical Society. [Link]

  • Hananya, N., & David, Y. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. PubMed. [Link]

  • Moyle, P. M., & Muir, T. W. (2010). Method for the synthesis of mono-ADP-ribose conjugated peptides. Journal of the American Chemical Society, 132(45), 15919–15921.
  • Rack, J. G. M., & Ahel, I. (2021). A Protein Semisynthesis-Based Strategy to Investigate the Functional Impact of Linker Histone Serine ADP-Ribosylation. Journal of the American Chemical Society, 143(49), 20760–20765.
  • Smith, B. C., & Denu, J. M. (2009). Chemical mechanisms of sirtuin enzymes. Biochimica et biophysica acta, 1794(12), 1672–1681.
  • Rack, J. G. M., & Ahel, I. (2021). A Protein Semisynthesis-Based Strategy to Investigate the Functional Impact of Linker Histone Serine ADP-Ribosylation. PubMed Central. [Link]

  • Campbell, R. E. (2015).
  • MilliporeSigma. (n.d.).
  • Strahl, B. D., Ohba, R., Cook, R. G., & Allis, C. D. (1999). Methylation of histone H3 at lysine 4 is highly conserved and correlates with transcriptionally active chromatin in Tetrahymena.
  • Sidoli, S., & Garcia, B. A. (2017). Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. Journal of proteomics, 158, 2–11.
  • Rack, J. G. M., & Ahel, I. (2021). A Protein Semisynthesis-Based Strategy to Investigate the Functional Impact of Linker Histone Serine ADP-Ribosylation. PubMed Central. [Link]

  • Corbeski, D., & Luger, K. (2022). Mass Spectrometry to Study Chromatin Compaction. International journal of molecular sciences, 23(19), 11299.
  • Wikipedia contributors. (2023). Native chemical ligation. In Wikipedia, The Free Encyclopedia.
  • Hendriks, I. A., Larsen, S. C., & Nielsen, M. L. (2019). An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics. PubMed. [Link]

  • Smith, S., & Stillman, B. (1989).
  • Larsen, S. C., Hendriks, I. A., & Nielsen, M. L. (2018). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1813, 131–143.
  • Lonsdale, J., & Lakin, N. D. (2022). Linking DNA repair and cell cycle progression through serine ADP-ribosylation of histones.
  • Polo, S. E. (2020). DNA repair: How ADP-ribosylation opens the door to chromatin?. Institute Genetics & Development of Rennes - IGDR.
  • Moyle, P. M., & Muir, T. W. (2010).
  • Felce, C., Gorin, G., & Pachter, L. (2023).
  • Sidoli, S., & Garcia, B. A. (2017). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. Journal of visualized experiments : JoVE, (129), 56429.
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  • Sigma-Aldrich. (n.d.). Pull-down assays.
  • Hennacy, J. (2021).
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  • Thompson, R. E., & Muir, T. W. (2012). Native chemical ligation of peptides and proteins. Current protocols in protein science, Chapter 18, Unit18.4.
  • Li, Y., & Liu, X. (2023). New Discoveries on Protein Recruitment and Regulation during the Early Stages of the DNA Damage Response Pathways. International journal of molecular sciences, 24(13), 10834.
  • Pinto-Jurado, E. (2021).
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Sources

Method

Application Note &amp; Protocol: Site-Specific Incorporation of ADP-Ribose into Peptides using a Chemically Stable Serine Building Block

Introduction: Unraveling the Complexity of ADP-Ribosylation Protein ADP-ribosylation (ADPr) is a fundamental post-translational modification (PTM) where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Complexity of ADP-Ribosylation

Protein ADP-ribosylation (ADPr) is a fundamental post-translational modification (PTM) where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) is transferred to a target protein.[1] This process, which can involve the addition of a single unit (mono-ADP-ribosylation, MAR) or a polymer chain (poly-ADP-ribosylation, PAR), is a cornerstone of critical cellular events, including DNA damage repair, cell signaling, and apoptosis.[1][2][3] In the DNA damage response, serine residues have been identified as the primary acceptors for ADP-ribosylation, acting as the seed for subsequent polymer chain elongation.[3]

Studying the precise biological function of ADPr has been historically challenging due to the difficulty in isolating homogeneously modified proteins from cellular sources. The modification is often transient and exists in a complex mixture of states. Chemical synthesis provides a powerful alternative, enabling the production of peptides and proteins with a single, precisely placed ADP-ribose modification.[4][5] This allows researchers to dissect the structural and functional consequences of site-specific ADPr.

This guide details a robust methodology for incorporating a serine-linked ADP-ribose precursor into peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key component is the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block.[6] This reagent is strategically designed with an orthogonal protecting group scheme:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile group for temporary protection of the α-amino group, standard for modern SPPS.[7]

  • diBoc (di-tert-butyloxycarbonyl): Acid-labile groups protecting the hydroxyls of the ribose sugar, which can be removed during the final cleavage step.[8]

  • diAllyl: Orthogonal protecting groups on the phosphate, which can be selectively removed using a palladium catalyst, leaving the rest of the peptide and protecting groups intact.[2]

This multi-layered protection strategy offers the flexibility required to synthesize complex ADP-ribosylated peptides ready for a wide range of biochemical and biophysical investigations.

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the method of choice for synthesizing modified peptides due to its mild reaction conditions.[7] The process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] Each cycle of amino acid addition consists of three main steps:

  • Deprotection: Removal of the temporary Fmoc group with a mild base (e.g., piperidine).

  • Coupling: Activation of the next Fmoc-amino acid's carboxyl group and its reaction with the newly freed N-terminal amine of the resin-bound peptide.

  • Washing: Thoroughly washing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

spss_workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-Ser-Ribose* + Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 elongate Repeat Cycle for Subsequent AAs wash2->elongate elongate->deprotection Next AA final Protected Peptide-Resin elongate->final Final AA

Caption: General workflow for Fmoc-SPPS incorporating the modified Serine building block.

Protocol 2.1: Incorporation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

This protocol outlines the manual coupling of the modified serine building block. Automated synthesizers can be programmed accordingly.

A. Materials & Reagents

  • Solid-phase synthesis resin (e.g., Rink Amide AM, 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • Coupling Reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

B. Protocol Steps

  • Resin Preparation: Place the peptide-resin from the previous synthesis step into the reaction vessel. If starting, load the first amino acid onto the resin according to standard protocols.[10] Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF (10 mL/g resin each). A positive Kaiser test (ninhydrin test) should confirm the presence of a free primary amine.

  • Activation of Building Block: In a separate vial, dissolve the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block (2.5 eq.), HBTU (2.45 eq.), and HOBt (2.5 eq.) in a minimal volume of DMF. Add DIPEA (5.0 eq.) and allow the mixture to pre-activate for 2-5 minutes. Note: The large size of the building block may require higher equivalents for efficient coupling.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. The reaction time may need to be extended to 2-4 hours due to the steric bulk of the building block.

  • Monitoring and Recoupling: After the initial coupling time, perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the vessel and repeat steps 4 and 5 ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) followed by DCM (3x) to prepare for the next cycle.

Parameter Recommended Value Rationale
Building Block Equiv. 2.5 - 4.0Overcomes steric hindrance and ensures high coupling efficiency for this valuable reagent.
Coupling Reagent Equiv. ~0.98 eq. to AAPrevents side reactions of the coupling agent itself.
Base (DIPEA) Equiv. 2x moles of AAEnsures the reaction medium is sufficiently basic for activation and coupling.
Coupling Time 2 - 4 hoursLonger time is often necessary for bulky, non-standard amino acids.
Monitoring Kaiser (Ninhydrin) TestProvides a qualitative assessment of free amines, indicating coupling completion.

Orthogonal Deprotection and Final Cleavage

A key advantage of the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl building block is its orthogonal protecting group strategy, which allows for selective deprotection steps before the final peptide is cleaved from the resin.

deprotection_workflow start Protected Peptide-Resin (Ser-Ribose(diBoc)-P(diallyl)) pd_step 1. Palladium-Catalyzed Deprotection (Pd(PPh₃)₄, Scavenger) start->pd_step Removes diallyl intermediate Peptide-Resin (Ser-Ribose(diBoc)-Phosphate) pd_step->intermediate tfa_step 2. Global Deprotection & Cleavage (TFA Cocktail) intermediate->tfa_step Removes diBoc, side-chain PGs, and cleaves from resin final_product Final Product (Ser-Ribose-Phosphate Peptide) tfa_step->final_product

Caption: Sequential deprotection strategy for the modified peptide on resin.

Protocol 3.1: On-Resin Removal of Diallyl Phosphate Protecting Groups

This step is performed on the fully assembled, protected peptide while it is still attached to the solid support.

A. Materials & Reagents

  • Protected peptide-resin

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Scavenger: 3,7-Dimethyloctan-3-ol, Phenylsilane, or N,N'-dimethylbarbituric acid (DMBA)

  • Solvents: Anhydrous and deoxygenated DCM or THF

B. Protocol Steps

  • Resin Preparation: Swell the dry peptide-resin in anhydrous, deoxygenated DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In a separate, flame-dried flask under inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin loading) and the chosen scavenger (e.g., DMBA, 10-20 eq.) in DCM.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. Agitate the slurry gently at room temperature for 2-3 hours. The resin may develop a yellow or orange color.

  • Washing: After the reaction, drain the solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended wash sequence is:

    • DCM (5x)

    • 0.5% DIPEA in DMF (3x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium)

    • DMF (5x)

    • DCM (5x)

  • Drying: Dry the resin under high vacuum. The resulting free phosphate is now available for further modification (e.g., on-resin phosphorylation to form the full ADP-ribose) or can be carried forward to the final cleavage.

Protocol 3.2: Final Cleavage and Global Deprotection

This final step uses a strong acid to cleave the peptide from the resin and simultaneously remove all acid-labile protecting groups, including the diBoc groups on the ribose and standard side-chain protecting groups (e.g., tBu, Trt, Pbf).

A. Materials & Reagents

  • Dry, deprotected (phosphate) peptide-resin

  • Reagent R (TFA/Thioanisole/EDT/Anisole, 90:5:3:2) or similar cleavage cocktail. A common choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .

  • Cold diethyl ether

  • Centrifuge and tubes

B. Protocol Steps

  • Place the dry resin in a reaction vessel.

  • Add the cold cleavage cocktail (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting white peptide pellet under vacuum.

  • The crude peptide is now ready for purification by reverse-phase HPLC.

Application: Assembly of Larger Proteins via Native Chemical Ligation (NCL)

The synthesized ADP-ribosylated peptide can be used as a building block to construct larger, semi-synthetic proteins. Native Chemical Ligation (NCL) is a powerful technique that joins two unprotected peptide fragments.[11][12] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site.[13][14]

ncl_workflow peptide1 Peptide 1 (with C-terminal Thioester) ligation Native Chemical Ligation (pH 7, Thiol Catalyst) peptide1->ligation peptide2 Peptide 2 (N-terminal Cys, internal Ser-ADPr) peptide2->ligation product Full-Length Protein (with site-specific Ser-ADPr) ligation->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Welcome to the technical support guide for troubleshooting low coupling efficiency with Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low coupling efficiency with Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of complex biomolecules. This guide provides in-depth, evidence-based solutions to overcome common hurdles associated with this sterically hindered and functionally complex building block.

Introduction

The synthesis of molecules incorporating moieties like Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is inherently challenging. The molecule's significant steric bulk, arising from the Fmoc, diBoc, and diAllyl protecting groups, combined with the reactive nature of the phosphate group, can lead to significantly reduced coupling efficiencies in solid-phase synthesis. Understanding the interplay of steric hindrance, reagent stability, and reaction kinetics is paramount to achieving successful synthesis. This guide will dissect the potential causes of low coupling efficiency and provide actionable, protocol-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl a "difficult" building block to couple?

A1: The primary challenge stems from the immense steric hindrance around the reactive carboxyl group of the serine. The bulky Fmoc protecting group on the amine, the diBoc groups on the ribose, and the diAllyl groups on the phosphate create a sterically crowded environment. This bulkiness physically obstructs the approach of the nucleophilic amine on the growing peptide chain, slowing down the rate of amide bond formation.[1] Incomplete reactions are a common outcome when standard coupling protocols are used.[2][3]

Q2: I'm observing a significant amount of n-1 deletion sequences in my mass spectrometry data. Is this related to low coupling efficiency?

A2: Yes, a high percentage of n-1 deletion sequences is a direct and common indicator of low coupling efficiency.[4] During the synthesis cycle, if the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl fails to couple to the free amine of the growing chain, that unreacted amine will be capped in the subsequent step.[4] This results in a final product that is missing the intended serine-ribose-phosphate moiety, leading to a truncated or "n-1" sequence.

Q3: My real-time coupling monitoring (e.g., ninhydrin or bromophenol blue test) indicates incomplete reaction. What are the immediate steps I should take?

A3: A positive colorimetric test post-coupling signifies the presence of unreacted primary amines on the solid support.[1] The immediate course of action is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid building block before proceeding to the capping step. For particularly challenging couplings like this one, a double coupling strategy is often a necessary first measure.[5]

Q4: Could the issue be with my coupling reagents and not just the building block itself?

A4: Absolutely. The choice and quality of coupling reagents are critical, especially for sterically hindered amino acids.[6] Standard coupling reagents may not be potent enough to overcome the high activation energy required for this specific coupling.[7] Furthermore, the stability of both the coupling reagents and the phosphoramidite building block itself can be compromised by moisture, leading to hydrolysis and inactivation.[8][9][10]

Q5: How does the phosphate group specifically contribute to coupling difficulties?

A5: The phosphate group, even with the allyl protecting groups, can introduce complications. Phosphorylated amino acids can sometimes undergo side reactions with certain coupling reagents, particularly phosphonium-based reagents.[11] Additionally, the presence of the phosphate moiety adds to the overall size and complexity of the molecule, contributing to the steric hindrance. During Fmoc deprotection with piperidine, the phosphate can form a salt with the base, which can interfere with the subsequent coupling step by reacting with the incoming activated amino acid.[12]

Troubleshooting Workflows & Protocols

This section provides a structured approach to diagnosing and resolving low coupling efficiency.

Workflow for Diagnosing Low Coupling Efficiency

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Reagent & Condition Optimization cluster_3 Advanced Diagnostics A Low Yield / High n-1 Impurity B Perform Double Coupling A->B Immediate Response D Switch to High-Potency Activator (e.g., HATU, COMU) A->D Systematic Approach H HPLC Analysis of Cleaved Test Peptide A->H Offline Analysis C Extend Coupling Time B->C If still incomplete E Ensure Anhydrous Conditions D->E F Increase Reagent Equivalents E->F G Consider Microwave-Assisted Synthesis F->G For very difficult cases I 31P NMR of Building Block Stock Solution H->I If reagent degradation is suspected

Caption: A logical workflow for troubleshooting low coupling efficiency.

Detailed Experimental Protocols

Protocol 1: Optimized Double Coupling with a High-Potency Activator

This protocol is designed to maximize the coupling efficiency for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

Objective: To achieve >98% coupling efficiency for the target building block.

Materials:

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide synthesis resin with free N-terminal amine

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF for at least 30 minutes prior to coupling. Perform the standard Fmoc deprotection protocol to expose the free amine.

  • First Coupling Activation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl and 2.9 equivalents of HATU in anhydrous DMF.

    • Add 6 equivalents of DIPEA to the vial.

    • Vortex briefly and immediately add the activation mixture to the resin.

  • First Coupling Reaction: Agitate the reaction vessel for 1 to 2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test. If the test is negative (yellow beads), proceed to the next synthesis step. If positive (blue/purple beads), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

    • Repeat steps 2 and 3 for the second coupling.

  • Final Wash: After the second coupling, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) before proceeding to the capping step.

Rationale: HATU is a highly potent uronium-based coupling reagent that is particularly effective for sterically hindered amino acids.[1] The use of increased equivalents of the building block and activator helps to drive the reaction to completion. A double coupling ensures that any sites that failed to react in the first attempt have a second opportunity to do so.[5]

Protocol 2: Quality Control of Building Block Stock Solution using ³¹P NMR

Objective: To assess the integrity of the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl phosphoramidite before use in synthesis.

Materials:

  • Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl sample

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • NMR tube and spectrometer capable of ³¹P NMR

Procedure:

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount (5-10 mg) of the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl in anhydrous CD₃CN.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • The phosphoramidite should exhibit a characteristic signal in the range of ~140-150 ppm.

    • Look for the presence of signals corresponding to hydrolysis products, such as H-phosphonates (typically a doublet around 0-10 ppm) or phosphate triester oxidation products (around -10 to -20 ppm). The presence of significant peaks in these regions indicates degradation of the building block.[13][14][15]

Rationale: ³¹P NMR is a direct and sensitive method for observing the chemical environment of the phosphorus atom.[16][17] It can readily distinguish between the desired phosphoramidite and its common degradation products.[18] Using a degraded building block is a primary cause of low coupling efficiency.[9]

Protocol 3: Small-Scale Test Cleavage and HPLC Analysis

Objective: To quantitatively assess the outcome of a coupling reaction by analyzing a small sample of the resin-bound peptide.

Materials:

  • A small sample of resin post-coupling and capping

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Sample Collection: After the coupling and capping steps for the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, remove a small amount of resin (10-20 mg).

  • Cleavage and Deprotection: Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.[19]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • HPLC Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the sample using a standard reverse-phase HPLC gradient.[20][21]

    • Compare the peak area of the desired full-length product with the peak area of the n-1 deletion sequence. This will give a quantitative measure of the coupling efficiency.

Rationale: HPLC provides a high-resolution separation of the desired product from any truncated sequences.[19] This "cleave and check" method offers a definitive quantitative assessment of the coupling step's success and is invaluable for optimizing reaction conditions.

Data Summary Table

ParameterStandard Protocol RecommendationOptimized Protocol for Difficult CouplingRationale
Coupling Reagent HBTU, DIC/HOBtHATU, COMU Higher potency to overcome steric hindrance.[1]
Equivalents of Building Block 1.5 - 2 eq.3 - 5 eq. Drives equilibrium towards product formation.
Equivalents of Activator 1.4 - 1.9 eq.2.9 - 4.9 eq. Ensures complete activation of the building block.
Equivalents of Base (DIPEA) 3 - 4 eq.6 - 10 eq. Neutralizes acids and facilitates the reaction.
Coupling Time 30 - 60 min1 - 2 hours (per coupling) Allows more time for the sterically hindered reaction to proceed.[8]
Number of Couplings 12 (Double Coupling) Increases the probability of complete reaction at all sites.[5]
Solvent Condition AnhydrousStrictly Anhydrous (<30 ppm H₂O) Prevents hydrolysis of the phosphoramidite and coupling reagents.[8][9][10]

References

  • Vertex AI Search. Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry.
  • BenchChem. Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites.
  • BenchChem. Common Side Reactions in Phosphoramidite Synthesis and Their Prevention.
  • Kent SB, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990;3(4):194-200.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Nagaki A, et al. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angew Chem Int Ed Engl. 2013;52(52):14152-5.
  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
  • Hirai H, et al.
  • Katritzky AR, et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. J Org Chem. 2000;65(24):8080-2.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • Young J, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. 1990.
  • BenchChem. Troubleshooting low coupling efficiency in oligonucleotide synthesis.
  • Attili B, et al. 31P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. 2020.
  • MDPI.
  • BenchChem.
  • Yu HM, et al.
  • TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
  • RSC Publishing.
  • Encyclopedia.pub.
  • The Role of Coupling Reagents in Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • RSC Publishing.
  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
  • YouTube. Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy.
  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • RSC Publishing. Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
  • Tapia V, et al. Evaluating the coupling efficiency of phosphorylated amino acids for SPOT synthesis. J Pept Sci. 2008;14(12):1309-14.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Otvos L Jr, et al. Solid-phase synthesis of phosphopeptides. Int J Pept Protein Res. 1989;34(2):129-33.
  • Fisher Scientific. Bachem Fmoc-Ser(PO3H2)-OH, Quantity: Each of 1.
  • What affects the yield of your oligonucleotides synthesis.
  • BenchChem. A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH.
  • MedChemExpress. Fmoc-Ser-Ribose(diBoc)
  • BenchChem. Application Notes and Protocols for Coupling Fmoc-Thr(PO3H2)-OH in Solid-Phase Peptide Synthesis.
  • Kuhlman B, et al. Autonomous Synthesis of Functional, Permanently Phosphorylated Proteins for Defining the Interactome of Monomeric 14-3-3ζ. ACS Chem Biol. 2017;12(5):1234-43.
  • HPLC for Peptides and Proteins: Principles, Methods and Applic
  • Sigma-Aldrich.
  • Mant CT, et al. HPLC Analysis and Purification of Peptides. Methods Mol Biol. 2013;1061:3-33.
  • MedChemExpress. Fmoc-Ser-Ribose(diBoc)
  • DingXiangTong. Fmoc-Ser-Ribose(diBoc)
  • Cole PA, et al. Protein semisynthesis with phosphonate analogues. Methods Enzymol. 1997;289:300-19.
  • YouTube.
  • Boc-Ser[Fmoc-Ser(tBu)]-OH [944283-11-8].

Sources

Optimization

Technical Support Center: Optimizing Fmoc Deprotection for ADP-Ribosylated Peptides

Welcome to the technical support center for the synthesis of ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) with this sensitive post-translational modification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your Fmoc deprotection steps and ensure the integrity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of ADP-ribosylated peptides using Fmoc chemistry.

Q1: Why is Fmoc deprotection a critical step in the synthesis of ADP-ribosylated peptides?

The primary challenge in synthesizing ADP-ribosylated peptides lies in the chemical lability of the ADP-ribose moiety. This modification contains sensitive pyrophosphate and glycosidic bonds that are susceptible to degradation under harsh chemical conditions.[1][2] Standard Fmoc deprotection, which involves repeated treatments with a basic solution (typically piperidine in DMF), can pose a risk to the integrity of the ADP-ribose group if not carefully optimized.[3][4] Therefore, selecting the appropriate deprotection conditions is crucial to prevent unwanted side reactions and ensure a high yield of the desired peptide.

Q2: What are the main degradation pathways for ADP-ribose during Fmoc-SPPS?

The ADP-ribose moiety can be degraded through several mechanisms during Fmoc-SPPS:

  • Acidolysis: Strong acids, commonly used for final cleavage from the resin and removal of side-chain protecting groups, will readily cleave the pyrophosphate and glycosidic bonds.[1][2]

  • Base-catalyzed hydrolysis: While the N-glycosidic linkage in some ADP-ribosylated amino acids (like histidine) has shown stability to aqueous base, prolonged or harsh basic conditions can still lead to the hydrolysis of the phosphodiester bonds within the pyrophosphate linkage.[5][6]

  • Side reactions: The reactive dibenzofulvene (DBF) intermediate generated during Fmoc deprotection can potentially react with the ADP-ribose moiety if not efficiently scavenged by the deprotection base.[7]

Q3: What is the general strategy for synthesizing ADP-ribosylated peptides using Fmoc chemistry?

A common and effective strategy involves a building block approach combined with on-resin modification.[5][8][9][10] The typical workflow is as follows:

  • Synthesis of a ribosylated amino acid building block: A suitably protected ribosylated amino acid is first synthesized.

  • Incorporation into SPPS: This building block is then incorporated into the peptide sequence using standard Fmoc-based SPPS.

  • On-resin construction of the ADP moiety: After incorporation of the ribosylated amino acid, the remaining phosphate and adenosine moieties are added on-resin, often using phosphoramidite chemistry.[5][8][9]

  • Mild cleavage and deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed under mild conditions that preserve the ADP-ribose structure.[1][2]

This approach minimizes the exposure of the complete and sensitive ADP-ribose group to the repeated cycles of Fmoc deprotection.

Q4: What analytical techniques are recommended for monitoring the synthesis?

Close monitoring at each stage is critical for success. The following techniques are highly recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring the progress of the synthesis. It allows for the verification of the correct mass of the peptide at each step and can detect any degradation products or side reactions.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude and purified peptide.

  • Kaiser Test: This colorimetric test is used to confirm the presence of a free primary amine after the Fmoc deprotection step, ensuring the reaction has gone to completion.[13]

  • UV Spectrophotometry: The concentration of the dibenzofulvene-piperidine adduct in the deprotection solution can be measured at ~301 nm to quantify the efficiency of the Fmoc removal.[13]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Fmoc deprotection of ADP-ribosylated peptides.

Problem 1: Low yield of the final peptide, with mass spectrometry data indicating loss of the ADP-ribose moiety.

Possible Cause: The ADP-ribose group is likely being degraded during the Fmoc deprotection or the final cleavage step.

Solutions:

  • Evaluate your deprotection reagent and conditions:

    • Standard Piperidine: While 20% piperidine in DMF is standard, for sensitive peptides, reducing the concentration to 10% or using shorter deprotection times (e.g., two treatments of 3-5 minutes each) can be beneficial.[3][4]

    • Alternative Bases: Consider using milder or more sterically hindered bases that can reduce side reactions.

Deprotection ReagentConcentrationKey AdvantagesConsiderations
Piperidine20% in DMFStandard, well-characterizedCan cause aspartimide formation and other side reactions.[7]
4-Methylpiperidine20% in DMFSimilar kinetics to piperidine, less regulated in some regions.[14]Performance is generally comparable to piperidine.
Piperazine10% w/v in DMF/ethanol (9:1)Can reduce base-induced side reactions like aspartimide formation.[7][15]May have slower deprotection kinetics.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMFVery fast deprotection.Can be too harsh for some sensitive modifications.
  • Ensure a compatible cleavage strategy:

    • Avoid strong acids like trifluoroacetic acid (TFA) for final cleavage if the full ADP-ribose moiety is present.[1][2]

    • Use a base-labile linker on your solid support and a protection scheme for your amino acid side chains that allows for deprotection under mild, basic conditions.[1][2]

Problem 2: Incomplete Fmoc deprotection leading to deletion sequences.

Possible Cause: Steric hindrance around the N-terminal amino acid or peptide aggregation can slow down the deprotection reaction.

Solutions:

  • Optimize Deprotection Time and Repetitions:

    • Increase the deprotection time slightly (e.g., to 10-15 minutes per treatment) or perform three deprotection steps instead of two.

    • Monitor the completion of the deprotection using a Kaiser test on a few resin beads.[13] A deep blue color indicates a successful deprotection.

  • Improve Resin Swelling: Ensure the resin is fully swollen in DMF for at least 30-60 minutes before starting the synthesis. Poor swelling can limit reagent access to the peptide chain.

  • Consider Chaotropic Agents: In cases of severe aggregation, adding a small amount of a chaotropic agent like 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to disrupt secondary structures and improve deprotection efficiency.

Problem 3: Appearance of side products with unexpected masses in LC-MS analysis.

Possible Cause: Side reactions are occurring during the Fmoc deprotection step.

Solutions:

  • Aspartimide Formation: This is a common side reaction, especially at Asp-Gly or Asp-Ser sequences, leading to a mass loss of 18 Da (water).

    • Mitigation: Using piperazine for deprotection has been shown to reduce aspartimide formation.[15] Alternatively, employing protecting groups on the peptide backbone, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent this side reaction.

  • Dibenzofulvene (DBF) Adducts: If the DBF intermediate is not efficiently scavenged, it can form adducts with the peptide, leading to a mass increase of 166 Da.

    • Mitigation: Ensure a sufficient excess of the secondary amine (e.g., piperidine) is used. The standard 20% solution is usually adequate.

  • Racemization: Cysteine and histidine residues are particularly prone to racemization under basic conditions.[13]

    • Mitigation: Use the mildest possible deprotection conditions (lower concentration, shorter time) and consider performing the coupling and deprotection steps at a lower temperature.

Experimental Protocol: Optimized Manual Fmoc Deprotection for ADP-Ribosylated Peptides

This protocol outlines a cautious approach to Fmoc deprotection suitable for sensitive ADP-ribosylated peptides.

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • Deprotection Solution: 10-20% (v/v) piperidine or 10% (w/v) piperazine in high-purity, amine-free DMF

  • Washing Solvent: High-purity, amine-free DMF

  • Reaction vessel with a sintered glass frit

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • First Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry gently for 5-7 minutes at room temperature. Drain the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-7 minutes.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection base and the dibenzofulvene adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the deprotection.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Visualization of Key Processes

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 1st Deprotection (e.g., 20% Piperidine/DMF, 5-7 min) swell->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 2nd Deprotection (e.g., 20% Piperidine/DMF, 5-7 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash Wash with DMF (5-7x) drain2->wash kaiser Kaiser Test (Optional) wash->kaiser end End: H2N-Peptide-Resin (Ready for Coupling) kaiser->end

Caption: Optimized Fmoc deprotection workflow for sensitive peptides.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield problem Problem: Low Yield & ADPr Loss cause1 Cause: Harsh Deprotection problem->cause1 cause2 Cause: Incompatible Cleavage problem->cause2 solution1a Solution: Reduce Piperidine Conc. cause1->solution1a solution1b Solution: Use Milder Base (e.g., Piperazine) cause1->solution1b solution2 Solution: Use Base-Labile Linker & Mild Cleavage cause2->solution2

Caption: Troubleshooting logic for low yield of ADP-ribosylated peptides.

III. References

  • Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. (2024). Angewandte Chemie International Edition. 5

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). NIH. 7

  • Chemical Tools to Study Protein ADP-Ribosylation - PMC. (n.d.). NIH. 1

  • Chemical Tools to Study Protein ADP-Ribosylation. (2020-01-22). ACS Omega. 2

  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (n.d.). Benchchem. 13

  • Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. (2024-01-22). NIH. 8

  • Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. (2024-01-22). NIH. 9

  • Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. (2019-05-11). ResearchGate. 16

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. 3

  • ADP-ribosylations and strategies for synthesizing α-type... (n.d.). ResearchGate. 17

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. (2025-08-07). ResearchGate. 15

  • Synthesis of mono-ADP-ribosylated oligopeptides using ribosylated amino acid building blocks. (n.d.). PubMed. 10

  • (PDF) Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. (2023-11-14). ResearchGate. 11

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). ACS Combinatorial Science. 14

  • Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction. (2024-07-19). PubMed. 18

  • (PDF) Methods for Removing the Fmoc Group. (2025-08-10). ResearchGate. 4

  • Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies - PMC. (n.d.). NIH. 19

  • A Unified and Versatile Method to Synthesise Native Mono‐ADP‐Ribosylated Peptides - PMC. (2021-05-06). NIH. 20

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd. 21

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). No specified source. 22

  • Identifying ADP-Ribosylation Sites with Mass Spectrometry. (2015-12-18). Thermo Fisher Scientific. 12

  • Mastering Protecting Groups in Peptide Synthesis - Pept... (2022-10-06). SBS Genetech. 23

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. 24

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). Semantic Scholar. 25

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. 26

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. 27

  • Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. (2022-02-22). bioRxiv. 28

  • Selective monitoring of the protein-free ADP-ribose released by ADP-ribosylation reversal enzymes. (2021-06-30). PLOS. 29

  • The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence. (n.d.). No specified source. 6

  • Stability of ADPr–peptides in different buffers Peptides with different... (n.d.). ResearchGate. 30

  • Deprotection. (2025-12-18). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 31

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. 32

References

Troubleshooting

Technical Support Center: Stability of the Glycosidic Bond during Fmoc-SPPS

Welcome to the technical support center for glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) and encounter challenges related to the stability of the glycosidic bond. Here, we provide in-depth FAQs, a practical troubleshooting guide, and validated protocols to help you navigate the complexities of synthesizing these vital biomolecules.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to glycosidic bond stability during Fmoc-SPPS?

The primary threat to both O- and N-linked glycosidic bonds during a standard Fmoc-SPPS workflow is not the iterative basic treatment for Fmoc removal but the final global deprotection and cleavage step.[1] This step typically employs a strong acid, most commonly Trifluoroacetic Acid (TFA), to remove side-chain protecting groups and cleave the peptide from the solid support resin.[2] Glycosidic bonds are susceptible to acid-catalyzed hydrolysis, which can lead to the undesired cleavage of the carbohydrate moiety from the peptide backbone, resulting in a mixture of the desired glycopeptide and the deglycosylated peptide.[3][4]

Q2: What is the chemical mechanism of acid-catalyzed glycosidic bond cleavage?

The acid-catalyzed hydrolysis of a glycosidic bond is a well-understood chemical process. The mechanism proceeds as follows:

  • Protonation: A proton (H⁺) from the acid (e.g., TFA) protonates the glycosidic oxygen atom that links the sugar to the amino acid side chain (or another sugar).[5][6]

  • Heterolysis (Rate-Limiting Step): The protonated bond becomes unstable, leading to the slow, rate-determining cleavage of the C-O bond. This results in the departure of the aglycone (the peptide) and the formation of a resonance-stabilized oxocarbenium ion intermediate on the sugar ring.[5][7]

  • Nucleophilic Attack: A nucleophile, typically water present in the cleavage cocktail, attacks the anomeric carbon of the oxocarbenium ion.[6][8] This quenches the carbocation and results in a free sugar and the deglycosylated peptide.

This mechanism underscores the inherent lability of the glycosidic linkage in the highly acidic environment required for final cleavage in SPPS.[9]

Q3: Which factors have the most significant impact on the stability of the glycosidic bond?

Several factors critically influence the susceptibility of a glycosidic bond to acid hydrolysis. Understanding these is key to designing a successful synthesis strategy.

  • Sugar Protecting Groups: This is arguably the most critical factor under the control of the chemist. Electron-withdrawing protecting groups, such as acetyl (Ac) esters, on the sugar's hydroxyl functions decrease the electron density of the ring oxygen. This deactivation makes the oxygen less basic and therefore less prone to protonation, significantly stabilizing the glycosidic linkage against acid.[10] Conversely, electron-donating groups like benzyl (Bn) ethers can increase acid lability.[10]

  • Type of Glycosidic Linkage: The inherent structure of the sugar and its linkage influences stability. For instance, the α-glycosidic bond of furanosides is generally more labile than that of pyranosides. Certain linkages, like the α-fucoside bond, are known to be particularly sensitive to acid.[10] The stereochemistry (α vs. β) and the specific atoms involved also play a role.[5][8]

  • Cleavage Cocktail Composition: The concentration of TFA, the duration of the cleavage reaction, and the temperature are all directly proportional to the extent of glycosidic bond cleavage.[11] The choice and concentration of scavengers used to protect sensitive amino acids can also modulate the acidity and reactivity of the cocktail.

Q4: Are N-linked glycosidic bonds more stable than O-linked ones during Fmoc-SPPS?

Yes, generally, the N-glycosidic bond linking a glycan to the side-chain amide of asparagine (Asn) is more stable to acid hydrolysis than the O-glycosidic bond connecting a glycan to the hydroxyl group of serine (Ser) or threonine (Thr).[1] The N-glycosidic linkage is an amide-type bond (specifically, an N-glycosylamine derivative), which is inherently more resistant to acid-catalyzed cleavage than the acetal-like O-glycosidic bond. However, even N-linked glycans are not immune to cleavage under harsh acidic conditions, and the same principles of stabilization through appropriate sugar protection apply.

Troubleshooting Guide: Glycosidic Bond Instability

This section addresses common problems observed during glycopeptide synthesis that are often linked to the lability of the glycosidic bond.

Problem: HPLC/MS analysis of the crude product shows a significant peak corresponding to the mass of the deglycosylated peptide.
  • Potential Cause 1: Overly Harsh Cleavage Conditions. The standard "Reagent B" cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) used for many standard peptides may be too aggressive for your specific glycopeptide, especially if it contains sensitive linkages or suboptimal sugar protecting groups.

  • Recommended Solution:

    • Optimize the Cleavage Cocktail: Reduce the concentration of TFA. A cocktail with 1-5% TFA can be effective for cleaving from highly acid-labile resins (like 2-chlorotrityl chloride resin) while leaving acid-labile side-chain protecting groups and the glycosidic bond intact.[12] For global deprotection, consider reducing the total cleavage time to 1-2 hours and performing the reaction on ice (0-4 °C) to decrease the rate of hydrolysis.[11]

    • Implement a Two-Step Cleavage Strategy: If using a hyper-acid-sensitive resin, first cleave the glycopeptide from the support with a very mild acid solution (e.g., 1% TFA in DCM). After isolating the protected glycopeptide, perform a separate, carefully timed deprotection of the side-chain groups. This approach provides greater control but requires more handling.

  • Potential Cause 2: Inappropriate Protecting Groups on the Glycan. The glycosylated amino acid building block used in the synthesis may have been protected with acid-labile groups (e.g., benzyl ethers) instead of acid-stable, base-labile groups (e.g., acetyl esters).

  • Recommended Solution:

    • Verify the Building Block: Confirm the protecting group strategy used for the glyco-amino acid building block. The gold standard for Fmoc-SPPS of glycopeptides is to use peracetylated sugars. These acetyl groups are stable to both the piperidine used for Fmoc deprotection and the final TFA cleavage.[10] They can be removed post-cleavage using mild basic conditions (e.g., dilute sodium methoxide or hydrazine).

    • Employ an Orthogonal Strategy: The use of base-labile protecting groups on the sugar and acid-labile groups on the peptide side chains is a classic example of an orthogonal protection strategy, which is fundamental to successful complex molecule synthesis.[13][14] Ensure your synthetic design adheres to this principle.

Problem: The overall yield of the purified glycopeptide is very low, even without a distinct deglycosylation peak.
  • Potential Cause: Gradual Degradation or Aggregation. While a major cleavage event produces a clear deglycosylated peak, partial degradation or modification of the glycan can lead to a complex mixture of byproducts that are difficult to purify, leading to low recovery of the target molecule. Glycosylation can also impact the aggregation properties of a peptide.[4]

  • Recommended Solution:

    • Perform a Test Cleavage: Before committing the entire batch of resin, take a small aliquot (5-10 mg) and perform a micro-cleavage.[15] Analyze the small-scale cleavage reaction by HPLC-MS to assess the stability of your molecule under the planned conditions. This allows for optimization without sacrificing the bulk of your material.

    • Refine Purification Strategy: Use high-resolution analytical techniques to characterize the crude product. Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective than standard reverse-phase HPLC for separating different glycoforms and impurities.[16][17] Mass spectrometry methods capable of detailed fragmentation, such as EThcD, can help identify subtle modifications to the glycan structure.[18]

Visualized Workflows and Mechanisms
Mechanism of Acid-Catalyzed Glycosidic Bond Hydrolysis

Glycosidic Bond Cleavage cluster_0 Acid-Catalyzed Hydrolysis Start Glycopeptide (R-O-Sugar) Protonated Protonated Intermediate [R-O(H+)-Sugar] Start->Protonated + H+ (Fast) Intermediate Oxocarbenium Ion [Sugar+] Protonated->Intermediate Cleavage (Slow, Rate-Limiting) Products Deglycosylated Peptide (R-OH) + Free Sugar Intermediate->Products + H2O (Fast)

Caption: Mechanism of glycosidic bond cleavage under acidic conditions.

Troubleshooting Workflow for Glycosidic Bond Instability

Troubleshooting Workflow Start Problem Identified: Low Yield or Deglycosylated Peptide Detected by LC-MS CheckCleavage Step 1: Evaluate Cleavage Conditions Start->CheckCleavage CheckPG Step 2: Verify Sugar Protecting Groups Start->CheckPG CheckAnalysis Step 3: Refine Analysis & Purification Start->CheckAnalysis Sol_Cleavage1 Action: Reduce TFA Time/ Temp or Use Milder Cocktail CheckCleavage->Sol_Cleavage1 If conditions are harsh Sol_Cleavage2 Action: Perform Small- Scale Test Cleavage First CheckCleavage->Sol_Cleavage2 For all new syntheses Sol_PG Action: Synthesize with Acetyl-Protected Glyco-AA Building Blocks CheckPG->Sol_PG If using acid-labile protecting groups Sol_Analysis Action: Use HILIC or Advanced MS Fragmentation for Characterization CheckAnalysis->Sol_Analysis If crude product is a complex mixture

Caption: A logical workflow for troubleshooting glycosidic bond instability.

Key Experimental Protocols
Protocol 1: Optimized Low-Acid Cleavage for Sensitive Glycopeptides

This protocol is intended for the final cleavage and deprotection of glycopeptides where the glycosidic bond is known or suspected to be acid-labile.

  • Resin Preparation: After completion of the synthesis, wash the resin-bound glycopeptide thoroughly with Dichloromethane (DCM) (3 x 5 mL/g resin) and dry under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. For a highly sensitive glycopeptide, a recommended cocktail is:

    • Trifluoroacetic Acid (TFA): 90%

    • Triisopropylsilane (TIS): 5%

    • Water (H₂O): 2.5%

    • Dithiothreitol (DTT): 2.5% (w/v)

    • Note: TIS scavenges carbocations. DTT protects tryptophan and other sensitive residues.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel and cool in an ice bath for 10 minutes.

    • Add the pre-chilled cleavage cocktail to the resin (10 mL/g resin).

    • Stir the slurry gently at 0-4 °C.

    • Monitor the reaction by taking a small aliquot of the cleavage solution at 30-minute intervals (e.g., 30, 60, 90, 120 minutes), precipitating the peptide, and analyzing by MS. Stop the reaction when cleavage is complete or when significant degradation is observed. Do not exceed 2 hours without analytical justification.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin twice with a small volume of fresh TFA.

    • Concentrate the combined TFA filtrates to approximately 10% of the original volume using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume (at least 10x the TFA volume) of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC-MS Analysis to Quantify Deglycosylation

This protocol outlines the analysis of the crude, cleaved peptide to determine the ratio of the desired glycopeptide to the deglycosylated product.

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 65% B over 30 minutes. The deglycosylated peptide, being more hydrophobic without the sugar, will typically have a longer retention time than the glycopeptide.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full MS scan over a relevant m/z range (e.g., 400-2000 m/z).

    • Data Analysis:

      • Calculate the theoretical average mass of the target glycopeptide and the deglycosylated peptide.

      • Extract the ion chromatograms (EICs) for the expected charge states of both species.

      • Integrate the peak areas for both the glycopeptide and the deglycosylated peptide. The ratio of these areas provides a semi-quantitative measure of the extent of glycosidic bond cleavage.[19]

Data Summary: Influence of Protecting Groups on Stability
Glycosidic Linkage TypeSugar Protecting GroupRelative Acid LabilityKey Considerations & References
O-GlcNAc-Ser/ThrAcetyl (Ac)LowAcetyl groups are electron-withdrawing, stabilizing the bond. This is the preferred strategy for Fmoc-SPPS.[10]
O-GalNAc-Ser/ThrAcetyl (Ac)LowSimilar to O-GlcNAc, peracetylation provides excellent stability against TFA.
O-Fuc-Ser/ThrBenzyl (Bn)HighBenzyl ethers are electron-donating and acid-labile, making them unsuitable for standard Fmoc-SPPS final cleavage.[10]
O-Fuc-Ser/ThrAcetyl (Ac)MediumThe furanoside linkage is inherently more labile than pyranosides. Acetylation provides crucial stability but may still require milder cleavage conditions.[10]
N-GlcNAc-AsnAcetyl (Ac)Very LowThe N-glycosidic bond is inherently more stable, and peracetylation renders it highly resistant to standard TFA cleavage conditions.[1]
References

This section is populated with sources gathered to provide an authoritative and trustworthy guide.

  • Current time inform
  • Glycosidic bond (article)
  • THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing.
  • Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosyl
  • Specific cleavage of the glycosidic bond between the carbohydrate and ceramide portions in glycosphingolipids using trifluoroacetolysis. PubMed.
  • Mechanism of acid catalyzed hydrolysis of β-1-4 glucan.
  • VI Protecting Groups and Orthogonal Protection Str
  • The mechanisms of hydrolysis of glycosides and their revelance to enzyme-c
  • Synthesis of glycopeptides and glycopeptide conjug
  • Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
  • Overcoming Glycopeptide Synthesis Challenges.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC, NIH.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Orthogonal protecting group strategies in carbohydrate chemistry.
  • Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Methods for Quantification of Glycopeptides by Liquid Separ
  • Systematic Evaluation of Fragmentation Methods for Unlabeled and Isobaric Mass Tag-Labeled O-Glycopeptides. GlycoImaging.
  • Glycopeptide Analysis, Recent Developments and Applic
  • Acidic hydrolysis mechanism of a glycosidic bond.
  • High-Throughput Analysis of IgG Fc Glycopeptides by LC-MS. PubMed.
  • Glycopeptide antibiotic drug stability in aqueous solution. PMC, NIH.
  • Advice on microcleaveage during SPPS to check progress. Reddit.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.

Sources

Optimization

Technical Support Center: Purification of Peptides Containing Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Welcome to the technical support center for the purification of peptides incorporating the complex building block, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the complex building block, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this multifaceted moiety. The combination of a bulky, protected ribose group and a protected phosphate group on a serine residue introduces specific hurdles in standard purification workflows.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these intricate peptides. Our approach is grounded in the fundamental principles of peptide chemistry and chromatography, aiming to provide not just solutions, but also a deeper understanding of the underlying scientific principles.

I. Understanding the Challenge: The Unique Chemistry of the Moiety

The Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl residue presents a unique combination of chemical properties that can complicate purification:

  • Hydrophobicity and Bulk: The Fmoc, diBoc, and diAllyl protecting groups contribute significant hydrophobicity and steric bulk. This can lead to poor solubility, unusual retention behavior in reversed-phase HPLC, and potential aggregation.

  • Charge: The phosphate group, even when protected by allyl groups, can influence the overall charge and polarity of the peptide, affecting its interaction with chromatography media.

  • Protecting Group Stability: The purification process must be carefully designed to avoid premature cleavage of the base-labile Fmoc group, the acid-labile diBoc groups, and the palladium-sensitive diAllyl groups.[1]

  • Potential for Side Reactions: Phosphoserine derivatives are susceptible to side reactions like β-elimination, especially under basic conditions used for Fmoc removal.[2]

The following sections will address specific problems that may arise from these properties and provide actionable solutions.

II. Troubleshooting Guide: Common Purification Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Q1: My peptide shows poor peak shape (broadening, tailing) or multiple peaks on RP-HPLC. What's happening?

Answer:

Poor peak shape and multiple peaks are common issues when purifying complex, modified peptides. Several factors related to the Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl moiety could be the cause:

  • On-Column Aggregation: The bulky, hydrophobic protecting groups can cause the peptide to aggregate on the reversed-phase column. This is a known issue with hydrophobic peptides and can be exacerbated by the specific sequence.[3]

  • Ion-Pairing Issues: The phosphate group can interact with residual silanols on the silica-based C18 column, leading to peak tailing. While trifluoroacetic acid (TFA) is a standard ion-pairing agent, its effectiveness can vary.[4]

  • Incomplete Deprotection or Side Reactions during Synthesis: The multiple peaks could represent deletion sequences, incompletely deprotected side chains from previous synthesis steps, or byproducts from side reactions like β-elimination.[2]

  • Conformational Isomers: The bulky residue may lead to the peptide existing in multiple stable conformations that can separate under certain HPLC conditions.

Solutions:

  • Optimize HPLC Conditions:

    • Modify the Gradient: A shallower gradient can improve the resolution of closely eluting species.[5]

    • Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter selectivity and may improve peak shape.

    • Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60 °C) can reduce viscosity, improve mass transfer, and disrupt secondary structures or aggregation, leading to sharper peaks.

  • Adjust Mobile Phase Additives:

    • Vary TFA Concentration: While 0.1% is standard, increasing it slightly (e.g., to 0.2-0.25%) can sometimes improve ion-pairing and peak shape.[5]

    • Consider Alternative Ion-Pairing Reagents: For particularly problematic peptides, non-volatile buffers like phosphate may offer different selectivity, but this will require a subsequent desalting step.[4]

  • Characterize the Peaks: Before optimizing purification, it's crucial to understand what the different peaks are. Collect fractions for each major peak and analyze them by mass spectrometry (MS). This will tell you if you are dealing with impurities or isomers.

Q2: I'm observing a significant loss of my target peptide during purification. Where could it be going?

Answer:

Low recovery is a frustrating problem, often stemming from the peptide's physicochemical properties.

  • Irreversible Adsorption: The hydrophobic nature of your peptide can lead to it binding irreversibly to the stationary phase, especially if the column is old or has exposed silica.

  • Precipitation: The peptide may be precipitating on the column or in the tubing, especially at the point where the organic modifier concentration is increasing.

  • Aggregation: The formation of aggregates can lead to precipitation and loss of material.[3]

Solutions:

  • Column Choice and Maintenance:

    • Use a high-quality, end-capped C18 column to minimize secondary interactions.

    • Consider a column with a different pore size or a different stationary phase (e.g., C4 for very hydrophobic peptides).[4]

  • Solubility Enhancement:

    • Pre-dissolve in a Strong Solvent: Before injecting, ensure your crude peptide is fully dissolved. You may need to use a small amount of a strong, water-miscible organic solvent like DMSO or DMF, but be aware that these can affect peak shape.

    • Acidify the Sample: Dissolving the crude peptide in a solution containing a small percentage of formic acid or acetic acid can help maintain solubility.

  • Alternative Chromatography: If RP-HPLC proves too problematic, consider alternative or complementary techniques. For highly charged or aggregation-prone phosphopeptides, methods like anion exchange and size-exclusion chromatography have been effective.[2]

Q3: My mass spectrometry results show unexpected masses, including loss of protecting groups. Is my peptide degrading during purification?

Answer:

It is possible that the peptide is degrading during purification or during the MS analysis itself.

  • Acid Lability of diBoc Groups: The diBoc groups on the ribose are sensitive to strong acids.[6] Standard RP-HPLC mobile phases containing TFA (pH ~2) can cause partial or complete cleavage of these groups, leading to multiple species with different masses.

  • Phosphate Group Neutral Loss in MS: The phosphate group is prone to neutral loss (loss of H3PO4) in the mass spectrometer, especially with certain ionization and fragmentation methods.[7][8] This is an analytical artifact and not necessarily a sign of degradation during purification.

  • Allyl Group Stability: While generally stable to the acidic conditions of RP-HPLC, the allyl protecting groups can be sensitive to other reagents.[9]

Solutions:

  • Modify HPLC Mobile Phase:

    • Use a Weaker Acid: Replace TFA with 0.1% formic acid. This will raise the pH slightly and may be sufficient to preserve the diBoc groups. Be aware that this can affect chromatography performance and may require re-optimization.

  • Optimize Mass Spectrometry Parameters:

    • Use Softer Ionization/Fragmentation: Discuss with your mass spectrometry facility about using techniques that minimize in-source fragmentation and neutral loss of the phosphate group.[7]

  • Workflow for Deprotection: If the final product requires removal of the protecting groups, the purification strategy needs to be planned accordingly. The diAllyl groups are typically removed using a palladium catalyst like Pd(PPh3)4 in the presence of a scavenger.[10][11][12] The diBoc groups are removed with acid. The order of these deprotection steps relative to purification is critical.

III. Experimental Protocols & Data Presentation

Workflow for Purification and Analysis

The diagram below outlines a logical workflow for the purification and analysis of your peptide.

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Crude Crude Peptide Solubilize Solubilize Crude (e.g., 50% ACN/H2O, 0.1% TFA) Crude->Solubilize HPLC RP-HPLC Purification Solubilize->HPLC Fraction Fraction Collection HPLC->Fraction Analysis MS Analysis of Fractions Fraction->Analysis Identify Correct Mass Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: A typical workflow for the purification and analysis of a complex synthetic peptide.

Recommended Starting HPLC Protocol

This protocol is a starting point and should be optimized for your specific peptide sequence.

Table 1: HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmStandard for peptide purification, providing good resolution.[4]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[5]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for eluting peptides.
Gradient 5-65% B over 60 minutesA shallow gradient is recommended for complex peptides to ensure good separation.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection 214 nm and 280 nm214 nm for the peptide backbone; 280 nm if Trp or Tyr are present.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce aggregation.
Mass Spectrometry Analysis

When analyzing your fractions, be aware of the potential adducts and neutral losses.

Table 2: Expected Masses in MS Analysis

SpeciesModification from Expected Mass (M)Cause
[M+H]+ +1Protonated target peptide
[M+Na]+ +23Sodium adduct
[M+K]+ +39Potassium adduct
[M-Boc+H]+ -99Loss of one Boc group
[M-2Boc+H]+ -199Loss of both Boc groups
[M-H3PO4+H]+ -98Neutral loss of phosphoric acid (in-source)[7]

IV. Frequently Asked Questions (FAQs)

Q: Can I remove the Fmoc group before purification?

A: It is generally not recommended. The Fmoc group adds significant hydrophobicity, which is crucial for good retention and separation on a C18 column. Removing it pre-purification would make the peptide much more polar, potentially causing it to elute in the void volume with other polar impurities.

Q: My peptide seems completely insoluble in the HPLC mobile phase. What can I do?

A: For extremely hydrophobic peptides, you may need to dissolve the crude material in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase for injection. Be cautious, as a large injection volume of DMSO can distort the peak.

Q: Are there any alternatives to reversed-phase HPLC?

A: Yes. If your peptide is highly charged or prone to aggregation, ion-exchange chromatography (IEX) could be a valuable orthogonal technique.[5] Anion exchange could be particularly useful due to the phosphate group. Size-exclusion chromatography (SEC) can also be used to separate aggregates from the monomeric peptide.[14]

Q: How do I remove the diAllyl and diBoc protecting groups after purification?

A: The removal of these groups requires specific and orthogonal chemistries.

  • diAllyl Removal: This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine or phenylsilane. The reaction is usually performed in an inert atmosphere.[9][10]

  • diBoc Removal: These groups are acid-labile and can be removed by treatment with a strong acid solution, such as 95% TFA.

The order of these steps will depend on the overall synthetic strategy.

V. References

  • G. W. T. A. Meutermans, S. F. A. van Aalten, S. F. A. Meutermans, S. F. A. van Aalten, P. D. Alewood, "Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis," ResearchGate, 2025. [Online]. Available:

  • C. S. Mant, R. S. Hodges, "HPLC Analysis and Purification of Peptides," PMC, n.d. [Online]. Available:

  • C. T. Mant, R. S. Hodges, "HPLC Analysis and Purification of Peptides," ResearchGate, 2007. [Online]. Available:

  • Anonymous, "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC," n.d. [Online]. Available:

  • J. Laskin, "Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update," Analytical Chemistry, 2018. [Online]. Available:

  • Anonymous, "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC," Harvard Apparatus, n.d. [Online]. Available:

  • A. Isidro-Llobet, M. Álvarez, F. Albericio, "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis," The Journal of Organic Chemistry, 2024. [Online]. Available:

  • J. Laskin, "Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update," n.d. [Online]. Available:

  • Anonymous, "Challenges of Protein Aggregation during Purification," BioPharm International, n.d. [Online]. Available:

  • Anonymous, "Protecting Groups in Peptide Synthesis," Biosynth, n.d. [Online]. Available:

  • J. Collins, "Using microwave heating to expedite your allyl ester or alloc deprotection," Biotage, 2023. [Online]. Available:

  • Anonymous, "Allyl side chain protection in peptide synthesis," Google Patents, n.d. [Online]. Available:

  • M. Gilar, "Basics of HPLC Peptide Analysis," LCGC International, 2019. [Online]. Available:

  • Anonymous, "Boc Resin Cleavage Protocol," Sigma-Aldrich, n.d. [Online]. Available:

  • M. Yus, "Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction," Semantic Scholar, n.d. [Online]. Available:

  • Anonymous, "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis," PubMed, 2016. [Online]. Available:

Sources

Troubleshooting

Technical Support Center: Synthesis of Serine ADP-Ribosylated Peptides

Welcome to the technical support center for the synthesis of serine ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of serine ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these important molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

Introduction to the Challenge

Serine ADP-ribosylation is a critical post-translational modification involved in a multitude of cellular processes, most notably the DNA damage response.[1][2][3][4][5] The synthesis of well-defined serine ADP-ribosylated peptides is essential for studying the enzymes that write, read, and erase this mark, as well as for developing potential therapeutic interventions. However, the chemical synthesis of these peptides is fraught with challenges, including the lability of the ADP-ribose moiety, the need for sophisticated protecting group strategies, and difficulties in purification and characterization. This guide provides practical solutions to these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of serine ADP-ribosylated peptides?

A1: The main difficulties stem from the complex and sensitive nature of the ADP-ribose group attached to the serine residue. Key challenges include:

  • Lability of the Phosphodiester and N-glycosidic Bonds: While the O-glycosidic bond to serine is relatively stable[6], the pyrophosphate linkage within the ADP-ribose moiety can be susceptible to cleavage under certain conditions.

  • Protecting Group Strategy: A robust and orthogonal protecting group strategy is crucial to prevent unwanted side reactions on the multiple functional groups of the peptide and the ADP-ribose.[7][8][9][10]

  • Stereocontrol: Achieving the correct stereochemistry at the anomeric center during the glycosylation of serine can be challenging.

  • Purification: The high polarity and potential for aggregation of the final product can complicate purification by standard methods like reverse-phase HPLC.[11]

  • Characterization: Standard mass spectrometry fragmentation techniques (like CID and HCD) can lead to the loss of the ADP-ribose moiety, making it difficult to confirm the modification site.[12]

Q2: What are the main synthetic strategies for preparing serine ADP-ribosylated peptides?

A2: There are two primary approaches:

  • Chemoenzymatic Synthesis: This method utilizes enzymes to perform the ADP-ribosylation step. A common approach involves the use of the PARP1/HPF1 protein complex, which specifically catalyzes serine ADP-ribosylation.[1][2][4][13] This can be a highly specific and efficient method, especially for longer peptides or proteins.

  • Total Chemical Synthesis: This approach involves the stepwise assembly of the peptide on a solid support (Solid-Phase Peptide Synthesis or SPPS), incorporating a pre-synthesized ADP-ribosylated serine building block.[14] This method offers greater control over the placement and nature of the modification but requires more complex chemical synthesis of the modified amino acid.

Q3: Why is the choice of protecting groups so critical?

A3: Protecting groups are temporary chemical modifications used to mask reactive functional groups on amino acids and the ADP-ribose moiety during synthesis, preventing them from participating in unwanted side reactions.[9] An ideal protecting group strategy is "orthogonal," meaning that each type of protecting group can be removed under specific conditions without affecting the others. This allows for the selective deprotection of specific sites during the synthesis. For serine ADP-ribosylated peptide synthesis, you need to protect the N-terminus of the growing peptide chain, the side chains of other reactive amino acids (e.g., lysine, arginine, aspartic/glutamic acid), and the hydroxyl groups on the ribose units of ADP-ribose.[7][8][15]

Q4: How is the serine-ADP-ribose linkage different from other ADP-ribosylation linkages?

A4: The serine-ADP-ribose linkage is an O-glycosidic bond, which is chemically distinct from the ester linkages found in aspartate/glutamate ADP-ribosylation. This O-glycosidic bond is significantly more stable, particularly to hydroxylamine and acidic conditions, which readily cleave ester-based modifications.[6] This stability has important implications for both its biological function and the methods used for its detection and synthesis.

Troubleshooting Guide

Synthesis & Coupling Issues

Q: I am observing low coupling efficiency when adding the ADP-ribosylated serine building block during SPPS. What could be the cause and how can I fix it?

A: Low coupling efficiency of a large, modified amino acid is a common issue. Here are some potential causes and solutions:

  • Steric Hindrance: The bulky ADP-ribose moiety can sterically hinder the approach of the activated amino acid to the growing peptide chain.

    • Solution: Increase the coupling time and/or temperature. Consider using a more potent coupling reagent combination, such as HATU or HCTU with DIPEA or collidine.

  • Poor Solubility: The protected ADP-ribosylated serine building block may have poor solubility in standard SPPS solvents like DMF or NMP.

    • Solution: Try adding a co-solvent like DMSO to improve solubility. Ensure the building block is fully dissolved before adding it to the resin.

  • Aggregation of the Growing Peptide Chain: Certain peptide sequences, particularly hydrophobic ones, can aggregate on the resin, making the N-terminus inaccessible.[11]

    • Solution: Incorporate a "difficult sequence" protocol, which may involve using pseudo-proline dipeptides or switching to a more effective solvent system.

Deprotection & Cleavage Problems

Q: During the final cleavage and deprotection step, I am seeing significant degradation of my peptide. What is happening?

A: The final cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), can be harsh and lead to the degradation of sensitive moieties.

  • Acid Lability of the Phosphodiester Bond: While the serine O-glycosidic bond is relatively stable, the phosphodiester bond within ADP-ribose can be susceptible to acid-catalyzed hydrolysis.

    • Solution: Minimize the cleavage time to the minimum required for complete removal of the protecting groups. Perform the cleavage at a lower temperature (e.g., 0°C or 4°C).

  • Side Reactions with Scavengers: The scavengers used in the cleavage cocktail (e.g., triisopropylsilane, water, ethanedithiol) are there to quench reactive species, but they can sometimes participate in unwanted side reactions.

    • Solution: Optimize the scavenger cocktail for your specific peptide sequence. For example, if your peptide is prone to oxidation, include a scavenger like dithiothreitol (DTT).

Purification Challenges

Q: My crude serine ADP-ribosylated peptide is showing a very broad peak or multiple peaks on RP-HPLC. How can I improve the purification?

A: This is a common issue due to the heterogeneity of the crude product and the physicochemical properties of the modified peptide.

  • Incomplete Deprotection: Residual protecting groups can lead to multiple, closely eluting peaks.

    • Solution: Ensure your deprotection step is complete by analyzing a small aliquot of the crude product by mass spectrometry. If necessary, repeat the deprotection step.

  • Peptide Aggregation: The presence of the polar ADP-ribose group can lead to aggregation, causing peak broadening.

    • Solution: Try modifying the mobile phase of your RP-HPLC. Adding a small amount of a chaotropic agent like guanidinium chloride or using a different ion-pairing agent might help.

  • Isomers: If not carefully controlled during synthesis, you may have a mixture of anomers at the glycosidic linkage.

    • Solution: This is best addressed during the synthesis of the ADP-ribosylated serine building block by using stereoselective glycosylation methods.

Characterization Issues

Q: I am having trouble confirming the site of ADP-ribosylation using mass spectrometry. The modification seems to be lost during fragmentation. What should I do?

A: This is a well-documented problem with collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation methods, which tend to break the labile bonds of the ADP-ribose moiety.[12]

  • Fragmentation Method:

    • Solution: Use electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) for fragmentation. These "gentler" methods tend to preserve the post-translational modification, allowing for accurate localization of the ADP-ribosylation site on the peptide backbone.[12]

  • Diagnostic Ions:

    • Solution: Even with CID/HCD, look for characteristic diagnostic ions of ADP-ribose fragmentation (e.g., m/z 136.06, 250.09, 348.07, 428.04) to confirm the presence of the modification, even if the full peptide backbone is not observed with the modification intact.

Experimental Protocols & Data

Chemoenzymatic Synthesis of a Serine ADP-Ribosylated Peptide

This protocol provides a general workflow for the chemoenzymatic synthesis of a serine ADP-ribosylated peptide using the PARP1/HPF1 complex.

Workflow Diagram:

chemoenzymatic_synthesis Peptide Synthesize Peptide (Standard SPPS) PurifyPeptide Purify Peptide (RP-HPLC) Peptide->PurifyPeptide Cleavage & Deprotection EnzymaticReaction Enzymatic ADP-ribosylation (PARP1/HPF1, NAD+) PurifyPeptide->EnzymaticReaction Quench Quench Reaction (PARP inhibitor) EnzymaticReaction->Quench PurifyADPr Purify ADPr-Peptide (Boronate Affinity/ RP-HPLC) Quench->PurifyADPr Characterize Characterize (MS, ETD) PurifyADPr->Characterize

Caption: Chemoenzymatic synthesis workflow for serine ADP-ribosylated peptides.

Step-by-Step Protocol:

  • Peptide Synthesis: Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) to obtain the unmodified peptide with high purity.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 250 µM DTT).

    • Add the purified peptide, NAD⁺, recombinant PARP1, and recombinant HPF1. The optimal concentrations and ratios of these components should be determined empirically.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) to a final concentration of 2 µM.[5]

  • Purification of the ADP-ribosylated Peptide:

    • Option A: Boronate Affinity Chromatography: This method specifically captures the cis-diol-containing ADP-ribose moiety.

    • Option B: RP-HPLC: The modified peptide will have a different retention time than the unmodified peptide, allowing for their separation.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry, preferably using ETD for fragmentation to localize the modification site.

Troubleshooting Decision Tree for Synthesis

troubleshooting_synthesis Start Low Yield of Final Product CheckCrude Analyze Crude Product by MS Start->CheckCrude MultiplePeaks Multiple Peaks in Crude? CheckCrude->MultiplePeaks PurificationLoss Loss during Purification CheckCrude->PurificationLoss IncompleteCoupling Incomplete Coupling/ Side Reactions MultiplePeaks->IncompleteCoupling Yes Degradation Degradation during Cleavage MultiplePeaks->Degradation No OptimizeCoupling Optimize Coupling: - Stronger reagents - Longer time - Co-solvents IncompleteCoupling->OptimizeCoupling OptimizeCleavage Optimize Cleavage: - Shorter time - Lower temperature Degradation->OptimizeCleavage OptimizePurification Optimize Purification: - Different column - Modified mobile phase PurificationLoss->OptimizePurification

Caption: Troubleshooting decision tree for low yield in peptide synthesis.

Data Summary: Protecting Group Strategies
StrategyNα-ProtectionSide-Chain Protection (Ser)Cleavage ConditionAdvantagesDisadvantages
Fmoc/tBu Fmoc (base-labile)tBu (acid-labile)Strong Acid (e.g., TFA)Milder Nα-deprotection conditions; widely used.[8]Requires strong acid for final cleavage.
Boc/Bzl Boc (acid-labile)Bzl (hydrogenolysis/strong acid)Very Strong Acid (e.g., HF)Classic, well-established method.Requires harsh cleavage conditions (HF).[8]

Conclusion

The synthesis of serine ADP-ribosylated peptides is a challenging but achievable goal with careful planning and execution. By understanding the inherent chemical challenges and employing the appropriate synthetic and analytical strategies outlined in this guide, researchers can successfully produce these valuable reagents for advancing our understanding of ADP-ribosylation signaling.

References

  • Bonfiglio, J. J., et al. (2017). Preserving ester-linked modifications reveals glutamate and aspartate mono-ADP-ribosylation by PARP1 and its reversal by PARG. ResearchGate. [Link]

  • Van der Heden van Noort, G. J., et al. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. ChemBioChem. [Link]

  • Van der Heden van Noort, G. J., et al. (2021). Molecular Tools for the Study of ADP-Ribosylation: A Unified and Versatile Method to Synthesise Native Mono-ADP-Ribosylated Peptides. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Fontana, P., et al. (2017). Serine ADP-ribosylation reversal by the hydrolase ARH3. eLife. [Link]

  • Schützenhofer, K., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Schützenhofer, K., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Schützenhofer, K., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Van der Heden van Noort, G. J., et al. (2022). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie. [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis. [Link]

  • Larsen, S. B., et al. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife. [Link]

  • Matic, I. (2018). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. Journal of Biological Chemistry. [Link]

  • Schützenhofer, K., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Cell and Developmental Biology. [Link]

  • Larsen, S. B., et al. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife. [Link]

Sources

Optimization

Technical Support Center: Avoiding Epimerization During Coupling of Glycosylated Amino Acids

Welcome to the technical support center for glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with epimerization during the coupling of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with epimerization during the coupling of glycosylated amino acids. Here, we delve into the mechanistic underpinnings of this critical side reaction and provide field-proven troubleshooting strategies and optimized protocols to ensure the stereochemical integrity of your synthetic glycopeptides.

Understanding the Challenge: Why Are Glycosylated Amino Acids Prone to Epimerization?

Epimerization, the change in configuration at a single stereocenter, is a significant hurdle in peptide synthesis, particularly at the α-carbon of the amino acid being coupled.[1][2] This unwanted side reaction can compromise the biological activity of the final peptide and create difficult-to-separate diastereomeric impurities.[1][3]

Glycosylated amino acids, especially O-linked serine and threonine derivatives, are substantially more susceptible to epimerization than their non-glycosylated counterparts.[4][5][6] Studies have shown that under certain common coupling conditions, the unnatural epimer can become the major product, with levels reaching up to 80%.[4][5][6] This enhanced susceptibility arises from a combination of factors:

  • Increased Acidity of the α-Proton: The electron-withdrawing nature of the glycan moiety is thought to increase the acidity of the α-proton, making it more susceptible to abstraction by base.[4]

  • Slower Coupling Kinetics: The steric bulk of the glycan can hinder the approach of the activated amino acid to the N-terminus of the peptide chain, slowing down the desired coupling reaction.[4][7][8] This provides a larger window of opportunity for the competing epimerization reaction to occur.

  • Energetic Preference for the Unnatural Epimer: In some cases, the unnatural epimer may be energetically favored, further driving the equilibrium towards the undesired product.[4][5]

  • Stabilizing Conformational Effects: The conformation of the putative oxazolone intermediate, a key species in one of the epimerization pathways, may be stabilized in glycosylated amino acids, facilitating α-hydrogen abstraction.[4]

Mechanisms of Epimerization

There are two primary base-catalyzed pathways for epimerization during peptide coupling[1][9]:

  • Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.[1]

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted by a base. The resulting achiral intermediate can then be reprotonated to yield a racemic mixture.[1][10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing epimerization with glycosylated amino acids?

For challenging couplings involving glycosylated amino acids, phosphonium-based reagents (e.g., PyBOP, PyAOP) are often superior to uronium/aminium-based reagents (e.g., HATU, HBTU) in minimizing epimerization.[11][12] While highly reactive, uronium reagents can sometimes lead to higher levels of racemization, particularly with extended reaction times.[11] Carbodiimide reagents like DCC or DIC should always be used with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[13][14][15]

Q2: What is the role of additives like HOBt and HOAt?

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing epimerization.[9][10][13] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation and subsequent racemization.[9][12] HOAt is generally more effective than HOBt at suppressing racemization due to the participation of the nitrogen at the 7-position.[9]

Q3: How does the choice of base impact epimerization?

The basicity and steric hindrance of the organic base used are critical factors.[9] Strong, non-hindered bases can accelerate epimerization. For sensitive couplings, a weaker or more sterically hindered base is preferred. A systematic study found that using 2,4,6-trimethylpyridine (TMP) as the base in glycopeptide couplings resulted in high efficiency and low epimerization.[4][5][16] N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but TMP offers a distinct advantage for these challenging substrates.[4][9][13]

Q4: Can pre-activation of the glycosylated amino acid help?

While pre-activation is a standard procedure, prolonged pre-activation times can be detrimental, leading to increased epimerization.[4] This is because the activated amino acid is susceptible to base-catalyzed epimerization even before it is added to the resin-bound peptide. It is crucial to keep pre-activation times to a minimum.[14]

Q5: Does the size of the glycan affect the rate of epimerization?

Interestingly, studies have shown that increasing the size of the glycan (e.g., from a monosaccharide to a disaccharide) does not necessarily lead to a significant increase in epimerization.[4] The primary factors remain the coupling conditions and the nature of the amino acid itself.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
High percentage of epimer detected by HPLC/MS. Inappropriate Coupling Reagent/Base Combination: Using a highly activating reagent with a strong, non-hindered base.Switch to a less epimerization-prone protocol. A combination of HATU/HOAt with the sterically hindered base 2,4,6-trimethylpyridine (TMP) is highly recommended.[4][16] Alternatively, consider phosphonium reagents like PyBOP.[11][12]
Prolonged Pre-activation Time: The activated glycosylated amino acid is epimerizing in solution before coupling.Minimize pre-activation time. Activate the amino acid for no more than 1-2 minutes before adding it to the resin.[17]
Excess Base: Too much base increases the rate of α-proton abstraction.Use a minimal amount of base. For HATU/HOAt/TMP, a 1:1:1:1 ratio of amino acid:HATU:HOAt:TMP has been shown to be effective.[4]
Low Coupling Efficiency and Presence of Deletion Sequences. Steric Hindrance: The bulky glycan is slowing down the coupling reaction, allowing for side reactions to occur.Increase the coupling time. A double coupling (repeating the coupling step) may be necessary.[18] Consider microwave-assisted synthesis, which can accelerate the reaction rate.[19]
Peptide Aggregation: The growing glycopeptide chain is aggregating on the solid support, blocking reactive sites.Switch to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO).[10][18]
Epimerization observed even with optimized coupling conditions. Intrinsic Instability of the Glycosylated Amino Acid: Some glycosylated amino acids are inherently more prone to epimerization.Lower the reaction temperature. Performing the coupling at 0°C can help to reduce the rate of epimerization.[14][20]
N-terminal Residue Effect: The nature of the N-terminal amino acid on the resin can influence coupling efficiency and epimerization.If possible, alter the synthetic strategy to avoid coupling the glycosylated amino acid to a particularly hindered N-terminal residue.[4][20]

Recommended Protocols for Minimizing Epimerization

Protocol 1: HATU/HOAt/TMP Coupling

This protocol has been demonstrated to provide excellent yields with minimal epimerization (≤3%) for various O-linked glycosylated serine derivatives.[4]

Materials:

  • Fmoc-protected glycosylated amino acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • TMP (2,4,6-Trimethylpyridine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • In a separate reaction vessel, dissolve the Fmoc-glycosylated amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in DMF.

  • Add TMP (1.0 eq.) to the solution.

  • Allow the mixture to pre-activate for no more than 2 minutes.

  • Immediately add the activated amino acid solution to the resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • If the coupling is incomplete after 4 hours, perform a second coupling with a fresh solution of activated amino acid.

  • After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: DIC/OxymaPure Coupling

This protocol utilizes a carbodiimide activator with a modern, non-explosive HOBt alternative that provides high coupling rates with low racemization.[13]

Materials:

  • Fmoc-protected glycosylated amino acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate reaction vessel, dissolve the Fmoc-glycosylated amino acid (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

  • Add the solution to the resin.

  • Add DIC (3.0 eq.) to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Upon completion, wash the resin thoroughly with DMF.

Visualization of Key Concepts

Epimerization Mechanisms

Epimerization_Mechanisms cluster_direct Direct Enolization Pathway cluster_oxazolone Oxazolone Pathway Activated_AA_L Activated L-Amino Acid (R-CO-X) Enolate Planar Enolate Intermediate Activated_AA_L->Enolate + Base - H+ Enolate->Activated_AA_L + H+ Activated_AA_D Activated D-Amino Acid (Epimer) Enolate->Activated_AA_D + H+ Activated_AA_L2 Activated L-Amino Acid (R-CO-X) Oxazolone 5(4H)-Oxazolone Activated_AA_L2->Oxazolone Cyclization Oxazolone_Anion Oxazolone Anion (Achiral) Oxazolone->Oxazolone_Anion + Base - H+ Racemic_Oxazolone Racemic Oxazolone Oxazolone_Anion->Racemic_Oxazolone + H+ Coupling_Workflow Start Start: Couple Glycosylated Amino Acid Condition_Choice Select Coupling Conditions Start->Condition_Choice Protocol_TMP Protocol 1: HATU/HOAt/TMP Condition_Choice->Protocol_TMP Recommended Protocol_Other Alternative Protocol: (e.g., DIC/Oxyma, PyBOP) Condition_Choice->Protocol_Other Alternative Run_Coupling Perform Coupling (2-4h, RT) Protocol_TMP->Run_Coupling Protocol_Other->Run_Coupling Kaiser_Test Kaiser Test Run_Coupling->Kaiser_Test Negative Negative (Complete) Kaiser_Test->Negative Positive Positive (Incomplete) Kaiser_Test->Positive Analyze Analyze Product by HPLC/MS for Epimerization Negative->Analyze Troubleshoot Troubleshoot Positive->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Conditions Change Conditions (Temp, Solvent) Troubleshoot->Change_Conditions Double_Couple->Run_Coupling Change_Conditions->Run_Coupling Success Success: Low Epimerization Analyze->Success High_Epimer High Epimerization Analyze->High_Epimer Optimize Re-optimize Conditions: (Reagent, Base, Time) High_Epimer->Optimize Optimize->Condition_Choice

Caption: Decision tree for optimizing glycopeptide coupling reactions.

References

  • Zhang, Y., Muthana, S. M., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(14), 6316–6325. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Hughes, R. A., et al. (2025). Efficient synthesis of O-glycosylated amino acids. RSC Chemical Biology. [Link]

  • Hughes, R. A., et al. (2025). Efficient synthesis of O-glycosylated amino acids. National Center for Biotechnology Information. [Link]

  • Kan, C., et al. (2004). Solid-Phase Synthesis of O-Glycosylated Nα-Fmoc Amino Acids and Analysis by High-Resolution Magic Angle Spinning NMR. ACS Publications. [Link]

  • Wang, J., et al. (2007). Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation. National Center for Biotechnology Information. [Link]

  • Hughes, R. A., et al. (2025). Efficient synthesis of O-glycosylated amino acids. RSC Publishing. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. [Link]

  • Semantic Scholar. (n.d.). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Gund, P., et al. (1975). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Zhang, Y., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. ACS Figshare. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Supplementary Information. (n.d.). Selective reaction monitoring approach using structure-defined synthetic glycopeptides for validation. [Source not further specified]. [Link]

  • ResearchGate. (n.d.). Epimerisation study in glycopeptide synthesis. ResearchGate. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Deshpande, K., et al. (2012). Quantification of glycopeptides by multiple reaction monitoring liquid chromatography/tandem mass spectrometry. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Peptides

Welcome to the technical support center for the mass spectrometry analysis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl peptides. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these highly modified synthetic peptides. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.

Introduction: The Challenge of Complexity

The analysis of peptides bearing multiple, labile modifications such as Fmoc, diBoc-protected ribose, and a diallyl phosphate group presents a unique set of challenges in mass spectrometry. The inherent instability of these protecting groups under typical ionization and fragmentation conditions can lead to ambiguous spectra, making confident structural elucidation difficult. This guide will equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the mass spectrometric analysis of these complex molecules.

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific problems you may encounter during your workflow, providing causal explanations and step-by-step solutions.

Issue 1: Poor or No Signal Detected

The absence of a discernible signal for your target peptide is a common yet frustrating issue. The root cause often lies in sample preparation or the ionization process.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Sample Contamination Salts, detergents (e.g., Triton X-100, Tween), or residual reagents from synthesis can suppress ionization.[1]Protocol: 1. Perform thorough desalting of your peptide sample using C18 ZipTips or equivalent solid-phase extraction (SPE) cartridges.2. If detergents were used, employ detergent removal resins.3. Ensure all solvents are LC-MS grade.
Low Peptide Concentration The peptide of interest may be too dilute to be detected above the instrument's noise level.[2]Protocol: 1. Concentrate your sample using a vacuum concentrator.2. If possible, start with a higher quantity of peptide for analysis.3. Check the initial concentration using a NanoDrop or a fluorescent peptide quantification assay.
Inefficient Ionization The complex and modified nature of the peptide can hinder efficient protonation in positive-ion mode ESI.Protocol: 1. Optimize the mobile phase composition. Start with a standard 0.1% formic acid in water/acetonitrile gradient.2. If signal remains poor, consider adding a small percentage (e.g., 0.05%) of trifluoroacetic acid (TFA), but be aware this can cause ion suppression and in-source decay of Boc groups.[3]3. Experiment with different ionization sources if available (e.g., APCI, APPI), although ESI is typically preferred for peptides.
Instrument Not Optimized Incorrect source parameters can prevent efficient ion transmission into the mass spectrometer.[1]Protocol: 1. Before running your sample, infuse a standard peptide (e.g., angiotensin II) to ensure the instrument is performing optimally.2. Methodically tune source parameters such as capillary voltage, gas flow rates, and temperatures.[1]
Issue 2: Complex and Unidentifiable Mass Spectrum

A convoluted mass spectrum with numerous unexpected peaks can be more challenging than no signal at all. This often points to in-source decay, fragmentation of protecting groups, or the presence of multiple adducts.

Possible Causes and Solutions:

Cause Explanation Recommended Action
In-Source Decay of Protecting Groups The high voltage and temperatures in the ESI source can cause premature fragmentation of labile groups like Boc and diallyl phosphate before they enter the mass analyzer. The Boc group is known to be thermally labile.[3]Protocol: 1. Reduce the source temperature and capillary voltage to the lowest levels that still provide reasonable signal.2. Use a "soft" ionization technique if available. MALDI can sometimes be gentler than ESI for labile molecules, but matrix choice is critical to avoid acid-labile deprotection.[3][4]
Formation of Multiple Adducts Peptides can readily form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations present in the sample or solvent, leading to multiple peaks for the same species.Protocol: 1. Ensure thorough desalting of the sample.2. Use high-purity, LC-MS grade solvents and additives.3. If adducts persist, they can sometimes be used for confirmation of the molecular weight.
Presence of Synthesis Byproducts Incomplete reactions or side reactions during peptide synthesis can result in a mixture of related peptides.[5]Protocol: 1. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]2. Analyze the purity of the sample by HPLC-UV before injecting it into the mass spectrometer.

Visualizing the Problem: In-Source Decay

G cluster_source ESI Source cluster_analyzer Mass Analyzer Peptide_intact Intact Peptide [M+H]+ Fragment1 [M-Boc+H]+ Peptide_intact->Fragment1 In-Source Decay Fragment2 [M-Allyl+H]+ Peptide_intact->Fragment2 In-Source Decay Fragment3 [M-Phosphate+H]+ Peptide_intact->Fragment3 In-Source Decay Spectrum Complex Spectrum (Multiple Peaks) Peptide_intact->Spectrum Fragment1->Spectrum Fragment2->Spectrum Fragment3->Spectrum

Caption: In-source decay leads to a complex spectrum with multiple fragments.

Issue 3: Unexpected Neutral Losses in MS/MS Spectra

Tandem mass spectrometry (MS/MS) is crucial for sequencing and localization of modifications. However, the presence of multiple labile groups can lead to a cascade of neutral losses, complicating spectral interpretation.

Expected Neutral Losses:

Modification Neutral Loss (Da) Fragment Notes
diBoc on Ribose 100.05C₅H₈O₂ (isobutylene + CO₂)Loss of one Boc group.
56.06C₄H₈ (isobutylene)Alternative fragmentation of Boc.[7]
74.07C₄H₁₀O (t-butanol)Another possible loss from the Boc group.[7]
diallyl phosphate 41.04C₃H₅ (allyl group)Loss of one allyl group.
82.08C₆H₁₀ (diallyl)Loss of both allyl groups.
97.98H₃PO₄Loss of phosphoric acid, common for phosphoserine.[8]
Ribose 18.01H₂OConsecutive water losses are common from sugar moieties.[9]
30.01CH₂OFormaldehyde loss is also characteristic of sugar fragmentation.[9]

Troubleshooting MS/MS Fragmentation:

Problem: Dominant neutral loss peaks with poor peptide backbone fragmentation.

Explanation: Collision-induced dissociation (CID) often provides enough energy to readily cleave the labile protecting and phosphate groups, consuming most of the energy and leaving little for peptide backbone fragmentation. This is a well-documented challenge in phosphoproteomics.[4][8]

Solutions:

  • Optimize Collision Energy: Perform a collision energy ramp experiment to find the optimal energy that balances fragmentation of the backbone with neutral losses.

  • Utilize Alternative Fragmentation Methods:

    • Higher-Energy Collisional Dissociation (HCD): This "beam-type" CID can produce more informative backbone fragments alongside neutral loss products.[4]

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are known to preserve labile modifications like phosphorylation, leading to better backbone fragmentation and more confident site localization.[4] They are the preferred method for analyzing such labile modifications.

Workflow for Fragmentation Method Selection:

G Start MS/MS Analysis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Peptide CID Perform CID Start->CID Analyze_CID Analyze Spectrum: Good Backbone Fragmentation? CID->Analyze_CID HCD Try HCD Analyze_CID->HCD No Success Successful Fragmentation Analyze_CID->Success Yes Analyze_HCD Analyze Spectrum: Improved Backbone Fragmentation? HCD->Analyze_HCD ETD Use ETD/ECD Analyze_HCD->ETD No Analyze_HCD->Success Yes Analyze_ETD Analyze Spectrum: Preserved Modifications and Good Backbone Fragmentation? ETD->Analyze_ETD Analyze_ETD->Success Yes Failure Further Optimization Needed Analyze_ETD->Failure No

Caption: Decision workflow for selecting the optimal fragmentation method.

Frequently Asked Questions (FAQs)

Q1: Should the Fmoc group be removed before mass spectrometry analysis?

A: Yes, in most cases. The Fmoc group is typically removed during the final cleavage step of solid-phase peptide synthesis (SPPS).[10] Its presence adds unnecessary complexity to the mass spectrum and can interfere with ionization. If you are analyzing an intermediate product, be aware that the Fmoc group has a strong UV absorbance which can be used for detection by HPLC.[8]

Q2: What is the expected mass of my peptide?

A: To calculate the expected monoisotopic mass, you need to sum the masses of the amino acid residues, the ribose, the phosphate group, and all protecting groups, then subtract the masses of water molecules lost during peptide bond formation. Remember to account for the terminal groups. It is crucial to use monoisotopic masses for high-resolution mass spectrometry.[11]

Q3: I see a peak corresponding to the loss of 100 Da. What is it?

A: A loss of 100 Da (more accurately 100.05 Da) is a characteristic fragmentation of a Boc protecting group, corresponding to the loss of isobutylene (56.06 Da) and carbon dioxide (43.99 Da). Since your molecule has two Boc groups on the ribose, you may also observe a loss of 200 Da.

Q4: How can I confirm the location of the phosphate group on the 5' position of the ribose?

A: This is a significant challenge. High-resolution MS/MS with a fragmentation method that preserves the glycosidic bond and the phosphate group (like ETD) is your best approach. Look for fragment ions that contain the serine and the intact Ribose-5-phosphate moiety. The fragmentation pattern of the ribose itself (consecutive losses of water and formaldehyde) can also provide clues.[9]

Q5: My peptide is highly hydrophobic. How does this affect the analysis?

A: Highly hydrophobic peptides can be challenging to dissolve and may aggregate.[12] This can lead to poor chromatographic peak shape and reduced ionization efficiency.

Recommendations:

  • Use a higher percentage of organic solvent (e.g., acetonitrile or methanol) in your initial mobile phase.

  • Consider adding a small amount of an ion-pairing agent like TFA, but be mindful of its potential to cause deprotection of Boc groups.

  • Optimize your HPLC gradient to ensure the peptide elutes as a sharp peak.

Q6: Can I use MALDI-TOF for this analysis?

A: Yes, MALDI-TOF can be used and is sometimes gentler than ESI. However, the choice of matrix is critical. Acidic matrices like alpha-cyano-4-hydroxycinnamic acid (CHCA) can cause cleavage of the acid-labile Boc groups on the target plate.[4] Consider using a more neutral matrix like 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), and perform test spots to optimize conditions.

References

  • Potel, C. M., Lemeer, S., & Heck, A. J. R. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 91(1), 126–141. [Link]

  • Solari, F. A., Dell'Aica, M., Sickmann, A., & Zahedi, R. P. (2015). Why phosphoproteomics is still a challenge. Analyst, 140(8), 2593–2613. [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). King's College London Research Portal. [Link]

  • Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 789-798. [Link]

  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-528. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Potel, C. M., Lemeer, S., & Heck, A. J. R. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. [Link]

  • Kalkhof, S., & Sinz, A. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1459-1470. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 4, 19. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

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Optimization

Technical Support Center: Managing Aggregation of Serine ADP-Ribosylated Peptides

Welcome to the technical support center dedicated to addressing a significant challenge in proteomics and drug discovery: the aggregation of peptides bearing an ADP-ribosylated serine (Ser-ADPr) modification. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a significant challenge in proteomics and drug discovery: the aggregation of peptides bearing an ADP-ribosylated serine (Ser-ADPr) modification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers maintain the solubility and activity of these critical molecules.

The addition of a bulky and negatively charged ADP-ribose moiety to a serine residue can dramatically alter a peptide's biophysical properties, often leading to aggregation. This phenomenon can complicate synthesis, purification, and downstream applications, including structural studies, enzyme assays, and mass spectrometry analysis. This resource is designed to provide you with the expertise and practical solutions to overcome these challenges.

Troubleshooting Guide: Resolving Ser-ADPr Peptide Aggregation

This section addresses common issues encountered with Ser-ADPr peptide aggregation, their probable causes, and recommended solutions.

Issue 1: Poor Solubility of Lyophilized Ser-ADPr Peptide

Symptoms: The lyophilized peptide fails to dissolve in standard aqueous buffers (e.g., PBS, Tris), or forms a visible precipitate immediately upon reconstitution.

Potential Causes:

  • Intermolecular Interactions: The ADP-ribose group, along with hydrophobic regions of the peptide backbone, can promote self-association and aggregation, especially at high concentrations.

  • Incorrect pH: The pH of the reconstitution buffer can significantly impact the net charge of the peptide, influencing its solubility.[1][2][3][4][5] Electrostatic repulsions are minimized near the isoelectric point (pI), increasing the propensity for aggregation.[1]

  • Ionic Strength: Inadequate or excessive ionic strength can either fail to screen charge repulsions or shield them too effectively, promoting aggregation.[1][3][5]

Solutions:

  • Optimize Reconstitution Buffer pH:

    • Initial Recommendation: Attempt to dissolve the peptide in a buffer with a pH at least 2 units away from its theoretical isoelectric point (pI). For most peptides, starting with a slightly basic (pH 8.0-9.0) or acidic (pH 4.0-5.0) buffer can be effective.

    • Rationale: Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, hindering aggregation.[1]

  • Incorporate Chaotropic Agents:

    • Recommendation: If pH optimization is insufficient, use a buffer containing a chaotropic agent like 6 M Guanidinium Chloride (GdmCl) or 8 M Urea to initially solubilize the peptide stock.[6][7][8]

    • Protocol:

      • Prepare a concentrated stock solution of the peptide in the chaotrope-containing buffer.

      • Gradually dialyze or use a desalting column to exchange the buffer to the final, milder experimental buffer.

    • Caution: Urea solutions can contain isocyanate, which can carbamylate primary amines on the peptide.[7] Always use fresh, high-purity urea. GdmCl is a salt and will increase the ionic strength of your solution.[7]

  • Utilize Organic Co-solvents:

    • Recommendation: For highly hydrophobic peptides, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary before dilution into the final aqueous buffer.

    • Best Practice: Start with a minimal volume of the organic solvent (e.g., 10-20 µL) to wet the lyophilized peptide before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application.

Issue 2: Gradual Peptide Precipitation During Storage or Experiments

Symptoms: A once-clear peptide solution becomes cloudy or forms a precipitate over time at 4°C or during an experiment at room temperature.

Potential Causes:

  • Sub-optimal Buffer Conditions: The storage buffer may not be ideal for long-term stability, leading to slow aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation by concentrating the peptide in the unfrozen liquid phase.

  • Surface Adsorption: Peptides can adsorb to the surface of storage tubes (e.g., polypropylene), which can act as a nucleation site for aggregation.

Solutions:

  • Incorporate Aggregation-Inhibiting Excipients:

    • Amino Acids: Supplementing the buffer with L-Arginine or L-Glutamic acid (typically 50-100 mM) can often improve solubility and prevent aggregation.[9] Arginine, in particular, is known to suppress protein aggregation.

    • Sugars and Polyols: Sugars like sucrose and trehalose, or polyols like glycerol, can stabilize peptides by promoting a preferential hydration layer.[9] A final concentration of 5-10% glycerol is a common starting point.

    • Non-ionic Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can prevent surface-induced aggregation and improve solubility.[1][10][11]

  • Optimize Storage and Handling:

    • Recommendation: Aliquot the peptide stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Best Practice: Use low-protein-binding microcentrifuge tubes for storage.

    • Filtration: Before storage, consider filtering the peptide solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.

Issue 3: Inconsistent Results in Functional Assays

Symptoms: High variability in results from enzyme kinetics, binding assays, or cell-based experiments.

Potential Causes:

  • Presence of Soluble Aggregates: Soluble oligomers or proto-fibrils, which may not be visible, can have different activities compared to the monomeric peptide, leading to inconsistent results.

  • Loss of Active Peptide: Aggregation reduces the effective concentration of the active, monomeric peptide in solution.

Solutions:

  • Characterize Peptide Aggregation State:

    • Recommendation: Routinely assess the aggregation state of your peptide stock solution using biophysical techniques.

    • Methods:

      • Dynamic Light Scattering (DLS): A quick method to determine the size distribution of particles in solution. An increase in the average particle size over time indicates aggregation.[12][13]

      • Size Exclusion Chromatography (SEC): Provides a high-resolution separation of monomers from dimers and higher-order aggregates.[14]

      • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) can detect the formation of amyloid-like fibrillar aggregates. Intrinsic tryptophan fluorescence can also be used to monitor changes in the peptide's local environment that may precede aggregation.[14][15][16]

  • Implement a Pre-Assay Quality Control Step:

    • Protocol: Before each experiment, centrifuge the peptide stock solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.

    • Quantification: Use the supernatant for your experiments and re-quantify the peptide concentration using a method like UV-Vis spectroscopy at 280 nm (if the peptide contains Trp or Tyr residues).

Visualizing the Problem: The Path to Aggregation

The aggregation of Ser-ADPr peptides is a multi-step process that begins with the soluble monomer and can lead to the formation of large, insoluble aggregates. Understanding this pathway is key to effective troubleshooting.

AggregationPathway Monomer Soluble Monomer Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils/ Aggregates Oligomer->Fibril Protofibril->Fibril

Caption: Aggregation pathway of Ser-ADPr peptides.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my synthetic Ser-ADPr peptide to minimize aggregation? A1: Reverse-phase HPLC (RP-HPLC) is the standard method for peptide purification. To minimize aggregation during purification, use a shallow gradient of the organic solvent (e.g., acetonitrile) and add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. The acidic nature of TFA helps to keep the peptide protonated and soluble. Immediately after purification, lyophilize the fractions containing the pure peptide to prevent aggregation in the acidic, high-organic-content mobile phase.

Q2: My Ser-ADPr peptide seems particularly prone to aggregation. Are there any sequence-specific factors I should consider? A2: Yes, the primary sequence plays a crucial role.[1] Peptides with alternating hydrophobic and hydrophilic residues, or those with significant hydrophobic patches, are more prone to aggregation. The presence of the bulky ADP-ribose group can exacerbate this by creating new hydrophobic interactions or by shielding charges. When designing or working with these peptides, you can use aggregation prediction algorithms (e.g., TANGO, AGGRESCAN) to identify aggregation-prone regions.[1] If possible, during peptide synthesis, consider incorporating backbone protection groups like Hmb or Dmb, or using pseudoproline dipeptides to disrupt the secondary structures that lead to aggregation.[17][18]

Q3: Can mass spectrometry be used to study the aggregation of Ser-ADPr peptides? A3: While mass spectrometry (MS) is primarily used for identifying and sequencing peptides, it can provide indirect evidence of aggregation. For instance, in electrospray ionization (ESI-MS), you might observe non-covalent complexes (dimers, trimers, etc.) under native-like conditions. However, it's important to note that the Ser-ADPr linkage itself can be labile, especially under certain MS fragmentation methods like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[19] Electron-Transfer Dissociation (ETD) is often preferred for localizing the modification site on Ser-ADPr peptides as it tends to preserve this fragile bond.[19][20][21][22]

Q4: How does the presence of poly(ADP-ribose) chains on serine affect aggregation compared to a single ADP-ribose unit? A4: Poly(ADP-ribose) (PAR) chains are significantly larger and more negatively charged than a single ADP-ribose unit. While the high negative charge of PAR can increase electrostatic repulsion and potentially improve solubility at low concentrations, the long, flexible chains can also become entangled, leading to the formation of a hydrogel-like matrix or large aggregates, especially in the presence of divalent cations (e.g., Mg²⁺, Ca²⁺) which can bridge the phosphate groups. The aggregation behavior of PARylated peptides is complex and highly dependent on the length of the PAR chain, peptide concentration, and buffer composition.

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Difficult Ser-ADPr Peptide

This protocol provides a systematic approach to solubilizing a peptide that is prone to aggregation.

  • Preparation:

    • Calculate the volume of solvent needed to achieve the desired stock concentration.

    • Use low-protein-binding tubes.

    • Bring the lyophilized peptide to room temperature before opening to prevent condensation.

  • Step 1: Initial Test with Standard Buffer

    • Add 25% of the final calculated volume of your standard experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Vortex gently for 30 seconds. If the peptide dissolves completely, add the remaining buffer. If not, proceed to the next step.

  • Step 2: pH Adjustment

    • Prepare two alternative buffers: one acidic (e.g., 50 mM Acetate, pH 4.5) and one basic (e.g., 50 mM Carbonate, pH 9.0).

    • Using a fresh aliquot of peptide, repeat Step 1 with each of these buffers. If the peptide dissolves, this pH is suitable for initial solubilization. You may need to adjust the pH back to your experimental conditions later, being mindful of potential precipitation.

  • Step 3: Chaotropic Agents

    • If the peptide remains insoluble, use a buffer containing 6 M GdmCl or 8 M Urea.

    • Add a small volume of this buffer to the peptide and vortex until dissolved.

    • This concentrated stock must then be exchanged into the final experimental buffer, for example, by dialysis or using a buffer exchange spin column.

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)

This protocol outlines a simple experiment to assess the aggregation propensity of a Ser-ADPr peptide over time.

  • Sample Preparation:

    • Prepare the Ser-ADPr peptide solution at the desired concentration in your experimental buffer.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes dust and initial aggregates.

  • DLS Measurement - Time Zero:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform an initial measurement to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the peptide solution. For a monomeric peptide, you expect a single, narrow peak.

  • Time-Lapse Monitoring:

    • Incubate the cuvette at the desired temperature.

    • Take DLS measurements at regular intervals (e.g., every 30 minutes or 1 hour).

  • Data Analysis:

    • Plot the average hydrodynamic radius and PDI as a function of time.

    • A significant increase in Rh or the appearance of a second peak corresponding to a larger particle size is indicative of aggregation.

Summary of Recommended Anti-Aggregation Additives

Additive CategoryExampleTypical ConcentrationMechanism of Action
Chaotropic Agents Guanidinium Chloride (GdmCl), Urea6-8 MDisrupts hydrogen bonding and hydrophobic interactions.[6][7]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppresses aggregation, increases solubility.[1][9]
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) or 100-500 mMPromotes preferential hydration of the peptide surface.[9]
Non-ionic Surfactants Polysorbate 20/80, Triton X-1000.01-0.1% (v/v)Reduces surface adsorption and can solubilize hydrophobic regions.[1][10]

Workflow for Troubleshooting Ser-ADPr Peptide Aggregation

TroubleshootingWorkflow start Start: Peptide Aggregation Observed solubility_check Is the peptide soluble upon reconstitution? start->solubility_check reconstitution_protocol Follow Stepwise Solubilization Protocol: 1. Change pH 2. Add Chaotropes 3. Use Organic Co-solvents solubility_check->reconstitution_protocol No stability_check Does the peptide aggregate over time? solubility_check->stability_check Yes reconstitution_protocol->stability_check qc_check Implement Pre-Assay QC: - Centrifuge before use - Characterize with DLS/SEC stability_check->qc_check Yes end End: Stable, Monomeric Peptide Solution stability_check->end No additives Optimize Storage Buffer: - Add Arginine/Glutamic Acid - Add Glycerol/Sucrose - Add Surfactants (e.g., Tween-20) handling Improve Handling: - Aliquot to avoid freeze-thaw - Use low-bind tubes additives->handling handling->end qc_check->additives

Caption: A logical workflow for diagnosing and solving Ser-ADPr peptide aggregation issues.

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC - NIH. (n.d.).
  • Identifying ADP-Ribosylation Sites with Mass Spectrometry - Thermo Fisher Scientific. (2015, December 18).
  • dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-Ribosylation Sites and Forms - ACS Public
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PubMed. (n.d.).
  • Methods for Characterizing Peptide Aggreg
  • Chemoenzymatic synthesis and purification of ADP-ribosylated peptides using PARP14 | Poster Board #404 - ACS Fall 2025 - American Chemical Society. (n.d.).
  • Mass spectrometry for serine ADP-ribosylation?
  • Rational Design of Solution Additives for the Prevention of Protein Aggreg
  • Influence of pH and sequence in peptide aggregation via molecular simulation | The Journal of Chemical Physics | AIP Publishing. (n.d.).
  • The effects of ionic strength and pH on self-assembly of peptide - DR-NTU. (2023).
  • Influence of pH and sequence in peptide aggregation via molecular simul
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess Intern
  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020, October 21).
  • Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. (2019, April 19).
  • Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtr
  • Use of Stabilizers and Surfactants to Prevent Protein Aggreg
  • Novel synthetic peptides could suppress formation of harmful amyloid aggreg
  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016, April 26).
  • Use of excipients to control aggregation in peptide and protein formulations - ResearchG
  • A facile and dynamic assay for the detection of peptide aggreg
  • Evaluation of Peptide/Protein aggregation using Dynamic Light Sc
  • 5 must-know techniques for analyzing protein aggreg
  • Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggreg
  • Purification of ADP-ribosylated nuclear proteins by covalent chromatography on dihydroxyboryl polyacrylamide beads and their characteriz
  • Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis Thierry RABILLOUD*, * : Labor
  • Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics - PMC - National Institutes of Health (NIH) |. (n.d.).
  • Serine ADP-Ribosylation Depends on HPF1 - PMC - PubMed Central. (2017, February 9).
  • ADP-Ribosylation Proteomics Service - Mtoz Biolabs. (n.d.).
  • Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells | bioRxiv. (2022, February 22).
  • New study sheds light on the conservation of the Serine ADP-ribosylation p
  • The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. (2021, November 15).
  • Serine is the major residue for ADP-ribosylation upon DNA damage | eLife. (2018, February 26).
  • The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. (2021, November 15).
  • (PDF) The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. (2021, November 9).
  • Serine ADP-Ribosylation Depends on HPF1 - ResearchG
  • and β-Ser-ADP-ribosylated Peptides Reveal α-Ser-ADPr as the Native Epimer - Scholarly Publications Leiden University. (2018, June 27).
  • Serine ADP-ribosylation reversal by the hydrolase ARH3 - PMC - NIH. (n.d.).
  • Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated

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Troubleshooting

Technical Support Center: Cleavage of ADP-Ribosylated Peptides from Resin

Welcome to the technical support center for the synthesis and handling of ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of cl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of ADP-ribosylated peptides. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of cleaving these sensitive molecules from solid-phase synthesis resins. ADP-ribosylation is a critical post-translational modification (PTM) involved in vital cellular processes like DNA repair and cell signaling.[1][2][3] The ability to chemically synthesize well-defined ADP-ribosylated peptides is essential for studying these pathways.[4][5]

However, the synthesis is not trivial. A primary challenge lies in the final cleavage step. The ADP-ribose moiety, particularly its pyrophosphate bond, is highly susceptible to degradation under the harsh acidic or basic conditions typically used in standard solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights to help you successfully cleave and isolate your target peptide while preserving the integrity of this crucial modification.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of ADP-ribosylated peptides so challenging?

The core challenge is the chemical lability of the ADP-ribose (ADPr) group itself. Standard SPPS cleavage cocktails, such as high-concentration trifluoroacetic acid (TFA) (e.g., 95%), are designed to remove robust side-chain protecting groups and cleave the peptide from stable linkers like Wang or Rink amide.[6] These harsh acidic conditions can readily hydrolyze the pyrophosphate bond within the ADPr moiety, leading to the loss of AMP and degradation of your target molecule. Similarly, strong bases can degrade the modification.[7] Therefore, a delicate balance must be struck: the cleavage conditions must be strong enough to release the peptide from the resin but mild enough to preserve the entire ADPr structure.

Q2: What type of resin and linker should I use for synthesizing ADP-ribosylated peptides?

The choice of resin is critical for success. To avoid harsh cleavage conditions, you must use a resin with a highly acid-labile linker. This allows for cleavage with very dilute acid, which is much gentler on the ADPr moiety.

  • Recommended Resins:

    • 2-Chlorotrityl chloride (2-CTC) resin: This is a popular choice as it allows for cleavage under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane).[8]

    • Sieber amide resin: This resin is used for generating peptide amides and can also be cleaved under mild acidic conditions (e.g., 1-3% TFA).[9][10]

Using these resins is a cornerstone of a self-validating protocol; their hyper-sensitivity to acid is precisely what protects the sensitive pyrophosphate bond from hydrolysis.

Q3: Which amino acid-ADPr linkages are most common and how does their stability differ?

ADP-ribosylation can occur on various nucleophilic amino acid side chains.[4] The stability of the resulting glycosidic bond can vary, influencing experimental choices.

  • O-glycosidic bonds: Formed on Serine, Threonine, Tyrosine, Aspartate, and Glutamate. Ser-ADPr is a major focus of research.[5]

  • N-glycosidic bonds: Formed on Arginine, Lysine, Asparagine, and Histidine.[1][2][4]

  • S-glycosidic bonds: Formed on Cysteine.[5]

The stability of these linkages to reagents like hydroxylamine can differ. For example, the bond to arginine is relatively resistant to hydroxylamine, while the bond to cysteine is more stable, and the bond to glutamate is sensitive.[11] This differential stability is important for characterization but also underscores the need for carefully chosen, mild cleavage conditions that are universally compatible.

Q4: How can I verify that my final product is the intact ADP-ribosylated peptide?

Verification is essential and typically involves a combination of techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (ESI-MS or MALDI-TOF) is the gold standard.[12][13] You must observe the correct molecular weight for the full, intact ADP-ribosylated peptide. The presence of fragments corresponding to the peptide plus ribose-phosphate or the peptide alone indicates degradation of the ADPr moiety during cleavage or analysis.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for purification and purity assessment.[14] A clean, single peak is desired. Co-injection with a non-ribosylated version of the peptide can help confirm a shift in retention time due to the hydrophilic ADPr group.

  • Enzymatic Assays: The ultimate proof of integrity can come from functional assays. For example, testing sensitivity to specific (ADP-ribosyl)hydrolases (e.g., ARH3 for Ser-ADPr) can confirm the presence of the correct, naturally-configured linkage.[15][16]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage and workup of your ADP-ribosylated peptide.

Problem: Low or No Yield of the Target Peptide

Q: I performed the cleavage reaction, but after precipitation with ether, I recovered very little or no peptide. What went wrong?

This is a common and frustrating issue that can stem from several sources. A systematic approach is needed to diagnose the cause.

troubleshooting_low_yield

Caption: Decision tree for selecting the appropriate cleavage method.

Recommended Strategies:

  • For a C-Terminal Carboxylic Acid:

    • Method of Choice: Synthesis on 2-Chlorotrityl chloride (2-CTC) resin followed by cleavage with 1-5% TFA in DCM .

    • Why it Works: The 2-CTC linker is exceptionally acid-labile, allowing cleavage under conditions that leave the ADPr moiety and most common side-chain protecting groups (e.g., Boc, tBu, Trt) intact. [8][17]This orthogonality is key to a successful synthesis.

  • For a C-Terminal Amide:

    • Method 1 (Recommended): Synthesis on Sieber amide resin followed by cleavage with 1-5% TFA in DCM .

      • Why it Works: Similar to 2-CTC, the Sieber linker is highly acid-labile, providing the same benefits of mild cleavage while yielding a C-terminal amide. [9][10] * Method 2 (Alternative): Synthesis on a standard linker like Wang resin, followed by cleavage with saturated ammonia in trifluoroethanol (TFE) .

      • Why it Works: This is a nucleophilic cleavage (ammonolysis) that attacks the ester linkage between the peptide and the resin. [15][18]It avoids acid entirely. However, it is generally better to design the synthesis around a mild acid-labile resin from the start.

Parameter Mild TFA Cleavage Ammonia/TFE Cleavage Standard Harsh Cleavage (AVOID)
Primary Reagent 1-5% Trifluoroacetic Acid (TFA) in DCMSaturated NH₃ in Trifluoroethanol (TFE)95% TFA, HF, or TFMSA
Compatible Resin 2-Chlorotrityl, Sieber AmideWang, PAM (for C-terminal amide)Merrifield, PAM, Rink Amide
C-Terminus Acid (from 2-CTC) or Amide (from Sieber)AmideAcid or Amide
Pros Preserves ADPr moiety; high orthogonality with protecting groups.Avoids acid completely; preserves ADPr.Efficient for standard peptides.
Cons May require longer cleavage times; less efficient for very stable linkers.Only produces C-terminal amides; can be slower.Destroys ADP-ribose moiety.

Detailed Experimental Protocols

Protocol 1: Mild TFA Cleavage from 2-Chlorotrityl or Sieber Resin

This protocol is designed for the cleavage of peptides from hyper acid-labile resins, preserving the ADPr group.

  • Resin Preparation:

    • Place the dry, peptide-bound resin (e.g., 100 mg) into a fritted syringe or reaction vessel.

    • Wash the resin extensively with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin. Do not skip this wash, as DMF can interfere with the cleavage. [19]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: TFA/TIS/DCM (1:2:97 v/v/v) . For 100 mg of resin, prepare 2 mL of cocktail.

    • Add the cleavage cocktail to the resin and seal the vessel.

    • Agitate gently at room temperature for 1-2 hours. Monitor the cleavage by taking a small aliquot, quenching it in a basic solution (like dilute ammonium hydroxide), and analyzing by MS. Extend the time to 3-4 hours if cleavage is incomplete.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin twice more with a small volume of the cleavage cocktail or pure DCM, pooling the filtrates.

    • Reduce the volume of the combined filtrates under a gentle stream of nitrogen until a thick oil remains. This step is crucial for efficient precipitation. [20]

  • Precipitation and Workup:

    • Add ~10 volumes of ice-cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.

    • Centrifuge the mixture (e.g., 5 min at 5000 rpm), decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers. [9] * Dry the final peptide pellet under vacuum. The product is now ready for purification by HPLC.

Protocol 2: Ammonolytic Cleavage from Wang Resin

This protocol is an alternative for generating C-terminal amides, avoiding any acid exposure.

  • Resin Preparation:

    • Wash the dry, peptide-bound resin (e.g., 100 mg) with DCM (3 x 5 mL) and then with trifluoroethanol (TFE) (2 x 5 mL).

  • Cleavage Reaction:

    • Prepare a saturated solution of ammonia gas in TFE. Caution: This should be done in a well-ventilated fume hood.

    • Add the NH₃/TFE solution (~2-3 mL) to the resin.

    • Seal the vessel and let it stand at room temperature for 16-24 hours. The cleavage is typically slower than acid-based methods.

  • Peptide Isolation and Workup:

    • Filter the resin and wash it with TFE or methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude peptide can be precipitated from ether as described in Protocol 1 or directly dissolved in a suitable solvent for HPLC purification.

By carefully selecting your synthetic strategy and adhering to these validated protocols and troubleshooting guides, you can successfully navigate the challenges of cleaving ADP-ribosylated peptides, enabling further discoveries in this exciting field of research.

References
  • Palazzo, L., et al. (2019). Synthesis of mono-ADP-ribosylated oligopeptides using ribosylated amino acid building blocks. PubMed. Available at: [Link]

  • van der Heden van Noort, G. J., et al. (2021). A Unified and Versatile Method to Synthesise Native Mono-ADP-Ribosylated Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Prade, E., et al. (2024). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition. Available at: [Link]

  • Prade, E., et al. (2024). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine (German Version). Angewandte Chemie. Available at: [Link]

  • Gibson, B. A., et al. (2017). ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method. Methods in Molecular Biology. Available at: [Link]

  • Prade, E., et al. (2023). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. ResearchGate. Available at: [Link]

  • Gibson, B. A., et al. (2017). ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase-based method. Johns Hopkins University. Available at: [Link]

  • Morgan, R. K., et al. (2021). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. ACS Chemical Biology. Available at: [Link]

  • Martello, R., et al. (2021). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Chemistry – A European Journal. Available at: [Link]

  • Prade, E., et al. (2023). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition. Available at: [Link]

  • Zaja, R., et al. (2022). Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. bioRxiv. Available at: [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]

  • Alhassan, M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2020). Cleavage from Resin. ACS Green Chemistry Institute. Available at: [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]

  • van der Heden van Noort, G. J., et al. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. ResearchGate. Available at: [Link]

  • Tsai, S. C., et al. (1988). Amino acid-specific ADP-ribosylation. Sensitivity to hydroxylamine of [cysteine(ADP-ribose)]protein and [arginine(ADP-ribose)]protein linkages. PubMed. Available at: [Link]

  • American Peptide Society. Tips & Tricks. American Peptide Society. Available at: [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Available at: [Link]

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation Application Note. Available at: [Link]

  • AAPPTec. Cleavage from Sieber Amide Resin to Produce Protected Peptide Amides. AAPPTec. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Synthetic Challenge and the Analytical Imperative

An Investigator's Guide to Confirming the Structure of Synthetic ADP-Ribosylated Peptides ADP-ribosylation, a pivotal post-translational modification (PTM), governs a multitude of cellular processes, from DNA damage repa...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Confirming the Structure of Synthetic ADP-Ribosylated Peptides

ADP-ribosylation, a pivotal post-translational modification (PTM), governs a multitude of cellular processes, from DNA damage repair to immune signaling.[1][2] The synthesis of well-defined ADP-ribosylated peptides is an indispensable tool for dissecting these pathways at a molecular level.[3][4] However, the chemical synthesis of these molecules is fraught with challenges, including the construction of the labile pyrophosphate linkage and ensuring the correct stereochemistry (α-glycosidic linkage) and site of attachment, especially on complex residues like histidine which has two potential modification sites (N(τ) and N(π)).[1]

This complexity elevates the importance of rigorous analytical confirmation. Simply achieving a product with the correct mass is insufficient. Researchers must unequivocally confirm the peptide sequence, the precise amino acid attachment site of the ADP-ribose (ADPr) moiety, the integrity of the entire ADPr structure, and the overall purity of the sample. This guide provides a comparative overview of the primary analytical techniques used to achieve this, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation

No single technique can provide a complete picture of a synthetic ADP-ribosylated peptide. A robust validation strategy employs an orthogonal combination of methods, primarily High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for mass and sequence confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Enzymatic Assays for functional validation.

G cluster_0 Synthetic Peptide Workflow Crude Crude Synthetic Peptide HPLC HPLC Purification & Purity Analysis Crude->HPLC Purity Assessment MS Mass Spectrometry (LC-MS/MS) HPLC->MS Identity & Site NMR NMR Spectroscopy MS->NMR Definitive Structure (if needed) Enzyme Enzymatic Assay MS->Enzyme Functional Validation Final Structurally Confirmed Peptide NMR->Final Enzyme->Final

Caption: Overall workflow for the purification and structural confirmation of synthetic ADP-ribosylated peptides.

High-Performance Liquid Chromatography (HPLC): The First Gatekeeper

HPLC is the foundational technique for both the purification and analytical assessment of synthetic peptides.[5][6] Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common mode used.[7]

Causality Behind Experimental Choices:

  • Purity Assessment: The primary goal is to separate the target ADP-ribosylated peptide from failed sequences, deletion products, and remaining reagents from the synthesis. A sharp, symmetrical peak on the chromatogram is the first indicator of a successful synthesis.

  • Mobile Phase Selection: The choice of ion-pairing agent is critical. Trifluoroacetic acid (TFA) is excellent for resolution and peak shape but causes significant ion suppression in mass spectrometry.[8] For subsequent LC-MS analysis, using a weaker acid like formic acid (FA) is highly recommended, even if it slightly compromises chromatographic resolution.[8]

  • Column Chemistry: C18 columns are the workhorse for most peptides.[7] For very large or hydrophobic peptides, a C4 phase may be more suitable.[7] The pore size of the silica packing (e.g., 100 Å vs. 300 Å) is also important to allow the peptide to interact with the stationary phase effectively.[8]

Experimental Protocol: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase condition (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 1 mg/mL.

  • Instrumentation Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Solvent A: 0.1% Formic Acid (FA) in deionized water.

    • Solvent B: 0.1% Formic Acid (FA) in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (peptide bond) and 260 nm (adenine).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Data Analysis: Integrate the peak area of the main product. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks detected at 214 nm. A dual-wavelength detector allows for confirmation that the main peptide peak also contains the adenine moiety of ADPr (absorbance at 260 nm).

Mass Spectrometry (MS): The Core of Confirmation

Mass spectrometry is the most powerful tool for confirming the identity of ADP-ribosylated peptides. It provides the molecular weight of the modified peptide and, through tandem MS (MS/MS), can pinpoint the exact site of modification.

The Challenge of Lability: A significant hurdle in the MS analysis of these molecules is the labile nature of the glycosidic bonds within the ADP-ribose moiety and between the ribose and the amino acid.[9] This lability can cause the modification to fragment during analysis, making site localization difficult. The choice of fragmentation technique is therefore paramount.

G Start Select Peptide Precursor Ion for MS/MS CID_HCD CID / HCD (Collision-Induced) Start->CID_HCD Default for low charge states ETD_EThcD ETD / EThcD (Electron-Transfer) Start->ETD_EThcD Preferred for high charge states & labile PTMs Result_CID Good b/y ion series? Modification intact? CID_HCD->Result_CID Result_ETD Good c/z ion series? Modification intact? ETD_EThcD->Result_ETD Result_CID->ETD_EThcD No Success Site Localized Result_CID->Success Yes Result_ETD->Success Yes Failure Site Ambiguous Try alternative method Result_ETD->Failure No

Caption: Decision workflow for selecting an MS/MS fragmentation method for ADP-ribosylated peptides.

Comparison of MS/MS Fragmentation Techniques
TechniquePrinciplePros for ADPr-PeptidesCons for ADPr-Peptides
Collision-Induced Dissociation (CID) Precursor ions are accelerated and collide with inert gas, causing fragmentation primarily at the most labile bonds.Widely available; good for generating peptide backbone b and y ions.Often causes preferential cleavage of the ADPr moiety, leading to loss of the modification and ambiguous site localization.[10]
Higher-Energy Collisional Dissociation (HCD) Similar to CID but occurs in a separate collision cell, providing higher resolution and accuracy of fragment ions.Produces diagnostic marker ions for ADPr. Better than CID for preserving the modification on the peptide backbone.[11][12]Still susceptible to neutral loss of the ADPr group, especially with lower charge states.[12]
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Precursor ions react with radical anions/electrons, inducing random cleavage along the peptide backbone (c and z ions) while preserving labile PTMs.Excellent for preserving the ADPr modification. [10][13] The method of choice for localizing labile PTMs.Less efficient for peptides with low charge states (z < 3). Can result in incomplete fragmentation.[11]
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) A hybrid method that subjects ETD-generated fragments to supplemental HCD activation.Combines the benefits of ETD and HCD. [14] Preserves the modification while generating a rich spectrum of both c/z and b/y ions, providing the highest confidence in site localization.Not available on all mass spectrometers. Can be more complex to optimize.[14]
Experimental Protocol: LC-MS/MS with EThcD
  • LC Setup: Use the same LC system and column as for the analytical HPLC run, connected directly to the mass spectrometer's ion source.

  • MS Instrument: A high-resolution Orbitrap mass spectrometer (or similar) equipped with ETD/EThcD capabilities is ideal.[11]

  • MS1 Scan: Acquire full MS scans over a range of m/z 350–1800 to detect the precursor ion of the ADP-ribosylated peptide. The expected mass is the peptide sequence mass + 541.0611 Da.

  • MS2 Method (Data-Dependent Acquisition):

    • Select the top 5 most intense precursor ions for fragmentation.

    • Use a charge state-dependent method:

      • For precursors with charge state z ≥ 3, prioritize EThcD fragmentation.

      • For precursors with charge state z = 2, use HCD fragmentation.

    • Set the instrument to perform supplemental HCD activation for EThcD.

  • Data Analysis:

    • Use a software suite like Proteome Discoverer or MaxQuant to search the fragmentation data.[11][13]

    • Specify the peptide sequence and a variable modification of +541.0611 Da on potential acceptor residues (e.g., Ser, Thr, Cys, Asp, Glu, Arg, His, Lys).[14][15]

    • Manually inspect the annotated MS/MS spectra. For confident localization, you must observe a continuous series of fragment ions (b/y or c/z) that brackets the modified residue. The mass difference between ions flanking the modification site should correspond to the mass of the modified amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While MS is excellent for confirming mass and locating the modification site along a sequence, NMR is the only technique that can definitively elucidate the complete 3D structure and stereochemistry of the modification. It is particularly crucial for resolving ambiguities that MS cannot, such as distinguishing between isomers.

Causality Behind Experimental Choices:

  • Distinguishing Isomers: For histidine-modified peptides, MS cannot distinguish between attachment at the N(τ) versus the N(π) position of the imidazole ring. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons on the ribose and carbons in the histidine ring, unequivocally establishing the point of attachment.[1]

  • Confirming Stereochemistry: The enzymatic transfer of ADPr from NAD+ results in an α-glycosidic linkage.[1] Chemical synthesis can sometimes produce a mixture of α and β anomers. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the α-configuration by showing spatial proximity between the anomeric proton of the ribose (H1') and specific protons on the amino acid side chain.[1]

Experimental Protocol: 2D NMR for Isomer Determination
  • Sample Preparation: A relatively large amount of highly purified (>98%) peptide is required (typically 1-5 mg). The sample should be dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent signal.

  • Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is necessary for the required sensitivity.

  • Acquisition of Spectra:

    • 1D ¹H: A standard proton spectrum to assess sample purity and concentration.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of resonances from the peptide and ADPr moiety.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons separated by 2-3 bonds. Look for a cross-peak between the anomeric proton of the ribose (H1') and the carbons of the amino acid side chain (e.g., Cδ2 or Cε1 of histidine). This correlation definitively identifies the attachment site.

  • Data Analysis: Use NMR processing software to analyze the spectra. The presence of a key HMBC cross-peak provides unambiguous evidence of the covalent linkage site.

Enzymatic Assays: The Functional Confirmation

A powerful and often overlooked method for confirming the structure of an ADP-ribosylated peptide is to test its susceptibility to specific hydrolases. These enzymes are highly specific for the ADPr moiety and its linkage to particular amino acids.

Causality Behind Experimental Choices:

  • Linkage Confirmation: Poly(ADP-ribose) glycohydrolase (PARG) specifically cleaves the ribose-ribose bonds in poly(ADPr) chains, but not the final protein-linked ADPr.[1][16] In contrast, (ADP-ribosyl)hydrolases (ARHs) cleave the bond between the amino acid and the first ADP-ribose.[1] For example, ARH3 is known to hydrolyze Ser-ADPr linkages.[16]

  • Self-Validating System: If a synthetic peptide is designed to mimic a Ser-ADPr modification, its successful cleavage by ARH3 but not by an enzyme specific for a different linkage (e.g., ARH1 for Arg-ADPr) provides strong evidence that the synthesis was successful and the linkage is correct.[16][17] Conversely, resistance to a known hydrolase can indicate an incorrect linkage or stereochemistry.[1]

Experimental Protocol: Hydrolase Sensitivity Assay
  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:

    • Test Reaction: Synthetic peptide (10 µM) + Hydrolase (e.g., ARH3, 1 µM) in reaction buffer.

    • Negative Control 1 (No Enzyme): Synthetic peptide (10 µM) in reaction buffer.

    • Negative Control 2 (Wrong Enzyme): Synthetic peptide (10 µM) + non-specific hydrolase (e.g., ARH1 for a Ser-linked peptide) in reaction buffer.

  • Incubation: Incubate all reactions at 37°C for a time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of 0.2% formic acid.

  • Analysis: Analyze the samples by LC-MS.

  • Data Interpretation: In the test reaction, monitor for the disappearance of the mass corresponding to the ADP-ribosylated peptide and the appearance of the mass corresponding to the unmodified peptide. The negative controls should show no significant change in the mass of the starting material.

Conclusion

The synthesis of ADP-ribosylated peptides is a significant chemical undertaking, and its success can only be claimed after rigorous and multifaceted analytical characterization. A strategy that begins with HPLC for purification and purity assessment, moves to high-resolution mass spectrometry (employing fragmentation techniques like EThcD) for identity and site localization, and is supported by enzymatic assays for functional validation, provides a high degree of confidence. For cases of ultimate ambiguity, such as isomeric products, NMR remains the definitive arbiter of structure. By employing this integrated analytical approach, researchers can ensure the quality and validity of their synthetic tools, paving the way for more accurate and impactful discoveries in the complex field of ADP-ribosylation.

References

  • B. A. M. van der Heden van Noort, G. J., van der Marel, G. A., Overkleeft, H. S., & van der Knaap, J. A. (2022). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition, 61(29), e202203920. [Link]

  • Zhang, Y., Liu, Y., & Wu, P. (2025). Chemical O-ADP-Ribosylations: Synthesis and Bioconjugation of ADPr-Peptides/Proteins from NAD. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). ADP-ribosylations and strategies for synthesizing α-type...[Link]

  • van der Heden van Noort, G. J., van der Marel, G. A., & Overkleeft, H. S. (2010). Synthesis of Mono-ADP-Ribosylated Oligopeptides Using Ribosylated Amino Acid Building Blocks. Journal of the American Chemical Society, 132(16), 5849–5857. [Link]

  • Princeton University. (2010). Method for the synthesis of mono-ADP-ribose conjugated peptides. [Link]

  • Leidecker, O., Bonfiglio, J. J., & Ahel, I. (2016). ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method. Methods in Enzymology, 574, 49–63. [Link]

  • ACS Publications. (2025). dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-Ribosylation Sites and Forms. [Link]

  • Hendriks, I. A., et al. (2019). An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics. Molecular & Cellular Proteomics, 18(9), 1845-1858. [Link]

  • Daniels, C. M., et al. (2014). Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins. Expert Review of Proteomics, 11(1), 29-43. [Link]

  • Lüscher, B., & Eckei, L. (2014). Identification and analysis of ADP-ribosylated proteins. Methods in Molecular Biology, 1167, 21-32. [Link]

  • Vyas, S., et al. (2014). The Promise of Proteomics for the Study of ADP-Ribosylation. Molecular Cell, 56(1), 1-8. [Link]

  • Anagho, H. A., et al. (2023). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. Methods in Molecular Biology, 2609, 251-270. [Link]

  • Bio-Connect. (2024). Biochemical and cell-based assays to interrogate ADP-ribosylation. [Link]

  • Springer Nature Experiments. (2023). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. [Link]

  • Mikuda, N., et al. (2022). Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. bioRxiv. [Link]

  • Kourgiantaki, A., et al. (2022). NMR study of human macroPARPs domains: 1H, 15N and 13C resonance assignment of hPARP14 macro domain 2 in the free and the ADPr bound state. Biomolecular NMR Assignments, 16(2), 227-233. [Link]

  • Mikuda, N., et al. (2022). Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used. Life Science Alliance, 5(11), e202201543. [Link]

  • ResearchGate. (2022). Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. [Link]

  • Lee, H., et al. (2021). Selective monitoring of the protein-free ADP-ribose released by ADP-ribosylation reversal enzymes. PLoS ONE, 16(6), e0253525. [Link]

  • Millard, C. J., et al. (2020). Computational and Experimental Studies of ADP-Ribosylation. Methods in Molecular Biology, 2073, 1-20. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 35-64. [Link]

  • ResearchGate. (n.d.). Modular synthesis of α-type ADP-ribosylated peptides in two steps for functional investigations. [Link]

  • Zha, S., et al. (2017). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. ACS Chemical Biology, 12(3), 643-650. [Link]

  • van der Heden van Noort, G. J., et al. (2021). A Unified and Versatile Method to Synthesise Native Mono‐ADP‐Ribosylated Peptides. Chemistry – A European Journal, 27(38), 10621-10628. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Validation of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl Incorporation

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the validation and characterization of peptides incorporating the complex, multi-protected amino acid derivative, Fmoc-Ser-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the validation and characterization of peptides incorporating the complex, multi-protected amino acid derivative, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind instrumental choices, ensuring robust and reliable validation of these intricate biomolecules.

Introduction: The Analytical Challenge of Heavily Modified Peptides

The site-specific incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Analogs such as Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl offer unique functionalities, but their successful synthesis demands rigorous analytical validation. The sheer complexity of this building block—featuring four distinct and labile protecting groups (Fmoc, 2x Boc, 2x Allyl) in addition to the core phospho-ribosyl-serine structure—presents a significant challenge for mass spectrometry.

Standard analytical protocols are often insufficient, as the energy required for ionization and fragmentation can prematurely cleave these protecting groups, leading to ambiguous or misleading data. This guide details a multi-faceted MS strategy, comparing ionization and fragmentation techniques to provide a comprehensive and trustworthy validation workflow, from the initial building block to the final, modified peptide.

Chapter 1: Foundational Analysis - Characterization of the Monomer

Before attempting to validate incorporation, the structural integrity and mass of the monomeric building block must be unequivocally confirmed. The primary goal is to observe the intact molecular ion with minimal in-source fragmentation.

Comparison of Ionization Techniques for the Intact Monomer

The choice of ionization source is the most critical parameter for analyzing this labile molecule. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the principal techniques, each with distinct advantages and disadvantages.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers analytes from liquid phase to gas phase ions with minimal internal energy.[1] However, the protecting groups on the target monomer, particularly the Boc groups, are highly susceptible to cleavage even under gentle ESI conditions, often exacerbated by the presence of acids (e.g., formic acid) in the mobile phase or elevated temperatures in the ion source.[2] Researchers frequently observe neutral losses corresponding to isobutylene (56 Da) or the entire Boc group (100 Da).[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often considered an even "softer" ionization method for large and fragile molecules, as it co-crystallizes the analyte with a UV-absorbing matrix.[4] The laser energy is primarily absorbed by the matrix, leading to a gentle lift and ionization of the analyte. For molecules prone to in-source decay like Boc-protected peptides, MALDI-Time-of-Flight (TOF) MS can be superior for confirming the molecular weight of the intact species without fragmentation.[2]

Expert Recommendation: For initial monomer validation, MALDI-TOF MS is the preferred method to confirm the molecular weight of the intact Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl. If ESI must be used, it is critical to employ gentle source conditions (low capillary temperature, low fragmentor/cone voltage) and a neutral mobile phase if possible to minimize premature loss of the Boc groups.

Data Summary: Key Molecular Masses
ComponentChemical FormulaMonoisotopic Mass (Da)Common Neutral Loss (Da)
Fmoc Group C₁₅H₁₁O₂223.0759-
Boc Group C₅H₉O₂101.060356.0626 (Isobutylene)
Allyl Group C₃H₅41.0391-
Phosphate (as H₃PO₄) H₃PO₄97.976997.9769

Chapter 2: Validating Incorporation - Intact Peptide vs. Bottom-Up Sequencing

Once the monomer is verified, the next stage is to confirm its successful incorporation into a peptide sequence. This can be approached from two complementary perspectives: top-down analysis of the intact peptide and bottom-up analysis of its proteolytic fragments.

Workflow for Comprehensive MS Validation

G Monomer Verified Monomer SPPS Solid-Phase Peptide Synthesis Monomer->SPPS CrudePeptide Crude Modified Peptide SPPS->CrudePeptide IntactMS Intact Mass Analysis (Top-Down) CrudePeptide->IntactMS BottomUp Proteolytic Digestion (e.g., Trypsin) CrudePeptide->BottomUp HRAM HRAM ESI-MS (e.g., Orbitrap) IntactMS->HRAM MALDI MALDI-TOF MS IntactMS->MALDI LC_MSMS LC-MS/MS Sequencing BottomUp->LC_MSMS caption Fig 1. Overall MS validation workflow.

Caption: Fig 1. Overall MS validation workflow.

Method 1: Intact Mass Analysis

The most direct evidence of successful incorporation is observing the correct mass addition to the peptide. This is typically performed using High-Resolution Accurate-Mass (HRAM) instruments.

  • Comparison:

    • ESI-Orbitrap/Q-TOF: Provides exceptional mass accuracy (<5 ppm), allowing for confident confirmation of the elemental composition. However, it remains susceptible to in-source fragmentation of the protecting groups. The resulting spectrum may show the desired precursor ion alongside several related ions corresponding to losses of Boc or allyl groups.

    • MALDI-TOF: While generally having lower resolution than an Orbitrap, MALDI-TOF is excellent for quickly confirming the primary molecular ion of the final peptide with minimal fragmentation, making it ideal for screening synthesis success.[5]

Expert Recommendation: Use both techniques. Start with MALDI-TOF for a rapid and clear confirmation that the dominant species has the correct molecular weight. Follow up with HRAM ESI-MS to obtain a high-accuracy mass measurement, which can be used to confirm the elemental formula, even if some fragmentation is observed.

Method 2: Bottom-Up Sequencing for Site-Specific Validation

To prove that the modification is at the intended serine residue, the peptide must be proteolytically digested (e.g., with trypsin) and the resulting fragments analyzed by tandem mass spectrometry (MS/MS). The choice of fragmentation technique is paramount.

  • Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. However, they rely on vibrational excitation, which preferentially cleaves the weakest bonds. In this molecule, the phosphoester bond and the bonds holding the Boc groups are extremely labile.[6][7] A CID/HCD spectrum will likely be dominated by the neutral loss of these groups, providing little to no peptide backbone fragmentation needed for sequence confirmation.[8][9]

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These techniques use radical-based fragmentation, which preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[10] A key advantage of ETD/ECD is that they tend to preserve labile post-translational modifications and protecting groups on the side chains.[8][11] This makes them exceptionally well-suited for sequencing peptides with fragile modifications like phosphorylation.

  • Hybrid Fragmentation (EThcD): This method combines ETD and HCD in a single scan. The resulting spectrum contains c/z ions from ETD (which retain the modification) and b/y ions from HCD (which may show neutral loss), providing incredibly rich data for confident sequence assignment and site localization.[8][10]

Expert Recommendation: EThcD is the gold standard for this application. It provides the highest confidence in localizing the complex modification to the correct serine residue by generating extensive backbone fragmentation while preserving the modification on the resulting fragment ions. If EThcD is unavailable, ETD is the next best choice. CID/HCD should be avoided as the primary method for sequencing this specific modified peptide.

Comparative Summary of MS/MS Fragmentation Techniques
TechniqueFragmentation MechanismPreservation of Labile GroupsPrimary Fragment IonsSuitability for this Application
CID/HCD Vibrational (Collisional)Poorb, yLow (Dominated by neutral loss)
ETD/ECD Radical (Electron Transfer)Excellentc, zHigh (Preserves modification)
EThcD Hybrid (ETD + HCD)Excellentb, y, c, zVery High (Most comprehensive)

Chapter 3: A Guide to Spectral Interpretation

Confident validation requires recognizing the characteristic fragmentation patterns of the modification's constituent parts.

G cluster_CID CID / HCD Fragmentation cluster_ETD ETD / EThcD Fragmentation Precursor Precursor Ion [M+H]+ LossBoc Loss of Boc (-100 Da) Precursor->LossBoc Labile LossAllyl Loss of Allyl (-41 Da) Precursor->LossAllyl Labile LossPhos Loss of Phosphate Moiety (~161 Da) Precursor->LossPhos Labile BackboneFrags_ETD Extensive c/z ions (Modification Intact) Precursor->BackboneFrags_ETD Backbone Cleavage BackboneFrags_CID Minimal b/y ions LossBoc->BackboneFrags_CID caption Fig 2. Competing fragmentation pathways.

Caption: Fig 2. Competing fragmentation pathways.

  • MS1 Spectrum (Intact Analysis): Look for the calculated m/z of the protonated molecule, [M+H]⁺. Be aware of potential adducts ([M+Na]⁺, [M+K]⁺) and common in-source fragmentations, primarily [M+H-56]⁺ and [M+H-100]⁺, corresponding to the loss of isobutylene or the full Boc group.

  • MS/MS Spectrum (Sequencing):

    • In a CID/HCD spectrum: The base peak will likely be [M+H - (mass of entire modification)]⁺ or show sequential losses of the protecting groups. Meaningful b- and y-ions for sequencing will be of low abundance.[9]

    • In an ETD/EThcD spectrum: Look for a series of c- and z-ions that span the peptide backbone. The mass difference between consecutive ions will correspond to the unmodified amino acid residues. At the site of modification, the mass of the c- or z-ion will increase by the full mass of the Ser-Ribose(diBoc)-5-phosphatediAllyl residue, providing definitive proof of its location.

Chapter 4: Recommended Experimental Protocols

Protocol 1: MALDI-TOF MS for Intact Peptide Confirmation
  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA. Sinapinic acid is generally preferred for larger peptides and can sometimes offer better preservation of labile groups.[12]

  • Sample Spotting: Use the dried-droplet method. Spot 0.5 µL of the matrix solution onto the MALDI target plate and let it dry completely.

  • Analyte Application: On top of the matrix spot, apply 0.5 µL of the purified peptide solution (approx. 1-10 pmol/µL in 50:50 acetonitrile:water).

  • Acquisition: Acquire the spectrum in positive ion, linear mode for peptides >3000 Da or reflector mode for higher resolution on smaller peptides. Calibrate the instrument externally using a standard peptide mixture.

  • Validation Criteria: A successful validation is the observation of a major peak corresponding to the theoretical monoisotopic mass of the modified peptide ([M+H]⁺) within the instrument's mass accuracy tolerance.

Protocol 2: LC-MS/MS with EThcD for Site-Specific Validation
  • Proteolytic Digestion: Digest ~10-20 µg of the purified peptide with sequencing-grade trypsin at a 1:50 (enzyme:substrate) ratio in 50 mM ammonium bicarbonate for 4-16 hours at 37°C. Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A shallow gradient appropriate for separating the resulting digest peptides (e.g., 2-40% B over 60 minutes).

  • MS Acquisition (Orbitrap-based instrument):

    • MS1 Scan: Acquire in the Orbitrap at a resolution of 120,000 from m/z 350-1500.

    • MS2 Method: Use a data-dependent acquisition (DDA) method.

    • Activation Type: Select EThcD.

    • ETD Parameters: Use calibrated ETD reaction times and enable supplemental HCD activation (e.g., 25-30 NCE).

    • Isolation Window: 1.2-1.6 m/z.

    • MS2 Resolution: Acquire in the Orbitrap at a resolution of 30,000.

  • Data Analysis: Use a database search algorithm (e.g., Sequest, Mascot, MaxQuant) to search the spectra against the known peptide sequence. Crucially, define the entire mass of the Ser-Ribose(diBoc)-5-phosphatediAllyl modification as a variable modification on serine.

  • Validation Criteria: A successful validation requires the confident identification (>99% probability) of the peptide containing the modification, with fragment ions (c- and z-ions) that unambiguously localize the modification to the target serine residue.

References

  • Hansen, T. A., et al. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]

  • Chen, Y., et al. (2007). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry. [Link]

  • DeGnore, J. P., & Qin, J. (1998). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]

  • Kweon, H. K., & Håkansson, K. (2006). Effective Enrichment and Mass Spectrometry Analysis of Phosphopeptides Using Mesoporous Metal Oxide Nanomaterials. Analytical Chemistry. [Link]

  • Taus, T., et al. (2011). High Mass Accuracy Phosphopeptide Identification Using Tandem Mass Spectra. Journal of Proteome Research. [Link]

  • Swanley, K. F., et al. (2008). Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. PNAS. [Link]

  • Ferreira, R., et al. (2020). Multimodal Tandem Mass Spectrometry Techniques for the Analysis of Phosphopeptides. Journal of The American Society for Mass Spectrometry. [Link]

  • Marcus, K., et al. (2008). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Current Proteomics. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]

  • Hsu, C. C., et al. (2017). Estimating the Efficiency of Phosphopeptide Identification by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Varkey, J., & Nagaraj, R. (2005). Detection of peptides covalently modified with multiple fatty acids by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]

  • Paulo, J. A. (2020). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The Challenge of Detecting Modifications on Proteins. Essays in Biochemistry. [Link]

  • Rogerson, D. T., et al. (2015). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Methods in Enzymology. [Link]

  • Niemi, N. (2016). Using Phosphoserine to Study Protein Phosphorylation. Addgene Blog. [Link]

  • Ramesh, M., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... Rapid Communications in Mass Spectrometry. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. ResearchGate. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Semantic Scholar. [Link]

  • Shaw, J. B., et al. (2022). MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. Molecular & Cellular Proteomics. [Link]

  • Salih, B., & Zenobi, R. (2000). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry. [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Heinlein, C., et al. (2013). Efficient genetic encoding of phosphoserine and its non-hydrolyzable analog. Nature Chemical Biology. [Link]

  • Ly, T., & Julian, R. R. (2017). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of The American Society for Mass Spectrometry. [Link]

  • Hirayama, K., et al. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids. [Link]

  • PubChem. (n.d.). Diallyl hydrogen phosphate. PubChem. [Link]

  • Kar, A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

  • Wu, C., et al. (2022). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. Nature Communications. [Link]

  • Bitesize Bio. (2022). Electrospray Ionization (ESI) Explained. YouTube. [Link]

  • Khattab, S. N., et al. (2010). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]

  • Ziegler, J., et al. (2015). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. [Link]

  • PubChem. (n.d.). Diallyl hydrogen phosphate. PubChem. [Link]

  • Wu, C., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • Park, J. H., et al. (2011). Expanded Cellular Amino Acid Pools Containing Phosphoserine, Phosphothreonine, and Phosphotyrosine. ACS Chemical Biology. [Link]

  • De Bont, D. B., et al. (1991). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research. [Link]

  • Thompson, A., et al. (2003). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. [Link]

  • White, P. (2004). Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. [Link]

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Validation

A Senior Application Scientist's Guide: Comparing Chemical and Enzymatic Synthesis of ADP-Ribosylated Peptides

Introduction: The Critical Role of ADP-Ribosylation ADP-ribosylation is a dynamic post-translational modification (PTM) pivotal to a multitude of cellular processes, including DNA repair, gene regulation, and cell signal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADP-Ribosylation

ADP-ribosylation is a dynamic post-translational modification (PTM) pivotal to a multitude of cellular processes, including DNA repair, gene regulation, and cell signaling.[1][2][3] This process, governed by ADP-ribosyltransferases (ARTs) such as the Poly(ADP-ribose) Polymerase (PARP) family, involves the transfer of an ADP-ribose (ADPr) moiety from nicotinamide adenine dinucleotide (NAD+) to specific amino acid residues on a protein substrate.[4][5] The resulting modification can be a single unit (mono-ADP-ribosylation or MARylation) or a polymeric chain (poly-ADP-ribosylation or PARylation).[6]

The study of this complex PTM has been propelled by the development of sophisticated chemical and mass spectrometry techniques.[4] A critical component of this research is the availability of well-defined ADP-ribosylated peptides, which serve as invaluable tools for elucidating signaling pathways, validating enzyme-substrate interactions, and developing therapeutic inhibitors.[1][2][7] The FDA's approval of PARP inhibitors like olaparib for cancer therapy underscores the clinical relevance of understanding this modification at a molecular level.[4]

Researchers face a critical choice in obtaining these essential reagents: chemical synthesis or enzymatic synthesis. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental evidence and practical insights to help you select the optimal approach for your research needs.

Part 1: The Chemical Approach — Precision and Versatility

Total chemical synthesis offers unparalleled control over the final product, allowing for the creation of precisely defined, homogeneously modified peptides. This approach is particularly powerful for generating non-natural analogues or incorporating stable mimics of labile linkages to study enzymatic processing.

The Underlying Chemistry: A Multi-Step Challenge

The chemical synthesis of ADP-ribosylated peptides is a formidable task fraught with challenges, primarily revolving around three key areas:

  • Regio- and Stereoselective Glycosylation: Forming the correct α-glycosidic bond between the ribose and the target amino acid side chain is notoriously difficult.[1][2]

  • Protecting Group Strategy: The numerous reactive functional groups on both the peptide and the ADPr moiety necessitate a complex and orthogonal protecting group strategy to prevent unwanted side reactions. These groups must be stable during synthesis but removable under conditions that do not compromise the delicate final product.[1][2][6]

  • Pyrophosphate Bond Formation: The construction of the high-energy pyrophosphate linkage is often a low-efficiency step prone to side reactions.[1][2][4]

Several strategies have been developed to navigate these challenges, most notably those relying on solid-phase peptide synthesis (SPPS) for the peptide backbone, followed by the on-resin construction of the ADPr moiety.[4][8]

Workflow for Chemical Synthesis

The general workflow involves synthesizing a peptide on a solid support, incorporating a protected, ribosylated amino acid, and then building the rest of the ADPr molecule.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_ADPr On-Resin ADPr Construction start Start with Resin aa1 Couple Protected Amino Acid 1 start->aa1 aaN Couple Protected Amino Acid 'n' aa1->aaN ribo_aa Incorporate Protected Ribosylated Amino Acid aaN->ribo_aa peptide Assemble Full Peptide Backbone ribo_aa->peptide phospho Phosphitylation of Ribose peptide->phospho Peptide remains on resin amp_couple Couple with Protected AMP Derivative phospho->amp_couple oxidize Oxidation to form Pyrophosphate amp_couple->oxidize adpr_peptide Protected ADPr-Peptide on Resin oxidize->adpr_peptide deprotect Global Deprotection & Cleavage from Resin adpr_peptide->deprotect purify HPLC Purification deprotect->purify

Caption: General workflow for solid-phase chemical synthesis of an ADP-ribosylated peptide.
Representative Protocol: Solid-Phase Synthesis of a Serine-ADPr Peptide

This protocol is a conceptual summary based on methodologies developed by leaders in the field, such as the Filippov group.[4][6]

  • Peptide Synthesis: The peptide is assembled on a base-labile linker-equipped resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). A protected α-Fmoc-N-Ser(5-O-monomethoxytrityl-2,3-O-isopropylidene-D-ribofuranosyl)-OH building block is incorporated at the desired modification site.

  • Ribose Deprotection: The monomethoxytrityl (MMT) group is selectively removed from the 5'-hydroxyl of the ribose using dilute acid.

  • Phosphitylation: The exposed 5'-hydroxyl group is reacted with a phosphoramidite reagent to install a phosphite triester.

  • AMP Coupling: A protected adenosine phosphoramidite is coupled to the ribose phosphite triester.

  • Oxidation & Pyrophosphate Formation: The resulting phosphite is oxidized to form the stable pyrophosphate linkage. This is a critical step, with various coupling reagents employed to maximize efficiency.[4][5]

  • Global Deprotection and Cleavage: The peptide is cleaved from the resin, and all remaining protecting groups are removed using a base-labile cocktail (e.g., aqueous ammonia) to avoid degradation of the acid-sensitive glycosidic bond.[4][6]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Insight: The choice of a base-labile linker and protecting groups is paramount. Acidic conditions, typically used for cleavage in standard SPPS (e.g., trifluoroacetic acid), can readily hydrolyze the native α-glycosidic linkage, destroying the product.[4][6]

Part 2: The Enzymatic Approach — Specificity and Simplicity

Enzymatic synthesis leverages the inherent specificity of ADP-ribosyltransferases to modify peptides under mild, physiological conditions. This method is particularly advantageous for its simplicity and ability to generate biologically relevant modifications without complex protecting group chemistry.

The Underlying Principle: Harnessing Nature's Catalysts

This method uses a recombinant ART enzyme, such as a member of the PARP family, to transfer ADPr from NAD+ directly onto a target peptide.[9] The primary challenge lies in controlling the reaction to achieve the desired product. Key considerations include:

  • Enzyme Selection: The chosen enzyme must recognize the specific peptide sequence and target amino acid. For instance, the PARP1/HPF1 complex is known to modify serine residues, while PARP14 preferentially targets glutamate.[10][11]

  • Substrate Specificity: Not all peptide sequences are efficient substrates for a given enzyme. This method is therefore less versatile than chemical synthesis for creating novel modified sequences.

  • Controlling Polymerization: For enzymes capable of PARylation (e.g., PARP1), the reaction must be controlled to favor mono-ADP-ribosylation if that is the desired product. This can often be achieved by including poly(ADP-ribose) glycohydrolase (PARG) to trim the polymer chains as they form.[10]

Workflow for Enzymatic Synthesis

The enzymatic workflow is significantly more straightforward than its chemical counterpart.

cluster_reaction Enzymatic Reaction pep_prep Synthesize/Purify Substrate Peptide enzyme Add Recombinant ART Enzyme (e.g., PARP14) pep_prep->enzyme reagents Prepare Reaction Buffer with NAD+ reagents->enzyme incubation Incubate at Optimal Temperature (e.g., 30-37°C) enzyme->incubation quench Quench Reaction (e.g., add inhibitor, acid) incubation->quench purify Purify ADPr-Peptide (e.g., HPLC, affinity) quench->purify

Caption: General workflow for the enzymatic synthesis of an ADP-ribosylated peptide.
Representative Protocol: PARP14-Mediated Synthesis of a Glu-ADPr Peptide

This protocol is based on methods developed for the chemoenzymatic synthesis of ADP-ribosylated peptides.[9]

  • Reaction Setup: In a microcentrifuge tube, combine the substrate peptide (e.g., 1 µM) and recombinant PARP14 (10 µM) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 12 mM MgCl₂, 0.5 mM TCEP).[11]

  • Initiate Reaction: Start the reaction by adding NAD+ to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined empirically by analyzing time points via mass spectrometry.

  • Quench Reaction: Stop the reaction by adding a PARP inhibitor (e.g., 200 µM PJ-34) or by acidification with 0.1% trifluoroacetic acid (TFA).[11]

  • Purification: The ADP-ribosylated peptide is purified from the enzyme, unreacted peptide, and NAD+ using RP-HPLC.

Self-Validation Insight: The progress of the reaction can be easily monitored using MALDI-TOF or LC-MS. The appearance of a new species with a mass increase corresponding to an ADPr moiety (+541.06 Da) confirms product formation. This real-time monitoring allows for precise control over the reaction endpoint, maximizing yield while preventing potential degradation.

Part 3: Head-to-Head Comparison

The choice between chemical and enzymatic synthesis is dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of each approach.

FeatureChemical SynthesisEnzymatic Synthesis (Chemoenzymatic)
Site-Specificity Absolute control; defined by the placement of the modified amino acid building block.High, but dictated by enzyme's substrate specificity. Off-target modification is possible.
Versatility Very high. Can incorporate non-natural amino acids, stable isotopes, and ADPr analogues (e.g., triazole linkage via click chemistry).[4][6]Limited to the enzyme's natural substrates and amino acid targets.
Yield Generally low due to multi-step complexity and challenging coupling reactions.[12]Can be high for efficient enzyme-substrate pairs. Milligram quantities have been reported.[9]
Purity Can be very high (>95%) after rigorous HPLC purification, but side-products from synthesis can be challenging to separate.Can be very high (≥90%).[9] Purification is often simpler as side-products are less complex.
Scalability Difficult and expensive to scale up due to the cost of reagents and complexity of the process.More readily scalable, primarily limited by the cost and availability of the recombinant enzyme.
Reaction Conditions Often requires harsh, anhydrous, and non-physiological conditions with complex protecting group chemistry.Mild, aqueous, and physiological conditions (pH, temperature).
Time & Complexity Very time-consuming and complex, requiring specialized expertise in organic and peptide chemistry.[1][2]Rapid (reactions often complete in <1 day) and procedurally simple.[9]
Cost High, due to specialized reagents, building blocks, and labor-intensive procedures.Potentially lower, especially if the recombinant enzyme can be produced in-house. The main cost is NAD+.

Conclusion and Future Perspectives

Both chemical and enzymatic synthesis provide powerful, albeit distinct, avenues for producing ADP-ribosylated peptides.

  • Chemical synthesis remains the gold standard for applications requiring absolute control, the generation of non-natural analogues, or the modification of sequences not recognized by known enzymes. Its complexity and low yield are significant drawbacks, but the precision it offers is often indispensable for detailed mechanistic studies.[3]

  • Enzymatic synthesis offers a compelling alternative characterized by simplicity, speed, and high specificity under mild conditions.[9] It is the method of choice for rapidly generating biologically authentic modified peptides, provided a suitable enzyme-substrate pair is available.

The future likely lies in the synergy of these methods. Chemoenzymatic approaches , where a chemically synthesized peptide is modified by an enzyme, combine the versatility of chemistry with the efficiency and specificity of biocatalysis.[7][13] As our understanding of the ADP-ribosylome expands and more ARTs are characterized, the toolkit for enzymatic synthesis will broaden. Simultaneously, continued innovation in synthetic organic chemistry will undoubtedly simplify and improve the efficiency of chemical routes.[14] For the modern researcher, a thorough understanding of both methodologies is crucial for strategically designing experiments to unravel the complexities of ADP-ribosylation.

References

  • Minnee, H., Codée, J. D. C., & Filippov, D. (2024). Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. ChemBioChem. [Link]

  • Harker, K., et al. (2025). Chemoenzymatic synthesis and purification of ADP–ribosylated peptides using PARP14. ACS Fall 2025 - American Chemical Society. [Link]

  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Organic & Biomolecular Chemistry. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. ResearchGate. [Link]

  • Minnee, H., Codée, J. D. C., & Filippov, D. V. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Semantic Scholar. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Semantic Scholar. [Link]

  • Bonfiglio, J. J., et al. (2021). Chemoenzymatic and Synthetic Approaches To Investigate Aspartate- and Glutamate-ADP-Ribosylation. ResearchGate. [Link]

  • Zhu, Y., et al. (2020). ADP-ribosylations and strategies for synthesizing α-type ADP-ribosylated peptides. ResearchGate. [Link]

  • Minnee, H., Codée, J. D. C., & Filippov, D. V. (2024). Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. PMC - NIH. [Link]

  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ResearchGate. [Link]

  • van der Heden van Noort, G. J. (2020). Chemical Tools to Study Protein ADP-Ribosylation. PMC - NIH. [Link]

  • Carter-O'Connell, I., et al. (2021). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. ACS Chemical Biology. [Link]

  • Corda, D., & Di Girolamo, M. (2003). Functional aspects of protein mono-ADP-ribosylation. The EMBO Journal. [Link]

  • You, Y., et al. (2025). Schematic representation of enzymatic activities involved in regulating ADP-ribosylation. ResearchGate. [Link]

  • Minnee, H., et al. (2024). Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. Angewandte Chemie International Edition. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Scholarly Publications Leiden University. [Link]

  • Rack, J. G. M., et al. (2016). ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method. PMC - NIH. [Link]

  • Bio-Synthesis Inc. (2013). What is the difference between chemical synthesis and enzymatic synthesis (IVT)?. [Link]

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Comparative

A Researcher's Guide to the Synthesis of Site-Specific ADP-Ribosylated Peptides: A Comparative Analysis of Chemical and Enzymatic Strategies

Introduction: The Critical Role of ADP-Ribosylation and the Need for Precision Tools Adenosine diphosphate (ADP)-ribosylation is a dynamic post-translational modification (PTM) that governs a multitude of critical cellul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADP-Ribosylation and the Need for Precision Tools

Adenosine diphosphate (ADP)-ribosylation is a dynamic post-translational modification (PTM) that governs a multitude of critical cellular processes, from DNA damage repair and chromatin remodeling to signal transduction and immunity.[1][2] This modification, catalyzed by ADP-ribosyltransferases (ARTs), including the well-studied poly(ADP-ribose) polymerase (PARP) family, involves the transfer of ADP-ribose from NAD+ onto specific amino acid residues of target proteins.[3][4] While initial studies identified glutamate and aspartate as primary acceptor sites, recent proteomic advances have revealed that serine is a major target of ADP-ribosylation, particularly in the context of the DNA damage response.[3][5]

Understanding the precise functional consequences of serine ADP-ribosylation (Ser-ADPr) requires tools that allow for the study of this modification at specific sites within a protein. The generation of homogeneously modified peptides is essential for characterizing the "reader" and "eraser" proteins that recognize and remove this mark, developing specific antibodies, and elucidating downstream signaling events.[6][7] This guide provides a comprehensive comparison of the primary strategies to generate such tools, focusing on the use of synthetic building blocks like Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl and its alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to guide researchers in selecting the optimal method for their biological questions.

Core Strategy 1: Total Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The most precise method for generating site-specifically ADP-ribosylated peptides is through a total chemical synthesis approach. This strategy relies on the incorporation of a pre-modified amino acid building block during standard Fmoc-based solid-phase peptide synthesis (SPPS). The topic compound, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl , is an exemplar of such a building block, designed for seamless integration into this workflow.

The Logic Behind the Building Block: A Dissection of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

This molecule is meticulously designed with protecting groups that are orthogonal to the standard SPPS chemistry, ensuring its stability throughout peptide chain elongation and allowing for selective deprotection at the final stages.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amine of serine, allowing it to be coupled to the growing peptide chain. It is removed at the start of each coupling cycle with a mild base, typically piperidine.[8]

  • Ribose Moiety: The core of the modification, attached to the serine side chain.

  • diBoc (di-tert-Butyloxycarbonyl) Groups: These protect the hydroxyl groups on the ribose sugar, preventing unwanted side reactions during peptide synthesis. They are acid-labile and are typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

  • diAllyl Phosphate Group: This protects the phosphate group. Allyl groups are stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. They are selectively removed at the end of the synthesis using a palladium catalyst (e.g., Pd(PPh₃)₄), unmasking the phosphate for the subsequent coupling of adenosine.[9]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_ADPr ADP-Ribose Moiety Completion A Start with Resin B Couple Fmoc-AA C Fmoc Deprotection (Piperidine) D Repeat Cycle for Peptide Elongation E Incorporate Fmoc-Ser(Ribose-diBoc)-P(OAll)₂ D->E Incorporate Building Block F On-Resin Allyl Deprotection (Pd Catalyst) E->F G Couple Adenosine Phosphoramidite F->G H Oxidation (P(III) to P(V)) G->H I Final Cleavage & Global Deprotection (TFA) H->I J Purified Ser-ADPr Peptide I->J caption Workflow for SPPS of Ser-ADPr Peptides.

Experimental Protocol: SPPS of a Ser-ADPr Peptide

This protocol is a generalized procedure based on established methods for synthesizing modified peptides using specialized building blocks.[10][11][12]

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Peptide Elongation (Standard Fmoc-SPPS Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Activate the next standard Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU/DIPEA in DMF. Add this solution to the resin and allow it to react for 30-60 minutes. Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

    • Repeat these steps for each amino acid in the sequence until you reach the desired position for the Ser-ADPr modification.

  • Incorporation of the Ser-ADPr Building Block:

    • Couple Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl using the same activation and coupling procedure as for standard amino acids. Due to its bulk, a longer coupling time or a more potent coupling reagent (e.g., HATU) may be necessary.

  • Completion of Peptide Chain:

    • Continue with standard Fmoc-SPPS cycles to add the remaining amino acids to the peptide sequence.

  • On-Resin ADP-Ribose Moiety Completion:

    • Allyl Deprotection: Swell the resin in anhydrous DCM. Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like dimethyl barbituric acid (DMBA) in DCM. Agitate under argon for 2 hours. Wash thoroughly with DCM, DMF, and sodium diethyldithiocarbamate solution (to remove residual palladium), followed by further DMF and DCM washes.

    • Adenosine Coupling: Swell the resin in anhydrous acetonitrile. In a separate flask, activate the adenosine phosphoramidite building block with an activator like 5-(ethylthio)-1H-tetrazole (ETT). Add this solution to the resin and react for 15-30 minutes under argon.

    • Oxidation: Wash the resin and then treat with an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) for 5 minutes to convert the phosphite triester to the stable phosphate triester. Wash thoroughly.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (including the Boc groups on the ribose).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Alternative Strategies and Comparative Analysis

While total chemical synthesis offers unparalleled precision, it is technically demanding and resource-intensive. Several alternative strategies have been developed, each with distinct advantages and limitations.

Alternative 1: Chemoenzymatic Synthesis

This approach combines chemical peptide synthesis with enzymatic modification. A peptide containing an unmodified serine residue is first synthesized using standard SPPS and then subjected to in vitro ADP-ribosylation using a purified ADP-ribosyltransferase.

Causality: This method is chosen for its operational simplicity in generating the native α-glycosidic linkage without complex stereochemical control during synthesis. It leverages the inherent specificity of enzymes to perform the modification.[1] For Ser-ADPr, the PARP1:HPF1 complex is often used as it specifically directs ADP-ribosylation to serine residues.[7]

Experimental Workflow:

  • Synthesize and purify the target peptide using standard Fmoc-SPPS.

  • Set up an in vitro reaction containing the purified peptide, NAD+, and the catalytic domain of the desired enzyme (e.g., PARP14cat or the PARP1:HPF1 complex).[5]

  • Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

  • Quench the reaction and purify the ADP-ribosylated peptide from the unmodified peptide and enzyme using RP-HPLC.

G A Synthesize Peptide via SPPS B Purify Peptide (HPLC) A->B C In Vitro Reaction: Peptide + Enzyme (e.g., PARP1/HPF1) + NAD+ B->C D Incubate (37°C) C->D E Purify ADPr-Peptide (HPLC) D->E F Characterize (Mass Spec) E->F caption Chemoenzymatic Synthesis Workflow.

Alternative 2: Bio-orthogonal "Click" Chemistry

This strategy involves incorporating a non-native amino acid bearing a bio-orthogonal handle (e.g., an azide or alkyne) into the peptide via SPPS. A correspondingly modified ADP-ribose analog is then "clicked" onto the peptide post-synthetically.

Causality: This method is advantageous for its high efficiency and specificity, allowing for the labeling of peptides and proteins in complex mixtures. It creates a stable triazole linkage, which acts as a mimic of the natural, more labile glycosidic bond, making it useful for developing stable probes or for applications where bond hydrolysis is undesirable.[4]

Experimental Workflow:

  • Synthesize a peptide containing an azide-modified amino acid (e.g., azidohomoalanine) at the desired position using SPPS.

  • Synthesize or procure an alkyne-modified ADP-ribose analog.

  • Perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction by mixing the peptide and the ADPr-alkyne in the presence of a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate).

  • Purify the resulting "clicked" peptide by RP-HPLC.

Performance Comparison: Making the Right Choice

The choice of methodology depends critically on the intended application, available resources, and the specific chemical nature of the desired product.

FeatureTotal Chemical Synthesis (Fmoc-Ser-Ribose Building Block)Chemoenzymatic SynthesisBio-orthogonal Click Chemistry
Site-Specificity Excellent: Absolute control over modification site.Good to Excellent: Dependent on enzyme specificity.Excellent: Defined by placement of the bio-orthogonal handle.
Stereochemical Control Excellent: Can synthesize specific anomers (α or β).[10]Excellent: Produces the native α-anomer.Not applicable (forms a triazole ring).
Nature of Linkage Native O-glycosidic bond. Native O-glycosidic bond. Non-native triazole linkage. [4]
Scalability Moderate; can be limited by cost of building blocks.Good; can produce milligram quantities.[5]Good.
Technical Complexity High: Requires expertise in complex organic and peptide synthesis.Moderate: Requires protein expression/purification and enzymatic assays.Moderate; requires synthesis of modified components.
Key Advantage Unparalleled precision, access to non-native isomers and mimics.Simpler access to the native modification.High efficiency and stability; useful for creating probes.
Key Disadvantage Technically demanding, multi-step process.May have limited substrate scope depending on the enzyme.Produces a non-native linkage, which may not be recognized by biological machinery.

Conclusion and Expert Recommendations

The synthesis of site-specifically ADP-ribosylated peptides is no longer a prohibitive challenge, thanks to a growing toolbox of chemical and enzymatic methods.

  • For studies requiring the absolute native chemical structure to investigate interactions with hydrolases or reader domains, total chemical synthesis using building blocks like Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl or a chemoenzymatic approach are the methods of choice. The former provides ultimate control over stereochemistry,[10] while the latter offers a more straightforward path to the natural product if a suitable enzyme is available.[1]

  • For applications where stability is paramount , such as the development of inhibitors or probes that must resist enzymatic cleavage, the bio-orthogonal click chemistry approach is superior. The resulting triazole linkage provides a robust isostere of the native bond.[4]

  • For researchers aiming to produce milligram quantities of a peptide with the native modification for structural studies or antibody generation, the chemoenzymatic method often presents the most favorable balance of precision and scalability.[5]

Ultimately, the selection of a synthetic strategy should be guided by a clear understanding of the biological question at hand. By weighing the trade-offs between chemical precision, biological authenticity, and experimental feasibility, researchers can effectively generate the critical tools needed to unravel the complex and vital roles of ADP-ribosylation.

References

  • Minnee, H., Codée, J. D. C., & Filippov, D. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. ChemBioChem. [Link][6]

  • ACS Fall 2025. (2025). Chemoenzymatic synthesis and purification of ADP-ribosylated peptides using PARP14. American Chemical Society. [Link][5]

  • ResearchGate. (n.d.). Chemoenzymatic and Synthetic Approaches To Investigate Aspartate- and Glutamate-ADP-Ribosylation. Request PDF. [Link]

  • Minnee, H., Codée, J. D. C., & Filippov, D. V. (2024). Mono-ADP-Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. Chembiochem. [Link]

  • You, Y., et al. (2025). Chemical O-ADP-Ribosylations: Synthesis and Bioconjugation of ADPr-Peptides/Proteins from NAD. PubMed. [Link]

  • Angewandte Chemie International Edition. (2024). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. [Link]

  • bioRxiv. (2022). Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. [Link]

  • Rack, J. G. M., et al. (2023). Chemoenzymatic and Synthetic Approaches To Investigate Aspartate- and Glutamate-ADP-Ribosylation. Journal of the American Chemical Society. [Link]

  • Voorneveld, J., et al. (2022). Convergent Approach Toward ADP-Ribosylated Peptides via a Chemoselective Phosphate Condensation. Angewandte Chemie International Edition. [Link]

  • van der Heden van Noort, G. J., et al. (2018). and β-Ser-ADP-ribosylated Peptides Reveal α-Ser-ADPr as the Native Epimer. Scholarly Publications Leiden University. [Link]

  • Liu, Q., van der Marel, G. A., & Filippov, D. V. (2019). Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. Organic & Biomolecular Chemistry. [Link]

  • Minnee, H., et al. (2024). Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2023). (PDF) Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • ResearchGate. (n.d.). A) Comparison of our chemical ADP-ribosylation method with a de novo... [Link]

  • Voorneveld, J., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega. [Link]

  • ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Lauer-Fields, J. L., et al. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. PubMed. [Link]

  • Mergler, M., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science. [Link]

  • Lauer-Fields, J. L., et al. (2013). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PubMed Central. [Link]

  • Buntru, A., et al. (2022). Beyond protein modification: the rise of non-canonical ADP-ribosylation. Essays in Biochemistry. [Link]

  • Voorneveld, J., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. PubMed Central. [Link]

  • Palazzo, L., Mikoč, A., & Ahel, I. (2017). ADP-ribosylation: new facets of an ancient modification. The FEBS Journal. [Link]

  • Leidecker, O., et al. (2018). Serine is the major residue for ADP-ribosylation upon DNA damage. eLife. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Chemically Synthesized vs. Natural ADP-Ribosylated Proteins

For Researchers, Scientists, and Drug Development Professionals The Significance of ADP-Ribosylation in Cellular Processes Adenosine diphosphate (ADP)-ribosylation is a critical post-translational modification (PTM) that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of ADP-Ribosylation in Cellular Processes

Adenosine diphosphate (ADP)-ribosylation is a critical post-translational modification (PTM) that governs a multitude of cellular events, including DNA repair, cell signaling, and apoptosis.[1][2] This dynamic process, orchestrated by ADP-ribosyltransferases (ARTs), involves the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to specific amino acid residues on target proteins.[3][4] The resulting mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation) dramatically alters the target protein's function, localization, and interaction with other molecules.[3][5] Given its central role in cellular homeostasis and its dysregulation in diseases like cancer, the ability to study specific ADP-ribosylation events is paramount for advancing our understanding of biology and for developing novel therapeutics.[5][6]

This guide delves into the two primary approaches for obtaining ADP-ribosylated proteins for study: isolation from natural sources and chemical synthesis. We will objectively compare their performance and provide the rationale behind choosing one over the other for specific research applications.

Production and Purification: A Tale of Two Methodologies

The choice between natural and synthetic ADP-ribosylated proteins often hinges on the desired level of homogeneity, yield, and the specific biological question being addressed.

Natural ADP-Ribosylated Proteins: A Reflection of Cellular Complexity

Isolating ADP-ribosylated proteins from cells or tissues provides a snapshot of this PTM in its native context. However, this approach is fraught with challenges. The modification is often transient and present at low stoichiometry, making purification of a specific modified protein difficult.[1] Furthermore, cells contain a heterogeneous population of ADP-ribosylated proteins with varying chain lengths and branching, which can complicate functional studies.[7][8]

Workflow for Enrichment of Natural ADP-Ribosylated Proteins

start Cell Lysis & Protein Extraction enrichment Enrichment of ADP-ribosylated proteins (e.g., Af1521 macrodomain affinity purification) start->enrichment digestion Proteolytic Digestion enrichment->digestion ms Mass Spectrometry (LC-MS/MS) for identification and site mapping digestion->ms

Caption: Workflow for the enrichment and identification of naturally ADP-ribosylated proteins.

Chemically Synthesized ADP-Ribosylated Proteins: Precision and Homogeneity

Chemical and chemoenzymatic synthesis offers a powerful alternative, providing access to homogeneously modified proteins with defined ADP-ribose chain lengths at specific amino acid sites.[9][10][11] This precision is invaluable for dissecting the functional consequences of a particular modification event.[12] However, the chemical synthesis of these complex molecules is not without its own set of challenges, including the stereoselective formation of the glycosidic bond and the construction of the pyrophosphate linkage.[3]

General Workflow for Chemoenzymatic Synthesis of ADP-Ribosylated Peptides/Proteins

peptide_syn Solid-Phase Peptide Synthesis enzymatic_adpr Enzymatic ADP-ribosylation (e.g., using PARP enzymes) peptide_syn->enzymatic_adpr purification Purification (e.g., HPLC) enzymatic_adpr->purification ligation (Optional) Protein Ligation to form full-length protein purification->ligation

Caption: A generalized workflow for the chemoenzymatic synthesis of ADP-ribosylated proteins.

Head-to-Head Comparison: Biological Activity and Experimental Considerations

FeatureChemically Synthesized ADP-Ribosylated ProteinsNatural ADP-Ribosylated Proteins
Homogeneity High: Defined modification site and chain length.[9][12]Low: Heterogeneous mixture of modification sites and chain lengths.[7][8]
Yield Potentially high and scalable.[9]Generally low and dependent on cellular abundance.
Site-Specificity Precisely controlled.[10][11]Reflects the in vivo specificity of ARTs, but can be complex to map.[1][13]
Structural Integrity High, with well-defined structure.Can be susceptible to degradation by hydrolases during purification.[1]
Functional Equivalence Can be designed to mimic specific natural modifications for functional studies.[12]Represents the true biological entity, but heterogeneity can mask specific functions.
Key Applications Mechanistic studies, structural biology, development of specific antibodies and inhibitors.[12][14]Discovery of novel ADP-ribosylation sites and binding partners, studying the global "ADP-ribosylome".[15][16]

Experimental Protocols for Validation

To ensure the biological relevance of both natural and synthetic ADP-ribosylated proteins, rigorous validation is essential.

Protocol 1: Mass Spectrometry-Based Identification of ADP-Ribosylation Sites

This protocol provides a general framework for identifying ADP-ribosylation sites on both natural and synthetic proteins.

Rationale: Mass spectrometry (MS) is the gold standard for identifying PTMs and mapping their precise location on a protein.[13][16] Electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are often used in combination to achieve comprehensive fragmentation and confident site localization.[1]

Methodology:

  • Sample Preparation:

    • For natural proteins, enrich for ADP-ribosylated proteins using affinity purification with reagents like the Af1521 macrodomain.[16]

    • For synthetic proteins, proceed directly to digestion.

  • Proteolytic Digestion: Digest the protein sample into smaller peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition strategy that triggers fragmentation of ions with a neutral loss corresponding to ADP-ribose.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the modified peptides and pinpoint the exact amino acid residue that is ADP-ribosylated.

Protocol 2: In Vitro Functional Assay - PARP Activity Assay

This protocol assesses the ability of a protein to be a substrate for a poly(ADP-ribose) polymerase (PARP) enzyme, a key writer of this modification.

Rationale: The ability of a protein to be ADP-ribosylated by a specific PARP enzyme is a direct measure of its functional integrity as a substrate. This assay can be used to compare the activity of synthetic and natural substrates.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the PARP enzyme (e.g., PARP1), NAD+, a DNA activator (for DNA-dependent PARPs), and the substrate protein (either synthetic or natural).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

  • Detection of PARylation:

    • Western Blot: Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-PAR antibody. An increase in the molecular weight of the substrate protein indicates PARylation.

    • ELISA-based Assay: Utilize a kit that detects the incorporation of biotinylated NAD+ into the substrate protein.

  • Quantification: Quantify the signal to compare the extent of PARylation between the synthetic and natural substrates.

Signaling Pathway: DNA Damage Response

ADP-ribosylation, particularly by PARP1, is a critical first responder to DNA damage. This pathway illustrates the central role of this PTM in recruiting DNA repair machinery.

dna_damage DNA Damage parp1 PARP1 Activation dna_damage->parp1 par PAR Synthesis parp1->par recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) par->recruitment repair DNA Repair recruitment->repair

Caption: Simplified schematic of the role of PARP1-mediated ADP-ribosylation in the DNA damage response.

Conclusion and Future Directions

Both chemically synthesized and naturally derived ADP-ribosylated proteins are indispensable tools for advancing our understanding of this pivotal post-translational modification. While natural proteins offer a glimpse into the complex cellular "ADP-ribosylome," synthetic proteins provide the precision necessary for detailed mechanistic and structural studies. The choice between these two sources should be guided by the specific research question and the level of homogeneity required.

Future advancements in chemical and chemoenzymatic synthesis will likely enable the production of even more complex and physiologically relevant ADP-ribosylated proteins, including those with defined branching and chain lengths.[3][17] Coupled with increasingly sensitive mass spectrometry techniques, these tools will continue to illuminate the intricate roles of ADP-ribosylation in health and disease, paving the way for novel therapeutic interventions.

References

  • Identifying ADP-Ribosylation Sites with Mass Spectrometry - Thermo Fisher Scientific. (2015-12-18).
  • Chemoenzymatic and Synthetic Approaches To Investigate Aspartate- and Glutamate-ADP-Ribosyl
  • Identification and analysis of ADP-ribosyl
  • ADP-ribosylations and strategies for synthesizing α-type...
  • Chemical O-ADP-Ribosylations: Synthesis and Bioconjugation of ADPr-Peptides/Proteins
  • Chemoenzymatic and Synthetic Approaches To Investigate Aspartate- and Glutamate-ADP-Ribosylation | Request PDF - ResearchG
  • Development of a mass-spectrometry based method for the identification of the in vivo whole blood and plasma ADP-ribosylomes | bioRxiv. (2020-11-17).
  • Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer N
  • Chemoenzymatic synthesis and purification of ADP-ribosylated peptides using PARP14 | Poster Board #404 - ACS Fall 2025 - American Chemical Society.
  • Chemical Tools to Study Protein ADP-Ribosyl
  • Chemical Tools to Study Protein ADP-Ribosyl
  • ADP-ribosylation from molecular mechanisms to therapeutic implic
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  • Chemical Tools to Study Protein ADP-Ribosylation - ResearchG
  • ADP-ribosyl
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  • (PDF)
  • Intracellular Mono-ADP-Ribosylation in Signaling and Disease - MDPI. (2015-09-25).
  • Generation and Characterization of Recombinant Antibody-like ADP-Ribose Binding Proteins - PubMed. (2017-12-05).
  • (PDF) ADP-ribosyltransferase-based biocatalysis of non-hydrolyzable NAD+ analogs. (2025-08-06).
  • Generation and Characterization of Recombinant Antibody-like ADP-Ribose Binding Proteins | Biochemistry - ACS Public
  • ADP-Ribosylation — A PARful Regulator of the Cell - Bio-Rad Antibodies. (2025-11-27).
  • PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC.
  • (Open Access) Generation and Characterization of Recombinant Antibody-like ADP-Ribose Binding Proteins (2017) | Bryan A.
  • Development and Characterization of Recombinant ADP-Ribose Binding Reagents that Allow Simultaneous Detection of Mono and Poly ADP-Ribose - PMC - NIH. (2024-05-16).
  • Chemical O‐ADP‐Ribosylations: Synthesis and Bioconjugation of ADPr‐Peptides/Proteins
  • Non-hydrolyzable NAD⁺ analog binding and inhibition of PARP-1. a...
  • A Protein Semisynthesis-Based Strategy to Investigate the Functional Impact of Linker Histone Serine ADP-Ribosyl
  • PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes - PMC - NIH.
  • The Promise of Proteomics for the Study of ADP-Ribosyl
  • Chemical O‐ADP‐Ribosylations: Synthesis and Bioconjugation of ADPr‐Peptides/Proteins from NAD+ | Request PDF - ResearchG
  • Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology - Frontiers.
  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PubMed Central.
  • Molecular Tools for the Study of ADP-Ribosylation: A Unified and Versatile Method to Synthesise Native Mono-ADP-Ribosyl
  • Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated
  • Conditions for recombinant protein expression.
  • Functional roles of ADP-ribosylation writers, readers and erasers - Frontiers.
  • Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1 - PMC - NIH.
  • Deciphering the dark side of histone ADP-ribosylation: what structural features of damaged nucleosome regulate the activities of PARP1 and PARP2 - PubMed Central. (2025-09-05).
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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic ADP-Ribosylated Peptides by HPLC

For researchers, scientists, and drug development professionals working with ADP-ribosylation, the synthesis of high-purity ADP-ribosylated peptides is a critical prerequisite for reliable experimental outcomes. ADP-ribo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with ADP-ribosylation, the synthesis of high-purity ADP-ribosylated peptides is a critical prerequisite for reliable experimental outcomes. ADP-ribosylation is a vital post-translational modification (PTM) involved in fundamental cellular processes like DNA repair, cell signaling, and gene regulation.[1][2] The inherent complexity and potential lability of these modified peptides, however, present significant challenges in their synthesis and subsequent purity verification.[3][4]

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthetic ADP-ribosylated peptides, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare HPLC with alternative methods to provide a comprehensive analytical framework.

The Central Role of Purity in ADP-Ribosylation Research

Synthetic ADP-ribosylated peptides are indispensable tools for a range of applications, including:

  • Developing and validating antibodies.

  • Serving as standards in mass spectrometry-based proteomics.[5]

  • Investigating the binding specificity of ADP-ribose reading domains (e.g., macrodomains).

  • Screening for inhibitors of enzymes that write or erase this modification, such as PARPs and ADP-ribosylhydrolases.[6]

I. Reverse-Phase HPLC: The Gold Standard for Peptide Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost technique for analyzing the purity of synthetic peptides.[7][8][9] Its principle lies in the differential partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[8] Peptides are separated based on the hydrophobicity conferred by their amino acid side chains.[8][10]

Causality Behind Experimental Choices in RP-HPLC

The success of an RP-HPLC method hinges on the careful selection of several key parameters. Understanding the "why" behind these choices is crucial for developing a robust, reproducible assay.

1. The Column (Stationary Phase): C18 - The Workhorse

  • Why C18? C18 (octadecyl) bonded silica is the most widely used stationary phase for peptide analysis. Its long alkyl chains provide a highly hydrophobic surface, offering excellent retention and resolving power for a broad spectrum of peptides, from small hydrophilic to large hydrophobic ones.[11] The large surface area allows for effective interaction with the peptide's hydrophobic "foot," leading to high-resolution separations.[10]

  • Pore Size is Critical: For peptides and proteins, wide-pore silica (typically 300 Å) is essential.[11][12] Unlike small molecules, peptides require larger pores to ensure unrestricted access to the bonded phase surface, preventing size-exclusion effects that can lead to poor peak shape and resolution.

2. The Mobile Phase: Acetonitrile, Water, and the Ion-Pairing Agent

  • Mobile Phase Composition: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides.[8] Acetonitrile is favored for its low viscosity, UV transparency, and strong elution strength for peptides.

  • The Role of Ion-Pairing Agents: This is arguably the most critical choice for achieving sharp, symmetrical peaks. Peptides are zwitterionic molecules. Without an acidic mobile phase modifier, they can interact with residual, negatively charged silanol groups on the silica surface, leading to severe peak tailing. Ion-pairing agents are acids that serve two functions:

    • They protonate the silanol groups, minimizing undesirable ionic interactions.

    • Their counter-ions form neutral "ion pairs" with the positively charged residues (Lys, Arg, His) on the peptide, enhancing hydrophobic interaction with the stationary phase and improving peak shape.[13]

3. The Great Debate: TFA vs. Formic Acid

  • Trifluoroacetic Acid (TFA): The UV Champion. At a concentration of 0.1%, TFA is the traditional and most effective ion-pairing agent for UV-based HPLC analysis.[13][14] Its strength as an acid ensures excellent peak shape and resolution.[14]

  • Formic Acid (FA): The MS Ally. TFA is notoriously detrimental to mass spectrometry, causing significant ion suppression that reduces sensitivity.[13][14][15] Formic acid (typically at 0.1%) is the preferred additive for LC-MS applications as it is more volatile and causes much less signal suppression.[14] However, FA is a weaker acid than TFA, often resulting in broader peaks and reduced chromatographic resolution compared to TFA-based methods.[13][14]

  • The Verdict for Purity Assessment: For a standalone HPLC-UV purity assessment, 0.1% TFA is the superior choice for achieving the highest possible resolution, which is paramount for separating closely eluting impurities.[14] If the analysis must be coupled with MS for identity confirmation, a compromise using FA or other MS-friendly agents like difluoroacetic acid (DFA) may be necessary.[14]

4. Detection: The Importance of Wavelength

  • Why 214-220 nm? The peptide bond itself absorbs strongly in the far UV region.[8][9] Detecting at a wavelength between 214 nm and 220 nm allows for the visualization of all peptide-related species, regardless of their amino acid composition (as aromatic residues like Trp, Tyr, Phe absorb at ~280 nm). This ensures that truncated sequences or other impurities that lack aromatic residues are not missed. Purity is calculated as the peak area of the main product divided by the total area of all peaks in the chromatogram.[8]

II. Experimental Protocol: A Self-Validating HPLC Workflow

This protocol outlines a standard procedure for assessing the purity of a synthetic ADP-ribosylated peptide using RP-HPLC with UV detection.

Workflow Overview

Caption: High-level workflow for HPLC purity assessment.

Step-by-Step Methodology

1. Materials and Reagents:

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) TFA.

  • Sample Diluent: Mobile Phase A.

  • Synthetic ADP-ribosylated peptide: Lyophilized powder.

  • HPLC System: A binary pump system with a UV/Vis detector and autosampler.

  • Column: C18, 300 Å pore size, 5 µm particle size, 4.6 x 250 mm.

2. Preparation (Self-Validation Starts Here):

  • Mobile Phase: Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly to prevent air bubbles, which can cause pressure fluctuations and baseline noise.

  • System Suitability: Before analyzing the sample, perform a "blank" injection (injecting only Mobile Phase A) to ensure the baseline is stable and free of ghost peaks from previous runs. This validates the cleanliness of the system.

  • Sample Preparation: Accurately weigh and dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL. Vortex and centrifuge briefly to pellet any insoluble material. An unclear solution indicates poor solubility, which can compromise the analysis.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (maintaining a constant temperature ensures reproducible retention times).

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold for equilibration and loading)

    • 5-35 min: 5% to 65% B (Linear gradient for peptide elution)

    • 35-40 min: 65% to 95% B (Steep gradient to wash the column)

    • 40-45 min: 95% B (Isocratic hold for final wash)

    • 45-50 min: 95% to 5% B (Return to initial conditions)

    • 50-60 min: 5% B (Column re-equilibration for the next run)

4. Data Analysis:

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all integrated peaks and multiplying by 100.

  • A high-purity sample should exhibit a sharp, symmetrical main peak and minimal secondary peaks.

III. A Comparative Guide: HPLC vs. Alternative Purity Assessment Methods

While HPLC is the primary method for purity analysis, it provides limited information on the identity of the main peak and impurities.[16] A comprehensive assessment often involves orthogonal techniques.

FeatureRP-HPLC (UV) LC-Mass Spectrometry (LC-MS) Capillary Electrophoresis (CE)
Primary Measurement Purity (based on UV absorbance)Purity & Identity (Mass-to-charge ratio)Purity (based on charge-to-mass ratio)
Resolution High to ExcellentHigh (Chromatography)Very High
Key Advantage Robust, reproducible, excellent for quantifying purity. The gold standard.[7]Confirms the molecular weight of the target peptide and can identify impurities.[16][17]Orthogonal separation mechanism to HPLC, ideal for resolving impurities that co-elute in RP.[18]
Key Limitation Does not confirm the identity (mass) of the peaks.Quantitative accuracy can be lower than UV; ion suppression issues.[14]Lower loading capacity and can be less robust than HPLC for routine QC.[19]
Best For Accurate quantification of purity for release criteria.Confirming product identity and characterizing impurities.[1][20]High-resolution separation of complex mixtures and analysis of polar/charged peptides.[18][19]
In-Depth Look at Alternatives
  • LC-Mass Spectrometry (LC-MS): This is the most powerful complementary technique.[17] By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, one can simultaneously assess purity and confirm that the main peak has the correct molecular weight for the ADP-ribosylated peptide. This is invaluable as it distinguishes the target product from an impurity that might happen to have a similar retention time. The major challenge is the lability of the ADP-ribose moiety, which can be lost during sample preparation or ionization.[1]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in an electric field.[19] Because this separation principle is fundamentally different from the hydrophobicity-based separation of RP-HPLC, it is considered an "orthogonal" technique.[18] An impurity that co-elutes with the main peak in HPLC may be easily resolved by CE. This makes CE a powerful secondary method for confirming purity, especially for challenging separations.[21]

Decision Logic for Method Selection

Method_Selection start Goal of Analysis? q1 Routine QC for Purity? start->q1 q2 Confirm Identity & Characterize Impurities? q1->q2 No res1 Use RP-HPLC (UV) q1->res1 Yes q3 Co-eluting Impurities in HPLC? q2->q3 No res2 Use LC-MS q2->res2 Yes q3->res1 No res3 Use Capillary Electrophoresis (CE) q3->res3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

IV. Conclusion and Best Practices

Assessing the purity of synthetic ADP-ribosylated peptides is a non-trivial but essential task for ensuring data integrity in research and development.

  • Primary Method: RP-HPLC with UV detection at ~215 nm remains the definitive method for quantitative purity assessment due to its high resolution, robustness, and reliability.

  • Identity Confirmation: Always complement HPLC data with mass spectrometry (LC-MS or MALDI-TOF) to confirm the molecular weight of the main product. This ensures you have synthesized the correct molecule.

  • Orthogonal Verification: When purity is paramount or co-elution is suspected, employ an orthogonal technique like capillary electrophoresis to provide an independent and confirmatory assessment.

  • Method Validation: A robust analytical method is a self-validating one. Always include system suitability checks, blank injections, and well-defined integration parameters to ensure the data is accurate and reproducible.

By combining the high-resolving power of RP-HPLC with identity confirmation from mass spectrometry, researchers can proceed with confidence, knowing their synthetic ADP-ribosylated peptides meet the stringent purity requirements for downstream biological applications.

References

Validation

A Senior Application Scientist's Guide to Functional Assays for Validating Synthetic ADP-Ribosylated Proteins

Introduction: The Critical Need for Functional Validation of Synthetic ADP-Ribosylated Proteins ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a pivotal role in a multitude of cellular pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Functional Validation of Synthetic ADP-Ribosylated Proteins

ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a pivotal role in a multitude of cellular processes, including DNA repair, cell signaling, and gene regulation.[1][2] The enzymes responsible for this modification, ADP-ribosyltransferases (ARTs), transfer ADP-ribose from NAD+ onto target proteins, creating either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation).[3][4][5] The reversible nature of this PTM, governed by "writer" (e.g., PARPs), "eraser" (e.g., PARG, ARH3), and "reader" proteins, underscores its importance in cellular homeostasis and disease.[6][7]

The advent of synthetic methods to generate site-specifically ADP-ribosylated proteins has revolutionized the study of this complex PTM.[8][9] However, the synthesis of these valuable tools is only the first step. Rigorous functional validation is paramount to ensure that the synthetic modification mimics the biological activity of its endogenously generated counterpart. This guide provides a comparative overview of key functional assays for validating synthetic ADP-ribosylated proteins, offering insights into experimental design, data interpretation, and best practices for researchers in basic science and drug discovery.

I. The Landscape of Functional Validation: A Multi-pronged Approach

A comprehensive validation strategy for synthetic ADP-ribosylated proteins should interrogate multiple aspects of their function. No single assay can provide a complete picture. Therefore, a combination of biochemical, biophysical, and cell-based assays is recommended to build a robust body of evidence. The choice of assays will ultimately depend on the specific biological question being addressed.

Core Principles of a Self-Validating System:

  • Specificity: The observed functional effect should be directly attributable to the ADP-ribosylation at the intended site.

  • Comparability: The synthetic protein's activity should be comparable to that of its enzymatically ADP-ribosylated counterpart, where possible.

  • Context-Dependence: The functional consequences of ADP-ribosylation can be highly dependent on the cellular context.

II. Biochemical Assays: Probing Molecular Interactions and Enzymatic Activity

Biochemical assays provide a controlled, in vitro environment to dissect the direct molecular consequences of ADP-ribosylation.

A. Protein-Protein Interaction (PPI) Assays

ADP-ribosylation can modulate protein function by creating or disrupting protein-protein interactions.[10] Validating these interactions is a crucial step in confirming the functionality of a synthetic ADP-ribosylated protein.

These classic techniques are used to identify and confirm interactions between the synthetic ADP-ribosylated protein and its binding partners.

Experimental Workflow:

  • Immobilize the synthetic ADP-ribosylated protein (bait) on a resin (e.g., Glutathione-S-Transferase (GST) pull-down) or use an antibody to capture it (Co-IP).

  • Incubate the immobilized bait with a cell lysate or a purified potential binding partner (prey).

  • Wash away non-specific binders.

  • Elute the protein complexes and analyze the prey protein by Western blotting or mass spectrometry.

Causality Behind Experimental Choices:

  • Controls are critical: Include the unmodified synthetic protein as a negative control to demonstrate that the interaction is dependent on ADP-ribosylation.

  • Choice of lysate: Using a cell lysate provides a more physiologically relevant context for the interaction, but can increase background noise. Purified proteins offer a cleaner system to study direct interactions.

FRET-based assays offer a more quantitative and dynamic way to measure protein-protein interactions in real-time.[11]

Experimental Workflow:

  • Label the synthetic ADP-ribosylated protein with a donor fluorophore (e.g., CFP) and its putative binding partner with an acceptor fluorophore (e.g., YFP).

  • Mix the labeled proteins and measure the FRET signal. An increase in FRET indicates that the two proteins are in close proximity.

  • Competition experiments with unlabeled ADP-ribose or the unmodified protein can be used to confirm the specificity of the interaction.

Key Considerations:

  • Tagging Strategy: The placement of the fluorescent tags should not interfere with the protein's folding or the interaction interface.

  • Non-hydrolyzable probes: Using a non-hydrolyzable ADP-ribose analog in the synthetic protein can be advantageous for studying interactions with "eraser" enzymes without the confounding factor of substrate degradation.[11]

FRET_Assay cluster_0 No Interaction cluster_1 Interaction & FRET ADP-Ribosylated_Protein_CFP Synthetic ADP-Ribosylated Protein CFP (Donor) Binding_Partner_YFP Binding Partner YFP (Acceptor) Complex Complex Emission Emission at 527nm Complex->Emission FRET Excitation Excitation at 433nm Excitation->Complex:d

Caption: FRET-based assay for protein-protein interaction.

B. Enzymatic Activity Assays

Synthetic ADP-ribosylated proteins can be used as substrates to measure the activity of "eraser" enzymes like PARG and ARH3, or to study the effects of the modification on the enzymatic activity of the protein itself.[3]

These assays measure the ability of "eraser" enzymes to remove the ADP-ribose modification from the synthetic protein.

Fluorogenic Assays:

  • Principle: A fluorophore is quenched by its proximity to the ADP-ribose moiety. Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence.[3]

  • Advantages: Homogeneous, high-throughput format suitable for inhibitor screening.[12]

Chemiluminescent ELISA:

  • Principle: The synthetic ADP-ribosylated protein is coated on a plate. After incubation with the hydrolase, the remaining ADP-ribosylation is detected using an anti-PAR or anti-MAR antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[3]

  • Advantages: High sensitivity and specificity.

If the synthetic protein is itself an enzyme, assays should be performed to determine how ADP-ribosylation affects its catalytic activity. Standard enzyme kinetics assays (e.g., measuring substrate turnover or product formation) can be used, comparing the activity of the modified and unmodified protein.

Comparative Table of Biochemical Assays:

Assay TypePrincipleThroughputKey AdvantagesKey Limitations
Pull-down/Co-IP Affinity capture of interacting proteinsLow to MediumIdentifies novel interactors; relatively simple setupProne to false positives; qualitative or semi-quantitative
FRET Non-radiative energy transfer between fluorophoresHighReal-time, quantitative analysis of interactions; suitable for screeningRequires protein labeling; potential for steric hindrance from tags
Fluorogenic Hydrolase Assay Enzymatic cleavage releases a fluorescent signalHighHomogeneous format; sensitive and continuous monitoringRequires specifically designed fluorogenic substrates
Chemiluminescent ELISA Antibody-based detection of remaining modificationMedium to HighHigh sensitivity and specificity; versatileDiscontinuous endpoint assay; requires specific antibodies

III. Cell-Based Assays: Assessing Function in a Physiological Context

While biochemical assays are powerful, they lack the complexity of the cellular environment. Cell-based assays are essential for validating the function of synthetic ADP-ribosylated proteins in a more physiologically relevant setting.[3]

A. Cellular Localization and Trafficking

ADP-ribosylation can influence a protein's subcellular localization.

Experimental Workflow:

  • Introduce the fluorescently tagged synthetic ADP-ribosylated protein into cells (e.g., via microinjection or cell-penetrating peptides).

  • Use confocal microscopy to visualize the protein's localization and compare it to the unmodified control.

  • Co-staining with organelle-specific markers can provide more precise localization information.

B. Signaling Pathway Modulation

A key function of ADP-ribosylation is its role in cellular signaling cascades, such as the DNA damage response (DDR).[7]

Experimental Workflow:

  • Introduce the synthetic ADP-ribosylated protein into cells.

  • Induce the relevant signaling pathway (e.g., by treating cells with a DNA damaging agent).

  • Monitor downstream signaling events, such as the phosphorylation of target proteins or the expression of reporter genes, by Western blotting, qPCR, or reporter assays.

  • Compare the cellular response to that observed with the unmodified protein.

Signaling_Pathway_Validation DNA_Damage DNA Damage (e.g., H2O2) PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation Protein PARylation PARP_Activation->PARylation Recruitment Recruitment of Repair Factors PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Downstream_Effect Measure Downstream Signaling Event (e.g., Reporter Gene) Recruitment->Downstream_Effect Modulation Synthetic_Protein Introduce Synthetic ADP-ribosylated Protein Synthetic_Protein->Downstream_Effect

Caption: Validating the role of a synthetic ADP-ribosylated protein in a signaling pathway.

IV. Structural and Biophysical Validation: Confirming Conformational Integrity

The addition of a bulky and charged ADP-ribose moiety can potentially alter the overall structure and stability of a protein.

A. Mass Spectrometry (MS)

MS is an indispensable tool for confirming the identity and site of ADP-ribosylation on the synthetic protein.[13][14] Advanced MS techniques like electron-transfer dissociation (ETD) are particularly useful for localizing the labile ADP-ribose modification without cleaving it from the peptide backbone.[13] While primarily a structural validation tool, MS can also be used in quantitative proteomics workflows (e.g., dELTA-MS) to assess how the synthetic protein influences the endogenous ADP-ribosylome.[15]

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary structure of the synthetic ADP-ribosylated protein and compare it to the unmodified protein. Significant changes in the CD spectrum may indicate that the modification has induced a global conformational change, which could have functional implications.

V. Conclusion: A Roadmap for Rigorous Validation

The ability to synthesize site-specifically ADP-ribosylated proteins offers unprecedented opportunities to unravel the complexities of this vital post-translational modification. However, the power of this approach is contingent on rigorous functional validation. By employing a multi-faceted strategy that combines biochemical, cell-based, and biophysical assays, researchers can confidently establish the biological relevance of their synthetic constructs. This comprehensive approach not only ensures the integrity of the research but also accelerates the translation of fundamental discoveries into novel therapeutic strategies.

References

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  • Leidecker, O., et al. (2016). ADP-ribosylation signalling and human disease. Mobile DNA, 7(1), 1-15. Retrieved from [Link]

  • Sowa, A. W., et al. (2022). Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe. STAR Protocols, 3(1), 101078. Retrieved from [Link]

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  • Larsen, S. C., et al. (2018). Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry. In Methods in Molecular Biology (Vol. 1813, pp. 149-161). Springer. Retrieved from [Link]

  • Sowa, A. W., et al. (2021). A molecular toolbox for ADP-ribosyl binding proteins. eLife, 10, e71336. Retrieved from [Link]

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  • Fehr, A. R., et al. (2015). Intracellular Mono-ADP-Ribosylation in Signaling and Disease. ResearchGate. Retrieved from [Link]

  • Zarkovic, J., et al. (2018). Interaction of fractionated PAR and binding proteins in solution as.... ResearchGate. Retrieved from [Link]

  • van der Heden van Noort, G. J., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(4), 1645-1657. Retrieved from [Link]

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  • Noble, J. E., & Bailey, M. J. A. (2009). A comparison of protein quantitation assays for biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 101-111. Retrieved from [Link]

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  • Wu, F., et al. (2023). Impact of Asp/Glu-ADP-ribosylation on protein-protein interaction and protein function. Computational and Structural Biotechnology Journal, 21, 1690-1698. Retrieved from [Link]

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  • Zobel, F., et al. (2022). Systematic analysis of ADP-ribose detection reagents and optimisation of sample preparation to detect ADP-ribosylation in vitro and in cells. bioRxiv. Retrieved from [Link]

  • van der Heden van Noort, G. J., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(4), 1645-1657. Retrieved from [Link]

  • Morgan, R. K., & Zegzouti, H. (2018). Chemical tools for profiling the intracellular ADP-ribosylated proteome. Essays in Biochemistry, 62(5), 629-638. Retrieved from [Link]

  • Palazzo, L., et al. (2019). Structural analyses of NudT16–ADP-ribose complexes direct rational design of mutants with improved processing of poly(ADP-ribosyl)ated proteins. Communications Biology, 2(1), 1-12. Retrieved from [Link]

  • Voorneveld, J., et al. (2021). A Unified and Versatile Method to Synthesise Native Mono‐ADP‐Ribosylated Peptides. Angewandte Chemie International Edition, 60(27), 14838-14845. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

For professionals in the vanguard of research and drug development, the meticulous management of chemical reagents is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of research and drug development, the meticulous management of chemical reagents is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the safe disposal of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a complex molecule utilized in protein modification.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent functional groups—an organophosphate, Boc-protected amines, and allyl-protected phosphates—to establish a robust and scientifically grounded disposal protocol. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: A Precautionary Approach

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl should be handled as a hazardous substance due to the inherent risks associated with its chemical structure. A thorough risk assessment is the foundational step in its safe management.

  • Organophosphate Moiety: Organophosphate compounds are a broad class of chemicals, many of which exhibit significant toxicity.[3][4] They can act as acetylcholinesterase inhibitors, potentially leading to neurological damage with exposure.[5] Therefore, it is prudent to treat this compound with the caution afforded to other toxic organophosphates.

  • Boc-Protected Groups: While the di-tert-butyloxycarbonyl (Boc) protecting groups are generally stable, their removal often involves strong acids, which present their own set of hazards.[6][7]

  • Allyl-Protected Phosphate: Allyl groups can be flammable and may pose respiratory hazards.[8][9] The presence of diallyl phosphate suggests that the compound should be handled with care to avoid inhalation and contact with ignition sources.

Given these considerations, the waste generated from experiments involving Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl must be classified as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling the compound or its waste, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of the chemical or solvents, which could cause serious eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the potentially toxic and irritant compound.
Body Protection Flame-retardant laboratory coat.Provides a barrier against spills and protects underlying clothing.[3]
Respiratory Protection Work within a certified chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, which is a primary route of exposure for organophosphates.[3]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Protocol

The disposal of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl and its associated waste must be conducted systematically to ensure safety and compliance with environmental regulations.

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Waste: Unused or expired Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, contaminated personal protective equipment (gloves, etc.), and any weighing papers or spatulas should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound, as well as solvent rinses of the glassware, should be collected in a separate, compatible hazardous waste container. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.[3]

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.[10]

The choice of waste container and its proper labeling are crucial for safe storage and transport.

  • Container Selection: Use robust, leak-proof containers that are chemically compatible with the waste. For liquid waste, ensure the container has a secure, screw-top cap. Avoid using containers that may react with the chemical, such as metal containers for acidic waste.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl," and any associated hazard symbols (e.g., toxic, flammable).[10] The date of waste generation should also be clearly marked.

Hazardous waste must be stored in a designated, secure area while awaiting pickup by a licensed disposal company.

  • The storage area should be well-ventilated and away from sources of heat, sparks, or flames.[11]

  • Ensure that incompatible waste types are not stored in close proximity to prevent accidental reactions.

The ultimate disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[12] Never attempt to dispose of this chemical down the drain or in the regular trash.[13]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your EHS department immediately.

    • For small spills, and if you are trained and have the proper equipment, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).[9]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Regulatory Framework

The disposal of hazardous waste is governed by strict federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a framework for the "cradle-to-grave" management of hazardous waste.[14][15] This includes regulations on waste identification, generation, transportation, and disposal.

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[16][17]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific CHP.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Start: Handling Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate Waste waste_generated->segregate solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste sharps_waste Sharps Waste segregate->sharps_waste containerize_solid Containerize & Label (Solid Hazardous Waste) solid_waste->containerize_solid containerize_liquid Containerize & Label (Liquid Hazardous Waste) liquid_waste->containerize_liquid containerize_sharps Dispose in Sharps Container sharps_waste->containerize_sharps temp_storage Temporary Storage (Designated Area) containerize_solid->temp_storage containerize_liquid->temp_storage containerize_sharps->temp_storage ehs_pickup Arrange for EHS/ Licensed Vendor Pickup temp_storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

References

  • Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem. Accessed December 19, 2023.
  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Published July 12, 2022.
  • US Bio-Clean. OSHA Compliance For Laboratories. US Bio-Clean. Accessed December 19, 2023.
  • Occupational Safety and Health Administration. LABORATORY SAFETY OSHA LAB STANDARD. OSHA. Accessed December 19, 2023.
  • United States Environmental Protection Agency. Household Hazardous Waste (HHW). EPA.
  • Axonator. EPA Hazardous Waste Management.
  • Journal of the Geological Society. Environmental fate and toxicology of organophosphate pesticides. GeoScienceWorld. Published March 3, 2017.
  • United States Environmental Protection Agency. Learn the Basics of Hazardous Waste. EPA.
  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Accessed December 19, 2023.
  • MedChemExpress. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl | Protein Modification. MedChemExpress. Accessed December 19, 2023.
  • Benchchem. Proper Disposal and Safe Handling of Allyl Tribromoacetate. Benchchem. Accessed December 19, 2023.
  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Accessed December 19, 2023.
  • Occupational Safety and Health Administration. LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Accessed December 19, 2023.
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Handling

Personal protective equipment for handling Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

An In-Depth Guide to Personal Protective Equipment and Safe Handling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl For researchers engaged in cutting-edge protein modification and drug development, the introduction of nov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

For researchers engaged in cutting-edge protein modification and drug development, the introduction of novel, complex reagents like Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is both an opportunity and a responsibility. As a specialized molecule, it lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide, therefore, adopts a proactive safety-first principle, deriving its recommendations from a thorough analysis of the compound's constituent functional groups. By understanding the potential hazards of each component—the organophosphate, the Fmoc and Boc protecting groups, and the allyl moieties—we can construct a robust and self-validating safety protocol.

This document provides the essential, immediate safety, operational, and disposal information required to handle this reagent with confidence and care, ensuring the protection of both the researcher and the integrity of the experiment.

Hazard Assessment by Functional Group

The chemical structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl presents several functionalities, each with known handling considerations. Our safety protocol is built upon a composite understanding of these potential risks.

  • Organophosphate Core: This is the most significant group from a toxicological perspective. Organophosphates are a class of compounds known for their potential to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[1][2] While the specific toxicity of this molecule is unknown, exposure to some organophosphates can lead to neurotoxic effects, and they are often treated as hazardous substances requiring careful handling to prevent inhalation, ingestion, or skin absorption.[3][4][5]

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: Widely used in solid-phase peptide synthesis, the Fmoc group itself is not considered highly hazardous. However, its removal is typically achieved using a base like piperidine, which is a hazardous substance.[6][7] The handling of the parent compound should anticipate the full synthesis workflow.

  • diBoc (di-tert-butoxycarbonyl) Groups: The Boc protecting group is common in organic synthesis and is generally stable.[8] Like the Fmoc group, its removal requires specific, often hazardous, reagents (e.g., strong acids like trifluoroacetic acid).[9] Therefore, waste streams containing Boc-protected compounds should be managed as chemical waste.[10][11]

  • diallyl Groups: Allyl compounds can be irritants and are often volatile and flammable.[12] They are reactive moieties, and care should be taken to avoid contact with skin, eyes, and the respiratory system.[12]

Given this composite profile, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl should be treated as a potentially hazardous substance, with particular attention paid to preventing exposure to the organophosphate core.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified. This includes engineering controls and primary physical barriers.

Engineering Controls: Certified Chemical Fume Hood All handling of solid and dissolved Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl must be performed inside a certified chemical fume hood. This is the primary and most critical safety measure to prevent the inhalation of fine powder or aerosols and to contain any potential spills.[13]

Primary Protective Equipment The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Provides maximum protection against splashes of the chemical or solvents into the eyes and onto the face.[14][15][16]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Protects against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[16][17] Double-gloving provides an extra layer of protection against potential tears or rapid permeation by solvents.
Body Protection A long-sleeved, buttoned laboratory coat.Prevents skin contact on the arms and body. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[15]
Respiratory Protection Not typically required if all work is conducted in a functional fume hood.If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[18]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is essential for safety and experimental reproducibility.

A. Preparation and Pre-Handling Checklist

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the appropriate height.[12]

  • Assemble all PPE: Before handling the chemical, don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Clear the workspace within the fume hood of all unnecessary items. Line the work surface with absorbent, plastic-backed paper to contain potential spills.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, vials, solvents, vortex mixer) and waste containers ready inside the fume hood.

B. Weighing and Reconstitution

  • Tare the Balance: If using an analytical balance inside the fume hood, ensure it is tared with a clean weigh boat.

  • Aliquot Solid: Carefully transfer the desired amount of the powdered compound from the stock vial to the weigh boat using a clean spatula. Avoid generating dust.

  • Secure Stock Container: Immediately and tightly close the lid of the stock container and store it according to recommended conditions.

  • Transfer and Dissolve: Transfer the weighed powder to a suitable vial. Add the desired solvent dropwise at first to prevent splashing, then add the remaining volume. Cap the vial and mix thoroughly (e.g., by vortexing) until fully dissolved.

C. Post-Handling Decontamination

  • Clean Equipment: All non-disposable equipment that came into contact with the chemical must be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected as hazardous liquid waste.

  • Clean Work Area: Carefully wipe down the work surface with a solvent-dampened towel. Dispose of the absorbent liner and cleaning materials as solid hazardous waste.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination (e.g., gloves first, then face shield, then lab coat). Wash hands thoroughly with soap and water after all PPE is removed.

Disposal Plan

Proper segregation and disposal of all waste generated are critical for laboratory safety and environmental compliance.

  • Solid Waste:

    • Contaminated Materials: All items that have come into direct contact with the solid or dissolved compound, such as weigh boats, pipette tips, gloves, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous solid waste container.[10][13]

    • Excess Solid: Unused solid compound should be disposed of in its original container or a new, clearly labeled container as hazardous chemical waste.

  • Liquid Waste:

    • Solutions: All solutions containing Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, as well as solvent rinses used for decontamination, must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[11][13]

    • Incompatibility: Do not mix this waste stream with incompatible chemicals. Specifically, avoid mixing with strong acids or bases unless part of a validated neutralization protocol.[19]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl".[10][19]

    • Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[11]

  • Spill Management:

    • Small Spills: For a small spill of the solid, carefully sweep it up (avoiding dust) and place it in the solid hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand), and place the contaminated absorbent into the solid hazardous waste container.[10]

    • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS or emergency response team.

Safe Handling Workflow Diagram

The following diagram outlines the logical progression of steps for the safe handling of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_fume_hood Verify Fume Hood prep_ppe Don all PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect & Segregate Waste (Solid & Liquid) experiment->collect_waste decontaminate Decontaminate Equipment & Workspace collect_waste->decontaminate dispose_ppe Properly Remove PPE decontaminate->dispose_ppe ehs_pickup Store for EHS Pickup dispose_ppe->ehs_pickup

Caption: Workflow for the safe handling and disposal of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.

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